molecular formula C18H24O3 B1683869 Estriol CAS No. 50-27-1

Estriol

Número de catálogo: B1683869
Número CAS: 50-27-1
Peso molecular: 288.4 g/mol
Clave InChI: PROQIPRRNZUXQM-ZXXIGWHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Estriol (E3), with the molecular formula C18H24O3 and a molecular weight of 288.38 g/mol, is a naturally occurring steroid hormone classified as one of the three major endogenous estrogens, alongside estradiol and estrone . As a research chemical, this compound is a weak agonist of the Estrogen Receptors ERα and ERβ, exhibiting a relative binding affinity significantly lower than that of estradiol . Its unique profile as a weak estrogen makes it a valuable compound for studying tissue-specific estrogenic and potential anti-estrogenic effects . A key area of investigation includes its application in models of menopausal hormone therapy, particularly for exploring the localized treatment of vulvovaginal symptoms like dryness and atrophy associated with estrogen deficiency . Furthermore, research explores its potential effects on skin health, including studies on collagen content, skin moisture, and elasticity in estrogen-deficient states . Beyond reproductive tissues, this compound is also of significant interest in immunology, with studies indicating it may reduce symptoms in experimental models of autoimmune conditions such as multiple sclerosis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
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InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1
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InChI Key

PROQIPRRNZUXQM-ZXXIGWHRSA-N
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Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O
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Molecular Formula

C18H24O3
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DSSTOX Substance ID

DTXSID9022366
Record name Estriol
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Molecular Weight

288.4 g/mol
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Physical Description

Solid, Odorless white crystals.
Record name Estriol
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Solubility

Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine, Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides, In double-distilled water, 13.25 mg/L
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Density

1.27 g/cu cm at 25 °C
Record name ESTRIOL
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Impurities

Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether).
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Color/Form

Leaflets from alcohol, Very small monoclinic crystals from dilute alcohol, White, microcrystalline powder

CAS No.

50-27-1
Record name Estriol
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Melting Point

82-86, 288 °C (decomposes), 282 °C
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Foundational & Exploratory

The Feto-Placental Symphony: An In-depth Technical Guide to Estriol Biosynthesis in Placental Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

During human pregnancy, the biosynthesis of estrogens, particularly estriol (B74026) (E3), is a critical physiological process essential for maintaining a healthy pregnancy and supporting fetal development. Unlike the non-pregnant state where ovaries are the primary site of estrogen synthesis, during gestation, this function is taken over by the placenta. However, the placenta is an incomplete steroidogenic organ; it lacks the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme necessary to convert C21 steroids (like pregnenolone) into C19 androgens, the immediate precursors for estrogens.[1][2] This deficiency necessitates a unique and intricate collaboration between the fetus and the placenta, a concept known as the "feto-placental unit".[3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in placental cells, detailing the molecular steps, key enzymes, quantitative kinetics, and the experimental protocols used to investigate this vital process.

The this compound Biosynthesis Pathway: A Multi-Step, Multi-Organ Process

The production of this compound is a testament to the symbiotic relationship between the fetus and the placenta. The pathway begins with precursors synthesized in the fetal adrenal glands and liver, which are then transported to the placenta for the final conversion steps.

  • Fetal Precursor Synthesis: The fetal adrenal glands, specifically the large fetal zone, are highly active in steroidogenesis, producing vast quantities of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) from cholesterol.[1][4][5] A significant portion of this DHEA-S is then transported to the fetal liver.

  • 16α-Hydroxylation in the Fetal Liver: In the fetal liver, the enzyme CYP3A7 catalyzes the 16α-hydroxylation of DHEA-S, converting it into 16α-hydroxy-DHEA-S (16α-OH-DHEAS).[6][7] This step is crucial, as 16α-OH-DHEAS is the primary and direct precursor for placental this compound synthesis.[6][8] Approximately 90% of the precursors for this compound synthesis originate from the fetus.[1]

  • Transport into Placental Cells: The sulfated steroid precursor, 16α-OH-DHEAS, must enter the placental syncytiotrophoblast cells from the fetal circulation to be metabolized.[6][8] This transport is not passive but is mediated by specific carrier proteins. Studies have identified several organic anion transporters, including Organic Anion Transporter 4 (OAT4) and the Sodium-dependent Organic Anion Transporter (SOAT), expressed in the syncytiotrophoblast that facilitate the uptake of 16α-OH-DHEAS.[8][9][10]

  • Placental Conversion Cascade: Once inside the syncytiotrophoblast, a series of enzymatic reactions occurs:

    • Desulfation: The first step is the removal of the sulfate group from 16α-OH-DHEAS by the enzyme steroid sulfatase (STS) .[6][11] This reaction yields 16α-hydroxy-DHEA. A deficiency in this enzyme leads to very low this compound levels.[12][13]

    • Dehydrogenation/Isomerization: The resulting 16α-hydroxy-DHEA is then acted upon by 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) . This enzyme catalyzes the conversion of the Δ5-3β-hydroxyl group to a Δ4-3-keto group, producing 16α-hydroxyandrostenedione.[3][14] The human placenta expresses the type I isoform of this enzyme (HSD3B1).[3][14]

    • Aromatization: The final and rate-limiting step is the conversion of 16α-hydroxyandrostenedione to this compound (E3). This reaction is catalyzed by aromatase (CYP19A1) , a cytochrome P450 enzyme.[1][3][15] Aromatase is highly expressed in the syncytiotrophoblast and is responsible for the characteristic high estrogen levels of pregnancy.[2]

The newly synthesized this compound is then secreted into the maternal circulation, where its levels can be monitored as an indicator of feto-placental health.[5][11]

Estriol_Biosynthesis_Pathway This compound Biosynthesis Pathway in the Feto-Placental Unit cluster_fetus Fetus cluster_placenta Placental Syncytiotrophoblast F_Adrenal Fetal Adrenal Gland DHEAS DHEA-S F_Adrenal->DHEAS Steroidogenesis F_Liver Fetal Liver OH_DHEAS 16α-OH-DHEAS F_Liver->OH_DHEAS CYP3A7 (16α-Hydroxylation) Cholesterol Cholesterol Cholesterol->F_Adrenal DHEAS->F_Liver Circulation Transporter Transporters (OAT4, SOAT) OH_DHEAS->Transporter Uptake from Fetal Circulation OH_DHEA 16α-OH-DHEA Transporter->OH_DHEA Steroid Sulfatase (STS) (Desulfation) OH_Andro 16α-Hydroxy- androstenedione OH_DHEA->OH_Andro 3β-HSD Type 1 (Dehydrogenation) This compound This compound (E3) OH_Andro->this compound Aromatase (CYP19A1) (Aromatization) Maternal_Circ Maternal Circulation This compound->Maternal_Circ Secretion

Caption: The feto-placental unit's collaborative pathway for this compound synthesis.

Quantitative Data on Pathway Components

The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of the transporters and enzymes involved.

Table 1: Kinetic Parameters of 16α-OH-DHEAS Transporters in HEK293 Cells
TransporterSubstrateApparent Km (μM)Vmax (pmol/mg protein/min)Sodium DependenceReference
OAT4 16α-OH-DHEAS23.1 ± 5.1485.0 ± 39.1Partial[8]
SOAT 16α-OH-DHEAS319.0 ± 59.51465.8 ± 118.8Yes[8]
NTCP 16α-OH-DHEAS51.4 ± 9.91423.3 ± 109.6Yes[8]

Data obtained from studies using stably transfected HEK293 cells.

Table 2: Kinetic Parameters of Key Placental Steroidogenic Enzymes
EnzymeSubstrateApparent KmVmaxTissue PreparationReference
Steroid Sulfatase (STS) DHEA-S15.4 μM1420 pmol/min/mg proteinPlacental Homogenate[16]
3β-HSD DHEA14-19 nM-Placental Microsomes[17]
3β-HSD Pregnenolone36-42 nM-Placental Microsomes[17]
3β-HSD Pregnenolone~3-6 µM10 nmol/mg protein/minPlacental Microsomes[18]

Note: Km values for 3β-HSD vary significantly between studies, potentially due to different assay conditions and substrate preparations.[17][18][19]

Experimental Protocols for Studying this compound Biosynthesis

Investigating the placental this compound pathway requires a multi-faceted approach, combining cell biology, biochemistry, and analytical chemistry.

Experimental_Workflow General Workflow for Studying Placental Steroidogenesis cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis Tissue Placental Tissue Collection Isolation Primary Trophoblast Isolation Tissue->Isolation Culture Cell Culture (Primary cells or Cell Lines) Isolation->Culture EnzymeAssay Enzyme Kinetic Assay Isolation->EnzymeAssay Microsome Prep Treatment Treatment with Precursors/Inhibitors Culture->Treatment Harvest Harvest Supernatant & Cell Lysate Treatment->Harvest LCMS Steroid Quantification (LC-MS/MS) Harvest->LCMS qPCR Gene Expression (RT-qPCR) Harvest->qPCR Western Protein Expression (Western Blot) Harvest->Western

Caption: A typical experimental workflow for investigating placental steroid metabolism.

Protocol 1: Isolation and Culture of Primary Human Trophoblasts

This protocol is adapted from methodologies described for studying placental cell function.[20]

  • Tissue Collection: Obtain fresh human term placental tissue immediately after delivery, following institutional review board (IRB) approval and patient consent.

  • Dissection: Excise villous tissue from the maternal side of the placenta, avoiding calcified regions and visible blood clots. Wash extensively with sterile phosphate-buffered saline (PBS) to remove blood.

  • Digestion: Mince the tissue into small fragments (~1 mm³) and subject it to sequential enzymatic digestion using Trypsin and DNase I to release the cells.

  • Cell Purification: Layer the cell suspension onto a discontinuous Percoll density gradient and centrifuge to separate trophoblasts from other cell types (e.g., red blood cells, fibroblasts).

  • Plating and Culture: Collect the purified trophoblast layer, wash the cells, and determine cell viability. Plate the cells onto culture dishes coated with an extracellular matrix like Matrigel. Culture in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. The cells will spontaneously syncytialize over 72-96 hours in culture, forming a syncytiotrophoblast-like layer suitable for experiments.

Protocol 2: Quantification of Steroids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate and specific steroid quantification.[20][21][22]

  • Sample Preparation (from Culture Supernatant):

    • Collect cell culture supernatant at desired time points.

    • Add an internal standard mixture (containing deuterated or ¹³C-labeled versions of the steroids of interest) to each sample for accurate quantification.

    • Perform protein precipitation by adding a cold organic solvent (e.g., methanol).

    • Centrifuge to pellet the precipitated proteins.

  • Steroid Extraction:

    • Transfer the supernatant to a new tube.

    • Perform liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to concentrate the steroids and remove interfering substances like phospholipids.[20][21]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a mobile phase-compatible solvent.

    • Inject the sample into an LC-MS/MS system.

    • Liquid Chromatography (LC): Separate the different steroids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).

    • Tandem Mass Spectrometry (MS/MS): Detect and quantify the steroids using electrospray ionization (ESI) and multiple reaction monitoring (MRM). Each steroid is identified and quantified by its specific precursor ion-to-product ion transition.

  • Data Processing: Generate a standard curve using known concentrations of each steroid. Quantify the steroid concentrations in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Protocol 3: Kinetic Assay for Placental Microsomal 3β-HSD

This protocol is based on methods developed for determining the kinetic parameters of 3β-HSD.[17][23]

  • Microsome Preparation:

    • Homogenize fresh placental tissue in a cold buffer.

    • Perform differential centrifugation: first, a low-speed spin to remove nuclei and debris, followed by a high-speed ultracentrifugation (~100,000 x g) of the supernatant to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).

  • Enzyme Assay:

    • Prepare reaction mixtures in tubes containing buffer, the cofactor NAD+, and varying concentrations of the substrate (e.g., [³H]-DHEA).

    • Pre-incubate the mixtures at 37°C.

    • Initiate the reaction by adding a small amount of the microsomal preparation.

    • Incubate for a short, defined period where the reaction rate is linear.

    • Stop the reaction by adding a quenching solution (e.g., an organic solvent with unlabeled carrier steroids like DHEA and androstenedione).

  • Product Separation and Quantification:

    • Extract the steroids from the aqueous mixture using an organic solvent.

    • Separate the substrate ([³H]-DHEA) from the product ([³H]-androstenedione) using thin-layer chromatography (TLC).

    • Scrape the corresponding spots from the TLC plate and quantify the radioactivity in each fraction using liquid scintillation counting.

  • Kinetic Analysis:

    • Calculate the initial velocity (V) of the reaction at each substrate concentration.

    • Plot the data using a Michaelis-Menten plot (V vs. [S]) or a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the apparent Km and Vmax values for the enzyme.

Conclusion

The biosynthesis of this compound is a finely tuned process that highlights the profound integration of maternal, placental, and fetal systems. This pathway is not only fundamental for a successful pregnancy but also serves as a valuable diagnostic window into feto-placental well-being. A thorough understanding of the precursor transport mechanisms, enzymatic cascades, and their kinetics is crucial for researchers in reproductive biology and for professionals involved in the development of drugs intended for use during pregnancy. The experimental protocols outlined herein provide a robust framework for further investigation into this complex and elegant biological system.

References

Mechanism of Estriol Action on Estrogen Receptor Beta: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of Estriol (E3) with Estrogen Receptor Beta (ERβ). This compound, a weak endogenous estrogen, exhibits a preferential binding affinity for ERβ over ERα, making it a molecule of significant interest for therapeutic applications where ERβ-selective agonism is desired. This document details the binding kinetics, transcriptional activation, and downstream signaling pathways initiated by the this compound-ERβ complex. It also provides detailed protocols for key experimental assays used to characterize these interactions.

Quantitative Analysis of this compound Interaction with Estrogen Receptors

The binding affinity and transcriptional potency of this compound for ERβ have been quantified in various studies. The following tables summarize key quantitative data, comparing this compound's activity on ERβ and ERα, with Estradiol (E2) as a reference.

Table 1: Competitive Binding Affinities of Estrogens for ERα and ERβ

LigandReceptorIC50 (nM)Relative Binding Affinity (RBA) (%) vs. EstradiolReference
EstradiolERα~0.2100[1]
ERβ~0.5100[1]
This compound ERα ~1.8 ~11 [1]
ERβ ~2.8 ~18 [1]
EstroneERα~1.8~11[1]
ERβ~5.0~10[1]

Note: IC50 and RBA values can vary depending on the specific assay conditions and cell types used.

Table 2: Transcriptional Activation Potency of Estrogens on ERα and ERβ

LigandReceptorEC50 (nM)Relative Transcriptional Potency (%) vs. EstradiolReference
EstradiolERα~0.03100
ERβ~0.05100
This compound ERα ~0.28 ~10.7
ERβ ~0.30 ~16.7
EstroneERα~0.15~20
ERβ~0.25~20

Note: EC50 values are typically determined using reporter gene assays and can vary based on the cell line, reporter construct, and assay conditions.

Signaling Pathways of the this compound-ERβ Complex

Upon binding to this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene expression through both genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the direct or indirect interaction of the this compound-ERβ complex with DNA to modulate gene transcription.

Estriol_ERbeta_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERbeta_inactive ERβ (inactive) This compound->ERbeta_inactive Binding & HSP dissociation HSP HSP ERbeta_inactive->HSP bound ERbeta_active This compound-ERβ Dimer (active) ERbeta_inactive->ERbeta_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ERbeta_active->ERE Direct Binding AP1 AP-1 (Fos/Jun) ERbeta_active->AP1 Tethering NFkB NF-κB ERbeta_active->NFkB Tethering Coactivators Co-activators (e.g., SRC-1) ERE->Coactivators Recruitment AP1_site AP-1 Site Target_Gene_Tethered Target Gene Transcription (Tethered) AP1_site->Target_Gene_Tethered Modulation NFkB_site NF-κB Site Corepressors Co-repressors (e.g., SMRT) NFkB_site->Corepressors Recruitment Target_Gene_ERE Target Gene Transcription (ERE-mediated) Coactivators->Target_Gene_ERE Activation Corepressors->Target_Gene_Tethered Repression AP1->AP1_site NFkB->NFkB_site

This compound-ERβ Genomic Signaling Pathway

In the classical genomic pathway, the this compound-ERβ complex can directly bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, typically leading to the recruitment of co-activators like Steroid Receptor Co-activator-1 (SRC-1) and subsequent gene transcription.[2] Additionally, the this compound-ERβ complex can indirectly regulate gene expression by tethering to other transcription factors, such as AP-1 and NF-κB, that are already bound to their respective DNA response elements.[3] This interaction can modulate the transcriptional activity of these factors, often leading to anti-proliferative and anti-inflammatory effects through the repression of pro-inflammatory genes.[4]

Non-Genomic Signaling Pathway

This compound can also elicit rapid, non-genomic effects through membrane-associated ERβ. This signaling cascade involves the activation of intracellular kinase pathways.

Estriol_ERbeta_NonGenomic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mERbeta membrane ERβ This compound->mERbeta Binding p38_MAPK_inactive p38 MAPK (inactive) mERbeta->p38_MAPK_inactive Activation p38_MAPK_active p38 MAPK (active) p38_MAPK_inactive->p38_MAPK_active Phosphorylation Downstream_Targets Downstream Targets p38_MAPK_active->Downstream_Targets Phosphorylation Apoptosis Apoptosis Downstream_Targets->Apoptosis Induction

This compound-ERβ Non-Genomic Signaling Pathway

The binding of this compound to a subpopulation of ERβ located at the cell membrane can rapidly activate intracellular signaling cascades, most notably the p38 MAP kinase (p38/MAPK) pathway.[5][6] Activation of this pathway can lead to a variety of cellular responses, including the induction of apoptosis in certain cancer cells, contributing to the anti-proliferative effects of this compound.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with ERβ.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow A Prepare Rat Uterine Cytosol (Source of ERα and ERβ) B Incubate Cytosol with [3H]-Estradiol (Radioligand) and varying concentrations of This compound (Competitor) A->B C Separate Receptor-Bound from Free Radioligand (e.g., Hydroxylapatite) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Generate Competition Curve and Calculate IC50 D->E

Competitive Binding Assay Workflow

Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized female rats.[7]

    • The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[7]

    • The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.[7]

  • Competitive Binding Incubation:

    • A constant concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol.[7]

    • Increasing concentrations of unlabeled this compound (or other test compounds) are added to compete for binding to the receptors.[7]

    • Incubation is typically carried out for 18-24 hours at 4°C.

  • Separation of Bound and Free Ligand:

    • A hydroxylapatite (HAP) slurry is added to the incubation mixture to adsorb the receptor-ligand complexes.

    • The mixture is centrifuged, and the supernatant containing the free radioligand is discarded.

  • Quantification and Data Analysis:

    • The radioactivity in the HAP pellet (representing the bound ligand) is measured using a scintillation counter.

    • A competition curve is generated by plotting the percentage of bound [3H]-Estradiol against the log concentration of this compound.

    • The IC50 value (the concentration of this compound that inhibits 50% of [3H]-Estradiol binding) is determined from this curve.[7]

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a ligand-receptor complex to activate the transcription of a reporter gene.

Reporter_Assay_Workflow A Transfect Cells (e.g., HEK293) with ERβ Expression Vector and ERE-Luciferase Reporter Vector B Treat Transfected Cells with varying concentrations of this compound A->B C Incubate for 24-48 hours B->C D Lyse Cells and Add Luciferin (B1168401) Substrate C->D E Measure Luminescence (Luminometer) D->E F Generate Dose-Response Curve and Calculate EC50 E->F

Luciferase Reporter Gene Assay Workflow

Methodology:

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293T) is cultured in appropriate media.[8]

    • Cells are transiently transfected with two plasmids: one expressing human ERβ and another containing a luciferase reporter gene driven by a promoter with multiple EREs.[8] A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment:

    • After transfection, the cells are treated with a range of concentrations of this compound.

  • Incubation and Cell Lysis:

    • Cells are incubated for 24-48 hours to allow for receptor activation, gene transcription, and protein expression.

    • The cells are then lysed to release the cellular contents, including the expressed luciferase enzyme.[9]

  • Luminescence Measurement:

    • A luciferin substrate is added to the cell lysate.[9]

    • The light produced by the luciferase-catalyzed reaction is measured using a luminometer.[9]

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • A dose-response curve is generated by plotting the normalized luciferase activity against the log concentration of this compound.

    • The EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated from this curve.

Co-regulator Recruitment Assay (TR-FRET)

This assay measures the ligand-dependent interaction between a nuclear receptor and a co-regulator peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

TRFRET_Assay_Workflow A Prepare Assay Components: - GST-tagged ERβ-LBD - Terbium-labeled anti-GST Ab (Donor) - Fluorescein-labeled Co-regulator Peptide (e.g., SRC-1) (Acceptor) - this compound B Incubate Components Together A->B C Excite Terbium Donor Fluorophore B->C D Measure Time-Resolved Fluorescence Emission from Donor and Acceptor C->D E Calculate TR-FRET Ratio (Acceptor/Donor Emission) D->E F Generate Dose-Response Curve and Determine EC50 for Recruitment E->F

TR-FRET Co-regulator Recruitment Assay Workflow

Methodology:

  • Assay Principle:

    • The assay utilizes a GST-tagged ERβ ligand-binding domain (LBD), a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled co-regulator peptide (e.g., containing the LXXLL motif of SRC-1) (acceptor fluorophore).[10]

    • In the presence of an agonist like this compound, the ERβ-LBD undergoes a conformational change that promotes the recruitment of the co-regulator peptide.

    • This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur.

  • Assay Procedure:

    • The ERβ-LBD, terbium-labeled antibody, fluorescein-labeled co-regulator peptide, and varying concentrations of this compound are incubated together in a microplate.[10]

    • The plate is incubated at room temperature to allow the interactions to reach equilibrium.

  • TR-FRET Measurement:

    • The plate is read in a TR-FRET-compatible plate reader, which excites the terbium donor and measures the emission from both the terbium donor and the fluorescein (B123965) acceptor after a time delay.[11]

  • Data Analysis:

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated for each concentration of this compound.

    • A dose-response curve is generated by plotting the TR-FRET ratio against the log concentration of this compound.

    • The EC50 value for co-regulator recruitment is determined from this curve.[11]

Conclusion

This compound acts as a selective agonist for Estrogen Receptor Beta, exhibiting a binding affinity and transcriptional potency that, while lower than Estradiol, is preferential for ERβ over ERα. Its mechanism of action involves both classical genomic pathways, leading to the modulation of target gene expression through direct ERE binding and tethering to other transcription factors, and rapid non-genomic pathways that activate intracellular signaling cascades like the p38/MAPK pathway. This dual mechanism contributes to the diverse cellular effects of this compound, including its anti-proliferative and anti-inflammatory properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other selective ERβ modulators, which hold significant promise for the development of novel therapeutics with improved safety profiles.

References

Estriol Signaling Cascades in Neuronal Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is one of the three major naturally occurring estrogens in humans, predominantly produced during pregnancy. While less potent than estradiol (B170435) (E2), this compound exhibits significant biological activity and has garnered interest for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases and demyelinating disorders like multiple sclerosis.[1] Its neuroprotective actions are primarily mediated through its interaction with estrogen receptors (ERs), initiating a cascade of intracellular signaling events. This guide provides a detailed overview of the core signaling pathways activated by this compound in neuronal cell lines, methodologies for their investigation, and a summary of quantitative data, largely extrapolated from studies on the more extensively researched estradiol.

This compound has a higher affinity for estrogen receptor beta (ERβ) than for estrogen receptor alpha (ERα), which is significant as ERβ is more prevalent in various brain regions, including the hippocampus.[2] This preferential binding suggests that this compound may exert its effects through ERβ-dominant pathways. The signaling cascades initiated by this compound can be broadly categorized into rapid, non-genomic pathways originating from membrane-associated estrogen receptors (mERs) and slower, genomic pathways involving the translocation of nuclear ERs to the nucleus to regulate gene expression. This guide will focus on the rapid signaling cascades that are critical for the immediate neuroprotective responses of neuronal cells to this compound.

Core Signaling Pathways

This compound, primarily through its interaction with ERβ and to a lesser extent ERα and the G-protein coupled estrogen receptor 1 (GPER1), activates several key intracellular signaling cascades that are crucial for neuronal survival, differentiation, and plasticity.[3] The two most prominent of these are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a critical signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[2] In neuronal cells, activation of this pathway by this compound is thought to be a key mechanism underlying its neuroprotective effects. The binding of this compound to membrane-associated ERs can lead to the activation of G-proteins, which in turn triggers a phosphorylation cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to the expression of genes involved in neuronal survival and plasticity, including the anti-apoptotic protein Bcl-2 and the activity-regulated cytoskeleton-associated protein (Arc).[4]

PI3K/Akt Signaling Cascade

The PI3K/Akt pathway is another major survival pathway in neurons that is activated by this compound.[5][6] Upon this compound binding to its receptor, PI3K is activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt has several downstream targets that promote cell survival. For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Forkhead box protein O3 (FOXO3a).[7] Furthermore, Akt can activate the mammalian target of rapamycin (B549165) (mTOR) and also lead to the phosphorylation and activation of CREB, thereby promoting the transcription of pro-survival genes.[5]

Estriol_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERbeta ERβ/ERα/GPER1 This compound->ERbeta G_protein G-protein ERbeta->G_protein Ras Ras G_protein->Ras PI3K PI3K G_protein->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK p-ERK MEK->ERK CREB p-CREB ERK->CREB Akt p-Akt PI3K->Akt Akt->CREB Bcl2_Arc Bcl-2, Arc Gene Expression Akt->Bcl2_Arc  Inhibits pro-apoptotic  proteins (e.g., Bad) CREB->Bcl2_Arc

Quantitative Data Summary

The following tables summarize quantitative data on the effects of estrogens on key signaling molecules in neuronal cell lines. It is important to note that the majority of this data is derived from studies using estradiol, and this compound is expected to produce similar, though potentially less potent, effects.

Table 1: Effect of Estrogen on ERK Phosphorylation

Cell LineEstrogen ConcentrationTreatment TimeFold Change in p-ERK/Total ERKReference
SH-SY5Y10 nM Estradiol15 min~2.5[3]
Primary Cortical Neurons10 nM Estradiol10 min~3.0[7]

Table 2: Effect of Estrogen on Akt Phosphorylation

Cell LineEstrogen ConcentrationTreatment TimeFold Change in p-Akt/Total AktReference
Primary Mesencephalic Neurons10 nM Estradiol15 minSignificant Increase[8]
Hippocampal Neurons10 nM Estradiol10 minSignificant Increase[7]

Table 3: Effect of Estrogen on CREB Phosphorylation

Cell ModelEstrogen TreatmentTreatment Time% of Neurons with p-CREBReference
Ovariectomized Rat Hippocampus10 µg Estradiol Benzoate14 daysSignificant Increase[9][10]
Basal Forebrain Cholinergic Neurons (in vivo)33 ng/g Estradiol15 minSignificant Increase[11]

Table 4: Effect of Estrogen on Bcl-2 Gene Expression

Cell/Tissue ModelEstrogen TreatmentTreatment TimeChange in Bcl-2 mRNA/ProteinReference
Ischemic Rat Cerebral CortexEstradiol24 hoursPrevents injury-induced downregulation[12][13]
Rat Hypothalamic NeuronsEstradiolDose-dependentIncrease[14]
Primary Cerebrocortical Neurons10 nM Estradiol12-72 hoursModest Increase[15]

Detailed Experimental Protocols

The following are example protocols for key experiments to investigate this compound signaling cascades in neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

Experimental Workflow: Investigating this compound Signaling

Experimental_Workflow Cell_Culture 1. Culture SH-SY5Y cells Estriol_Treatment 2. Treat with this compound (e.g., 100 nM for 15 min) Cell_Culture->Estriol_Treatment Lysis 3. Cell Lysis Estriol_Treatment->Lysis RNA_Extraction 4b. RNA Extraction Estriol_Treatment->RNA_Extraction Western_Blot 4a. Western Blot (p-ERK, p-Akt, p-CREB) Lysis->Western_Blot Data_Analysis 6. Data Analysis Western_Blot->Data_Analysis qPCR 5. qPCR (Bcl-2, Arc) RNA_Extraction->qPCR qPCR->Data_Analysis

Protocol 1: Western Blot Analysis of Protein Phosphorylation
  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium prior to treatment.

    • Treat cells with this compound (e.g., 100 nM) or vehicle (e.g., 0.1% DMSO) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, p-CREB, and total CREB overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as in Protocol 1, but with a longer treatment duration (e.g., 4, 8, or 24 hours) to allow for changes in gene expression.

  • RNA Extraction and cDNA Synthesis:

    • Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., BCL2, ARC) and a housekeeping gene (e.g., GAPDH), and the cDNA template.

    • Example Primer Sequences (Human):

      • BCL2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'

      • BCL2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'

      • ARC Forward: 5'-GGAGTCCTGCAGCCAAGTTG-3'

      • ARC Reverse: 5'-CTTGCCGACAGAGCAGGTTT-3'

      • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

    • Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 3: Immunocytochemistry for ERβ Localization
  • Cell Culture and Treatment:

    • Grow SH-SY5Y cells on poly-L-lysine-coated glass coverslips in a 24-well plate.

    • Treat the cells with this compound (e.g., 100 nM) for different time points to observe potential translocation of ERβ.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

    • Incubate with a primary antibody against ERβ overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging:

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope.

Conclusion

This compound holds promise as a neuroprotective agent, and understanding its signaling cascades in neuronal cells is crucial for harnessing its therapeutic potential. While much of our current knowledge is extrapolated from studies on estradiol, it is evident that this compound can activate key pro-survival pathways, including the MAPK/ERK and PI3K/Akt cascades, likely through its preferential interaction with ERβ. The experimental protocols provided in this guide offer a framework for further investigation into the specific molecular mechanisms of this compound's action. Future research focusing on generating quantitative data specific to this compound will be invaluable for a more complete understanding of its role in neuronal health and disease.

References

Unveiling the Anti-inflammatory Potential of Estriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026), a primary estrogen during pregnancy, has garnered significant scientific interest for its immunomodulatory and neuroprotective properties. Historically, the amelioration of autoimmune diseases such as multiple sclerosis (MS) during pregnancy has pointed towards a protective role for pregnancy-associated hormones.[1][2][3][4] Emerging evidence strongly suggests that this compound is a key contributor to this phenomenon, exerting potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanisms of Action: A Multi-pronged Approach

This compound's anti-inflammatory effects are not mediated by a single pathway but rather through a concerted regulation of multiple cellular and molecular processes. The primary mechanisms include:

  • Modulation of Cytokine Production: this compound has been shown to suppress the production of pro-inflammatory cytokines while in some contexts promoting the expression of anti-inflammatory cytokines. This shift in the cytokine milieu is a cornerstone of its immunomodulatory function.[2][5][6]

  • Inhibition of the NF-κB Signaling Pathway: A central hub for inflammatory responses, the Nuclear Factor-kappa B (NF-κB) pathway is a key target of this compound. By interfering with this pathway, this compound can effectively dampen the transcription of numerous pro-inflammatory genes.[7][8][9][10]

  • Induction of a T-helper 2 (Th2) Immune Shift: In autoimmune diseases often characterized by a dominant T-helper 1 (Th1) response, this compound promotes a shift towards a Th2 phenotype, which is associated with an anti-inflammatory and humoral immune response.[3][4]

  • Neuroprotection and Blood-Brain Barrier Integrity: Beyond its systemic anti-inflammatory effects, this compound exhibits direct neuroprotective properties and can enhance the integrity of the blood-brain barrier, which is often compromised in neuroinflammatory conditions.[1][11][12]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize key quantitative data from preclinical and clinical studies investigating the anti-inflammatory effects of this compound.

Table 1: Clinical Trial Data in Multiple Sclerosis

ParameterTreatment GroupPlacebo GroupPercentage Reduction/ChangeStudy Reference
Annualized Relapse Rate0.250.3732% reduction[13]
Gadolinium-enhancing lesionsSignificantly decreased from baseline--[1][3][5]
Serum Neurofilament Light ChainReduced-Supports neuroprotective effect[13]
Cognitive Function (PASAT scores)ImprovedNo significant change-[5]

Table 2: Preclinical Data (In Vitro and Animal Models)

Model SystemParameter MeasuredEffect of this compound TreatmentQuantitative ChangeStudy Reference
Experimental Autoimmune Encephalomyelitis (EAE) MiceDisease SeverityAmelioratedSignificant reduction in clinical scores[4][14][15]
EAE MiceCNS Infiltrating CellsReducedDecreased T-cell and monocyte infiltration[4]
EAE MicePro-inflammatory Cytokines (IFN-γ)DecreasedSignificant decrease in peripheral blood mononuclear cells[1][3]
EAE MiceAnti-inflammatory Cytokines (IL-10)IncreasedSignificantly increased production by T-lymphocytes
Ovariectomized RatsBlood-Brain Barrier PermeabilityRestored to control levels500% increase in permeability in untreated ovariectomized rats was reversed[2]
Human Peripheral Blood Mononuclear CellsPro-inflammatory Cytokines (TNF-α, IFN-γ)DecreasedInhibition of production[5]
Human Peripheral Blood Mononuclear CellsAnti-inflammatory Cytokines (IL-5, IL-10)IncreasedSignificantly increased levels

Signaling Pathways

This compound's anti-inflammatory effects are intricately linked to the modulation of key signaling pathways. The inhibition of the NF-κB pathway is a well-documented mechanism.

Estriol_NFkB_Pathway This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER binds IKK IKK Complex ER->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK activates

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay using Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (dissolved in a suitable vehicle, e.g., ethanol).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate-buffered saline (PBS).

  • ELISA kits for TNF-α and IL-6.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for Tnf, Il6, and a housekeeping gene (e.g., Gapdh).

Procedure:

  • Cell Culture: Culture macrophages in complete medium until they reach 80-90% confluency.

  • Cell Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 24 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours (for qPCR) or 24 hours (for ELISA). Include a non-stimulated control group.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants for cytokine analysis by ELISA.

  • RNA Extraction and qPCR: After the 6-hour incubation, lyse the cells and extract total RNA. Synthesize cDNA and perform qPCR to analyze the relative gene expression of Tnf and Il6.

  • Data Analysis: Quantify cytokine concentrations from the ELISA standard curve. For qPCR, calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

Materials:

  • Female C57BL/6 mice (8-12 weeks old).

  • Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • This compound pellets for subcutaneous implantation (or this compound for oral gavage).

  • Clinical scoring scale for EAE.

Procedure:

  • EAE Induction: Emulsify MOG35-55 in CFA. On day 0, immunize mice subcutaneously with the MOG/CFA emulsion. Administer PTX intraperitoneally on day 0 and day 2.[9][15][16][17]

  • This compound Treatment: At the onset of clinical signs (or as per the study design), implant a subcutaneous pellet containing this compound or a placebo. Alternatively, administer this compound daily via oral gavage.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Histopathology: At the end of the experiment, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

  • Data Analysis: Compare the mean clinical scores, disease incidence, and peak disease severity between the this compound-treated and placebo groups. Quantify the extent of inflammation and demyelination in the CNS.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound in vitro.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages) start->cell_culture seeding Cell Seeding in Plates cell_culture->seeding treatment This compound Pre-treatment (various concentrations) seeding->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation supernatant_collection Collect Supernatants stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa Cytokine Quantification (ELISA) supernatant_collection->elisa rna_extraction RNA Extraction cell_lysis->rna_extraction protein_extraction Protein Extraction cell_lysis->protein_extraction end End elisa->end qpcr Gene Expression Analysis (qPCR) rna_extraction->qpcr qpcr->end western_blot Signaling Pathway Analysis (Western Blot) protein_extraction->western_blot western_blot->end

Caption: A generalized in vitro experimental workflow.

Conclusion

The collective evidence strongly supports the significant anti-inflammatory properties of this compound. Its ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade, and to shift the immune response towards a less inflammatory state, underscores its therapeutic potential. The quantitative data from both preclinical and clinical studies provide a solid foundation for its further development as a treatment for autoimmune and neuroinflammatory diseases. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate and harness the beneficial effects of this intriguing hormone. Further research, including larger-scale clinical trials, is warranted to fully elucidate its therapeutic efficacy and long-term safety.[13]

References

Characterization of Estriol Metabolites In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is one of the three major endogenous estrogens, primarily known for its significant increase in production during pregnancy.[1] Beyond its role in fetal well-being, understanding the metabolism of this compound is crucial in pharmacology and toxicology. As a metabolite of estradiol (B170435) and estrone (B1671321), its biotransformation provides insights into the broader pathways of estrogen metabolism, which are implicated in various physiological and pathological conditions, including hormone-dependent cancers.[2] In vitro models are indispensable for characterizing the specific enzymes involved, determining the kinetics of metabolite formation, and predicting potential drug-drug interactions. This guide provides a comprehensive overview of the in vitro characterization of this compound metabolites, detailing metabolic pathways, quantitative data, and robust experimental protocols.

Principal Metabolic Pathways of this compound

The in vitro metabolism of this compound, like other estrogens, is predominantly a two-phase process. Phase I involves oxidative reactions, primarily hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes. Phase II consists of conjugation reactions, where glucuronide or sulfate (B86663) groups are added to the molecule by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, to increase water solubility and facilitate excretion.[1][3]

Phase I Metabolism: Hydroxylation

The primary Phase I reactions involve the formation of catechol estrogens through hydroxylation at the C2 and C4 positions of the aromatic A-ring, yielding metabolites such as 2-hydroxythis compound (B72648) and 4-hydroxythis compound.[4] These reactions are catalyzed by various CYP enzymes. While much of the literature focuses on estradiol, the same enzyme families are responsible for this compound metabolism. Key enzymes include CYP1A1, CYP1A2, CYP1B1, and CYP3A4, which are highly expressed in the liver.[5][6]

Phase II Metabolism: Conjugation

Conjugation is the major metabolic fate of this compound.

  • Glucuronidation: This is a significant pathway where UGT enzymes conjugate glucuronic acid to the hydroxyl groups of this compound.[3] Studies have identified specific UGT isoforms responsible for these reactions. UGT1A10 is highly active in conjugating the 3-OH position, while UGT2B7 is the most active towards the 16-OH position.[7] The resulting metabolites include this compound-3-glucuronide and this compound-16α-glucuronide.[3]

  • Sulfation: Estrogen sulfotransferase, particularly SULT1E1, catalyzes the transfer of a sulfonate group to this compound, forming metabolites like this compound 3-sulfate.[8][9][10] This process typically inactivates the estrogenic activity of the molecule by preventing it from binding to estrogen receptors.[8]

Estriol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism E3 This compound (E3) OH_E3 2-Hydroxythis compound 4-Hydroxythis compound E3->OH_E3 CYP1A1, CYP1B1, CYP3A4 E3_Gluc This compound Glucuronides (e.g., E3-3G, E3-16G) E3->E3_Gluc UGT1A10 (3-OH) UGT2B7 (16-OH) E3_Sulf This compound Sulfates (e.g., E3-3S) E3->E3_Sulf SULT1E1 OH_E3->E3_Gluc UGTs OH_E3->E3_Sulf SULTs

Caption: Metabolic pathways of this compound in vitro.

Quantitative Analysis of Metabolite Formation

Quantitative analysis of enzyme kinetics is essential for understanding the efficiency and preference of different metabolic pathways. The following tables summarize kinetic parameters for the key enzymes involved in estrogen metabolism. Data specific to this compound is prioritized, but parameters for estradiol are included for comparison, given its structural similarity and the greater availability of data.

Table 1: Kinetics of Estrogen Hydroxylation by CYP Enzymes

Enzyme Substrate Metabolite Km (µmol/L) Vmax (nmol/nmol/min) Source
CYP1A2 Estrone 2-Hydroxyestrone 19.3 ± 2.6 1.8 ± 0.1 [11]
CYP1B1 Estrone 4-Hydroxyestrone 4.3 ± 0.9 0.4 ± 0.02 [11]
CYP3A4 Estradiol 2-Hydroxyestradiol - High Activity [5][12]
CYP3A5 Estrone 16α-Hydroxyestrone 22.8 ± 6.6 0.08 ± 0.01 [11]

Note: Kinetic data for this compound hydroxylation is limited in published literature. The data for estrone and estradiol indicate the primary enzymes involved in estrogen A-ring and D-ring hydroxylation.

Table 2: Kinetics of this compound Glucuronidation by UGT Enzymes

Enzyme Substrate Metabolite Position S50/Km (µM) Hill Coefficient (n) Source
UGT1A1 Estradiol 3-OH 22 1.9 [13]
UGT1A10 This compound 3-OH High Affinity - [7]
UGT2B7 This compound 16-OH High Affinity - [7]
UGT2B7 Estradiol 17-OH 7 - [13]

Note: UGT1A1 often exhibits sigmoidal (allosteric) kinetics for estradiol glucuronidation, hence S50 and Hill coefficient are reported instead of Km.[13][14] UGT1A10 and UGT2B7 show high activity towards this compound, but specific kinetic constants are not always detailed.[7]

Detailed Experimental Protocols

Reproducible in vitro studies require meticulously planned and executed protocols. The following sections describe a standard workflow for the characterization of this compound metabolites using human liver microsomes (HLM) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow prep 1. Reagent Preparation - this compound Stock Solution - Internal Standard (this compound-d3) - Cofactor Solutions (NADPH, UDPGA, PAPS) incubation 2. In Vitro Incubation - Combine HLM, Buffer, this compound - Pre-incubate at 37°C - Initiate reaction with Cofactors prep->incubation termination 3. Reaction Termination - Add cold Acetonitrile (B52724) or Methanol (B129727) - Vortex and Centrifuge to precipitate protein incubation->termination extraction 4. Sample Extraction (LLE/SPE) - Transfer supernatant - Liquid-Liquid Extraction (e.g., MTBE) or - Solid-Phase Extraction (SPE) termination->extraction drydown 5. Dry-Down & Reconstitution - Evaporate organic solvent under Nitrogen - Reconstitute in Mobile Phase extraction->drydown analysis 6. LC-MS/MS Analysis - Inject sample - Chromatographic Separation (C18 Column) - Mass Spectrometric Detection (MRM) drydown->analysis data 7. Data Processing - Peak Integration - Quantification using Calibration Curve - Metabolite Identification analysis->data

Caption: General workflow for in vitro this compound metabolism studies.
In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical incubation to assess the formation of Phase I and Phase II metabolites.

  • Reagent Preparation:

    • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO or methanol.

    • Internal Standard (IS): Prepare a stock solution of a stable isotope-labeled standard, such as this compound-d3, for accurate quantification.[2]

    • Cofactors: Prepare fresh solutions of NADPH (for CYP-mediated reactions), UDPGA (for UGT-mediated reactions), and PAPS (for SULT-mediated reactions) in buffer.

    • Buffer: Use a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Incubation Procedure:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and any necessary activating agents (e.g., alamethicin (B1591596) for UGT assays).

    • Add this compound from the stock solution to achieve the desired final substrate concentration (e.g., 1-50 µM).[11]

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the cofactor solution (e.g., NADPH for Phase I, or a mix of NADPH, UDPGA, and PAPS for a comprehensive screen).

    • Incubate at 37°C for a predetermined time (e.g., 5-60 minutes), ensuring the reaction remains in the linear range of metabolite formation.[11]

  • Reaction Termination:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard.

    • Vortex vigorously to mix and precipitate the microsomal proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

Sample Preparation for Analysis

Efficient extraction of analytes from the incubation matrix is critical for sensitive detection.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Liquid-Liquid Extraction (LLE) (Recommended for higher recovery):

    • Add 1 mL of an immiscible organic solvent like methyl tert-butyl ether (MTBE).[15]

    • Vortex for 1-2 minutes to ensure thorough mixing.

    • Allow phases to separate (centrifugation can aid this).

    • Freeze the lower aqueous layer (e.g., at -80°C for 30 minutes).[15]

    • Decant the upper organic layer containing the analytes into a new tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase.

Analytical Methodology: UPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites.[2][16]

Table 3: Example UPLC-MS/MS Parameters for this compound Metabolite Analysis

Parameter Setting Source
Chromatography (UPLC)
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) [15]
Mobile Phase A Water with 0.1% ammonium (B1175870) hydroxide (B78521) or 0.1% formic acid [15][17]
Mobile Phase B Methanol or Acetonitrile [15][17]
Flow Rate 0.4 - 0.5 mL/min [15]
Gradient A linear gradient from low to high organic phase (e.g., 30% to 95% B) [15]
Injection Volume 5 - 50 µL [15]
Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Negative Mode [15]
Analysis Mode Multiple Reaction Monitoring (MRM) [15]
Example MRM Transitions This compound: m/z 287 -> 145, 171 this compound-d3: m/z 290 -> 147, 173 [2]

Note: Specific MRM transitions must be optimized for each metabolite of interest and for the specific mass spectrometer used.

Conclusion

The in vitro characterization of this compound metabolism is a multi-faceted process that relies on a sound understanding of biochemical pathways and advanced analytical techniques. By employing robust in vitro systems like human liver microsomes and sensitive analytical platforms such as LC-MS/MS, researchers can effectively identify key metabolic pathways, quantify metabolite formation, and elucidate the roles of specific CYP, UGT, and SULT enzymes. The methodologies and data presented in this guide serve as a foundational resource for scientists in drug development and endocrine research, facilitating a deeper understanding of this compound's biological fate and its implications for human health.

References

Estriol's Modulation of Gene Expression in Breast Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3), a major estrogen metabolite, has a complex and often debated role in the context of breast cancer. While considered a weaker estrogen compared to estradiol (B170435) (E2), its impact on gene expression in breast cancer cells is significant and warrants detailed investigation for both basic research and therapeutic development. This technical guide provides an in-depth analysis of this compound's effects on gene expression, focusing on key signaling pathways, experimental methodologies, and quantitative data.

This compound-Induced Gene Expression Changes

This compound has been demonstrated to act as a potent estrogen in estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T-47D, leading to a robust estrogenic response.[1] This response is characterized by the altered expression of a suite of genes involved in cell proliferation and hormone signaling.

Quantitative Analysis of Gene Expression

The following tables summarize the quantitative changes in the expression of key genes in response to this compound treatment in breast cancer cell lines. These genes are critical regulators of the cell cycle and are established markers of estrogenic response.

Table 1: this compound-Induced Upregulation of Proliferation-Associated Genes in Breast Cancer Cells

GeneCell LineThis compound ConcentrationFold Change (mRNA)MethodReference
Progesterone Receptor (PR)MCF-7, T-47D10-10 MNot specified, but activatedRT-qPCR[1]
Cyclin A2MCF-7, T-47D10-10 MNot specified, but activatedRT-qPCR[1]
Cyclin B1MCF-7, T-47D10-10 MNot specified, but activatedRT-qPCR[1]
Ki-67MCF-7, T-47D10-10 MNot specified, but activatedRT-qPCR, Western Blot[1]
c-mycMCF-7, T-47D10-10 MNot specified, but activatedRT-qPCR[1]
b-mybMCF-7, T-47D10-10 MNot specified, but activatedRT-qPCR[1]

Note: While the referenced study confirms the activation of these genes by this compound, specific fold-change values were not provided in the abstract. Further research is needed to quantify the precise magnitude of these changes.

Signaling Pathways Activated by this compound

This compound exerts its effects on gene expression through the activation of intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. These pathways are central to the regulation of cell proliferation, survival, and differentiation.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical mediator of estrogen-induced cell proliferation. Estrogen, including this compound, can rapidly activate this pathway through a non-genomic mechanism that involves membrane-associated estrogen receptors. This activation can also occur via trans-activation of the Epidermal Growth Factor Receptor (EGFR).[2]

Estriol_MAPK_ERK_Pathway This compound This compound mER Membrane Estrogen Receptor (mER) This compound->mER Src Src Kinase mER->Src Activation EGFR Epidermal Growth Factor Receptor (EGFR) Ras Ras EGFR->Ras Activation HB_EGF HB-EGF HB_EGF->EGFR Binding Src->EGFR Transactivation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (e.g., c-myc, cyclins) TranscriptionFactors->GeneExpression Regulation

This compound-induced MAPK/ERK signaling pathway.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another crucial signaling cascade activated by estrogens, playing a significant role in cell survival and proliferation. Estrogen can activate PI3K, which in turn leads to the phosphorylation and activation of AKT.[3][4][5][6]

Estriol_PI3K_AKT_Pathway This compound This compound ER Estrogen Receptor (ERα) This compound->ER PI3K PI3K ER->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation DownstreamEffectors Downstream Effectors (e.g., mTOR, Bad) AKT->DownstreamEffectors Activation CellSurvivalProliferation Cell Survival & Proliferation DownstreamEffectors->CellSurvivalProliferation Promotion

This compound-induced PI3K/AKT signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on gene expression in breast cancer cells.

Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing breast cancer cells and treating them with this compound for subsequent gene expression analysis.

Cell_Culture_Workflow Start Start: Seed MCF-7 or T-47D cells Culture Culture cells in appropriate medium (e.g., DMEM/F12) with 5% FBS Start->Culture Starve Hormone Deprivation: Incubate in phenol (B47542) red-free medium with charcoal-stripped FBS for 72h Culture->Starve Treat Treat cells with this compound (E3) at desired concentrations (e.g., 10⁻¹⁰ M to 10⁻⁷ M) Starve->Treat Incubate Incubate for a specified time (e.g., 45 min for signaling, 24-48h for gene expression) Treat->Incubate Harvest Harvest cells for analysis (RNA or protein extraction) Incubate->Harvest

Workflow for cell culture and this compound treatment.

Detailed Steps:

  • Cell Seeding: Plate MCF-7 or T-47D cells in appropriate culture vessels.

  • Hormone Deprivation: Once cells reach approximately 80% confluency, switch to a hormone-free medium (phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum) for a minimum of 72 hours to minimize the influence of other hormones.[7]

  • This compound Treatment: Prepare a stock solution of this compound in ethanol. Dilute the stock solution in the hormone-free medium to the desired final concentrations (e.g., 10-10 M to 10-7 M). Add the this compound-containing medium to the cells. A vehicle control (ethanol) should be run in parallel.[7]

  • Incubation: Incubate the cells for the desired period. For studying rapid signaling events, a short incubation of 45 minutes may be sufficient.[7] For analyzing changes in gene and protein expression, longer incubation times of 24 to 48 hours are typically used.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with either RNA or protein extraction.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive method to quantify changes in mRNA levels of specific genes.

Protocol Overview:

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., CCNA2, CCNB1, MYC) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis

Western blotting is used to detect and quantify changes in the protein levels of specific genes.

Protocol Overview:

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., Ki-67, Cyclin D1). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound robustly stimulates the expression of key proliferation-associated genes in ER+ breast cancer cells. This effect is mediated through the activation of the MAPK/ERK and PI3K/AKT signaling pathways. The provided experimental protocols offer a framework for researchers to further investigate the nuanced role of this compound in breast cancer biology. A deeper understanding of the quantitative and mechanistic aspects of this compound's action is crucial for the development of novel therapeutic strategies and for providing informed guidance to clinicians and patients. Further research is warranted to obtain more precise quantitative data on this compound-induced gene expression changes and to fully elucidate the intricate signaling networks involved.

References

The Physiological Advantage of Attenuation: A Technical Guide to Estriol's Lower Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estriol (B74026) (E3), one of the three major endogenous estrogens, has long been characterized by its lower physiological potency compared to estradiol (B170435) (E2). This technical guide provides an in-depth exploration of the physiological relevance of this attenuated activity. By examining its distinct receptor binding kinetics, unique signaling pathways, and pharmacokinetic profile, we delineate how this compound's "weakness" is, in fact, its therapeutic strength. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms to offer a comprehensive resource for researchers and drug development professionals in the field of endocrinology and hormone therapy.

Introduction: The Concept of Estrogenic Potency

Estrogenic activity is primarily mediated by two nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The potency of an estrogen is a function of its binding affinity for these receptors and the subsequent transcriptional activity it elicits. Estradiol (E2) is the most potent endogenous estrogen, playing a crucial role in the development and function of the female reproductive system.[1] In contrast, this compound (E3) is considered a weaker estrogen, a characteristic that underpins its unique physiological and therapeutic profile.[2][3][4][5][6] This guide will dissect the molecular basis of this compound's lower potency and its significant implications for clinical applications.

Quantitative Analysis of Estrogen Receptor Binding and Potency

The differential effects of estradiol and this compound are rooted in their distinct interactions with estrogen receptors. The following tables summarize the quantitative data on receptor binding affinity and in vivo potency.

Table 1: Comparative Binding Affinities of Estrogens for Estrogen Receptors

EstrogenReceptorRelative Binding Affinity (RBA) (%) (Estradiol = 100%)Reference
17β-Estradiol (E2)ERα100[7]
This compound (E3)ERα1.1 - 15[7]
16-KetoestradiolERα1.7 - 28[7]
Estrone (E1)ERα~10[1]
Estradiol (E2)ERβEqual affinity to ERα[8]
This compound (E3)ERβ3.2 times higher affinity than for ERα[8]

Table 2: In Vivo Uterine Growth Potency

EstrogenPotency (Rat Uterine Growth) (this compound = 1)Reference
17β-Estradiol (E2)~10[7]
This compound (E3)1[7]
16-Ketoestradiol0.8[7]

These data clearly illustrate that this compound's binding affinity for ERα is significantly lower than that of estradiol.[7] Notably, this compound exhibits a preferential binding to ERβ, which is thought to mediate some of its protective effects.[8][9][10]

Experimental Protocols

A precise understanding of estrogenic potency relies on robust experimental methodologies. The following are outlines of key experimental protocols used to generate the data presented above.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the estrogen receptor in comparison to a radiolabeled reference ligand (e.g., ³H-Estradiol).

Methodology:

  • Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.[11]

  • Competitive Binding Reaction: A constant concentration of ³H-Estradiol and uterine cytosol are incubated with increasing concentrations of the unlabeled competitor (this compound or other test compounds).

  • Separation of Bound and Unbound Ligand: The reaction mixture is treated with a hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate the receptor-bound ³H-Estradiol from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: A competitive binding curve is generated by plotting the percentage of total ³H-Estradiol binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the maximum ³H-Estradiol binding) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of unlabeled estradiol.[11]

In Vivo Uterotrophic Assay

Objective: To assess the estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized rodents.

Methodology:

  • Animal Model: Immature or ovariectomized female rats or mice are used as the experimental model.

  • Dosing: The animals are administered the test compound (e.g., this compound) or a vehicle control, typically via subcutaneous injection or oral gavage, for a specified period (e.g., 3-7 days).

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and their uteri are carefully dissected and weighed.

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A dose-response curve can be generated to determine the potency of the compound.

Pharmacokinetic Study of this compound

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.

Methodology:

  • Study Design: Healthy subjects (e.g., postmenopausal women) are administered a defined dose of this compound via a specific route (e.g., vaginal ring).[12][13][14]

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12][15]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

Signaling Pathways and Physiological Implications

The lower potency of this compound translates into a distinct signaling profile with significant physiological consequences.

Estrogen Signaling Pathways

Estrogens exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of estrogen to its receptor in the cytoplasm, followed by translocation of the hormone-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[16][17][18]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol, this compound) ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding & Activation HSP90 HSP90 ER->HSP90 Inactive Complex PI3K PI3K Pathway ER->PI3K Non-genomic signaling MAPK MAPK Pathway ER->MAPK ERE Estrogen Response Element (ERE) on DNA ER->ERE Dimerization & Nuclear Translocation Gene Target Gene Transcription ERE->Gene Regulation

Figure 1. Simplified Estrogen Signaling Pathway.

This compound's lower affinity for ERα results in a shorter duration of receptor activation and a reduced transcriptional response compared to estradiol.[19] This transient interaction is a key factor in its attenuated uterotrophic effect and its improved safety profile.

The Physiological Relevance of Lower Potency

The weaker and more transient activation of estrogen receptors by this compound leads to several physiologically relevant outcomes:

  • Reduced Proliferative Effects: In tissues like the endometrium and breast, which are rich in ERα, this compound's lower potency translates to a significantly reduced proliferative stimulus compared to estradiol. This is a critical factor in its lower risk profile for endometrial hyperplasia and breast cancer.[3][20][21]

  • Tissue-Selective Activity: this compound's preferential binding to ERβ, which is more abundant in tissues like the brain, bone, and urogenital tract, may contribute to its beneficial effects on menopausal symptoms, bone density, and urogenital health without the strong systemic effects of estradiol.[5][8][9]

  • Antagonistic Properties: In the presence of the more potent estradiol, this compound can act as a partial antagonist by competing for receptor binding sites, thereby dampening the overall estrogenic signal.[5][20]

Figure 2. Logical Flow of this compound's Lower Potency to its Physiological Effects.

Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of this compound further contributes to its physiological effects.

Table 3: Pharmacokinetic Parameters of Vaginally Administered this compound (0.500 mg/day for 21 days)

ParameterValueUnitReference
Cmax106.3 ± 45.4pg/mL[13]
Tmax4.0 (2.0 - 12.0)h[13]
AUC(0-t)12903.8 ± 5752.4pg·h/mL[13]

Values are presented as mean ± SD for Cmax and AUC, and median (min-max) for Tmax.

The relatively short half-life and rapid clearance of this compound, in conjunction with its lower receptor affinity, contribute to its attenuated systemic effects.

Clinically, the lower potency of this compound is advantageous in several scenarios:

  • Menopausal Hormone Therapy: this compound can effectively alleviate vasomotor symptoms (hot flashes) and urogenital atrophy with a potentially better safety profile than more potent estrogens.[3][20][22]

  • Urogenital Atrophy: Topical application of this compound is a well-established treatment for vaginal dryness and related symptoms, with minimal systemic absorption and effects.[4][23]

  • Autoimmune Diseases: Emerging research suggests that this compound may have immunomodulatory properties, with potential applications in conditions like multiple sclerosis.[20][24][25]

Experimental_Workflow Start Start: Hypothesis on this compound's Potency InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo ReceptorAssay Receptor Binding Assay (Determine RBA) InVitro->ReceptorAssay UterotrophicAssay Uterotrophic Assay (Assess in vivo potency) InVivo->UterotrophicAssay PKPD Pharmacokinetic/ Pharmacodynamic Studies InVivo->PKPD Clinical Clinical Trials SafetyEfficacy Phase II/III Trials (Safety & Efficacy) Clinical->SafetyEfficacy Data Data Analysis & Interpretation ReceptorAssay->Data UterotrophicAssay->Data PKPD->Data Conclusion Conclusion: Physiological Relevance of Lower Potency SafetyEfficacy->Conclusion Data->Clinical

Figure 3. General Experimental Workflow for Assessing Hormone Potency.

Conclusion

The physiological relevance of this compound's lower potency is a paradigm of how attenuated biological activity can be leveraged for therapeutic benefit. Its reduced affinity for ERα, shorter receptor occupancy, and preferential binding to ERβ result in a tissue-selective and safer estrogenic profile. This makes this compound a valuable tool in the armamentarium of hormone therapies, particularly for conditions where a milder, more localized estrogenic effect is desired. For drug development professionals, a thorough understanding of these nuanced structure-activity relationships is crucial for the design of next-generation selective estrogen receptor modulators (SERMs) with optimized efficacy and safety profiles.

References

The Neuroprotective Potential of Estriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Key Pregnancy Hormone in Neurodegenerative Disease

For Immediate Release

This technical guide provides a comprehensive overview of the neuroprotective properties of Estriol (B74026) (E3), a primary estrogen of pregnancy. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for neurodegenerative disorders, with a particular focus on Multiple Sclerosis (MS). This document synthesizes findings from preclinical and clinical studies, detailing this compound's mechanisms of action, relevant signaling pathways, and experimental data.

Executive Summary

This compound, a steroid hormone that is significantly elevated during pregnancy, has emerged as a promising neuroprotective agent. Its therapeutic potential is being actively explored, primarily in the context of autoimmune and neurodegenerative diseases such as Multiple Sclerosis. Research indicates that this compound exerts its beneficial effects through a dual mechanism: potent immunomodulation and direct neuroprotection within the central nervous system (CNS). This guide will delve into the scientific evidence supporting these claims, providing detailed experimental protocols and quantitative data to facilitate further research and development in this field.

Mechanisms of Neuroprotection

This compound's neuroprotective effects are multifaceted, involving both the suppression of neuroinflammation and the direct support of neuronal and glial cell populations.

Immunomodulatory Effects

A significant body of evidence points to this compound's ability to temper the autoimmune response that drives diseases like MS. In the experimental autoimmune encephalomyelitis (EAE) model, the most widely used animal model for MS, this compound treatment has been shown to decrease the severity of the disease.[1][2] This is achieved, in part, by modulating the cytokine profile from a pro-inflammatory Th1 and Th17 phenotype to a more anti-inflammatory and regulatory Th2 phenotype.[3][4] Specifically, this compound treatment leads to a significant increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and a decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][5]

Direct Neuroprotective Actions

Beyond its influence on the immune system, this compound has direct protective effects on the cells of the CNS. These actions are primarily mediated through its binding to Estrogen Receptor Beta (ERβ), which is highly expressed in the brain.[6][7] This interaction triggers downstream signaling cascades that promote neuronal survival, reduce axonal damage, and support myelin repair.[6][7] Preclinical studies have demonstrated that this compound treatment can prevent neuronal and synaptic loss and preserve gray matter volume in the cerebral cortex and cerebellum of EAE mice.[8][9][10] Furthermore, there is evidence that this compound can promote remyelination, a critical process for restoring neurological function after demyelinating injury.[6]

Key Signaling Pathways

The neuroprotective effects of this compound are orchestrated by its interaction with specific signaling pathways within neuronal and immune cells. The primary mediator of these effects is Estrogen Receptor Beta (ERβ).

Estrogen Receptor Beta (ERβ) Signaling

This compound exhibits a higher binding affinity for ERβ over Estrogen Receptor Alpha (ERα).[7] Upon binding, the this compound-ERβ complex can translocate to the nucleus to directly regulate gene expression, or it can initiate rapid, non-genomic signaling cascades from the cell membrane. These pathways are crucial for both the immunomodulatory and direct neuroprotective effects of this compound.

Estriol_ER_Beta_Signaling cluster_extracellular Extracellular cluster_outcomes Neuroprotective Outcomes This compound This compound ERb_mem ERb_mem This compound->ERb_mem Binds ERb_cyto ERb_cyto This compound->ERb_cyto Enters cell & Binds Neuroprotection Increased Neuronal Survival Reduced Apoptosis Myelin Repair Immunomodulation Decreased Pro-inflammatory Cytokines Increased Anti-inflammatory Cytokines G_protein G_protein ERb_mem->G_protein Activates nucleus nucleus ERb_cyto->nucleus Translocates to ERE ERE ERb_cyto->ERE Binds to NFkB NFkB ERb_cyto->NFkB Inhibits (in some contexts) MAPK_PI3K MAPK_PI3K G_protein->MAPK_PI3K Initiates MAPK_PI3K->Neuroprotection MAPK_PI3K->Immunomodulation MAPK_PI3K->nucleus Regulates Transcription Factors Gene_expression Gene_expression ERE->Gene_expression Regulates Gene_expression->Neuroprotection Gene_expression->Immunomodulation NFkB->nucleus Translocates to NFkB->Gene_expression Promotes Pro-inflammatory Gene Expression

Modulation of Inflammatory Pathways

This compound has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, this compound effectively dampens the inflammatory cascade.

Inflammatory_Pathway_Modulation cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell cluster_this compound This compound Intervention cluster_outcome Outcome Stimulus Pro-inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to Inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_genes Activates Inflammation Reduced Inflammation Inflammatory_genes->Inflammation This compound This compound ERb ERβ This compound->ERb ERb->IKK Inhibits

Quantitative Data from Preclinical and Clinical Studies

The neuroprotective effects of this compound have been quantified in various studies. The following tables summarize key findings.

Table 1: Effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE)

ParameterAnimal ModelThis compound TreatmentOutcomeReference
Clinical Score C57BL/6 miceDose-dependentSignificant reduction in disease severity[1]
Gray Matter Volume C57BL/6 miceERβ ligandPrevention of cerebellar gray matter atrophy[10]
Neuronal Loss C57BL/6 miceThis compoundReduction in neuronal loss in the cerebral cortex[8]
Axonal Transection C57BL/6 miceThis compoundPrevention of axonal transection in the spinal cord[8]
Cytokine Profile SJL and C57BL/6 miceThis compoundDecreased pro-inflammatory cytokine production[2]
Myelin Sparing EAE miceThis compoundSparing of myelin and axons[7][9]

Table 2: Effects of this compound in Multiple Sclerosis (MS) Clinical Trials

ParameterStudy PopulationThis compound TreatmentOutcomeReference
Gray Matter Atrophy Women with RRMS8 mg/day + Glatiramer Acetate47% less atrophy compared to placebo[9]
Cognitive Function Women with RRMS8 mg/day + Glatiramer AcetateSparing of cortical gray matter correlated with improved cognitive function[9][12]
Relapse Rate Women with RRMS8 mg/day + Glatiramer AcetateTrend towards reduced relapse rate[13]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the neuroprotective properties of this compound.

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most common in vivo model for studying MS.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Immunization of Mice (e.g., C57BL/6) with MOG35-55 in CFA PTX Administration of Pertussis Toxin (PTX) Immunization->PTX Day 0 and Day 2 Estriol_admin Administration of this compound (e.g., subcutaneous pellet) PTX->Estriol_admin Treatment initiated pre- or post-onset Clinical_scoring Daily Clinical Scoring (Paralysis Assessment) Estriol_admin->Clinical_scoring Monitoring Histology Histological Analysis (Spinal Cord and Brain) - Inflammation - Demyelination - Axonal Loss Clinical_scoring->Histology Endpoint Analysis MRI MRI Analysis (Gray Matter Volume) Clinical_scoring->MRI Endpoint Analysis Cytokine_analysis Cytokine Profile Analysis (e.g., ELISA, Flow Cytometry) Clinical_scoring->Cytokine_analysis Endpoint Analysis

Protocol:

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Immunization: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[14][15]

  • Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[15]

  • This compound Administration: this compound is typically administered via a subcutaneous pellet that releases a constant dose over a specified period. Treatment can be initiated before or after the onset of clinical signs.[1]

  • Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, ranging from no signs to paralysis.

  • Endpoint Analysis: At the end of the experiment, tissues are collected for histological analysis of inflammation, demyelination, and axonal loss. Brains may also be analyzed by MRI to assess gray matter volume. Spleen and lymph node cells can be isolated for cytokine analysis.

In Vitro: Glutamate-Induced Excitotoxicity in Primary Neurons

This assay is used to assess the direct neuroprotective effects of this compound against a common mechanism of neuronal injury.

Protocol:

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured on poly-D-lysine coated plates.

  • This compound Pre-treatment: Neurons are pre-treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).[16]

  • Induction of Excitotoxicity: Neurons are then exposed to a neurotoxic concentration of L-glutamic acid for a short duration (e.g., 15-30 minutes).[16]

  • Cell Viability Assessment: After a recovery period, neuronal viability is assessed using standard assays such as the MTT assay, LDH release assay, or by staining with fluorescent viability dyes like fluorescein (B123965) diacetate and propidium (B1200493) iodide.[16][17]

Future Directions and Conclusion

The evidence presented in this guide strongly supports the neuroprotective potential of this compound. Its dual action on both the immune system and the CNS makes it a particularly attractive candidate for the treatment of complex neurodegenerative diseases like MS. Phase 2 clinical trials have shown promising results in reducing gray matter atrophy and improving cognitive function in women with relapsing-remitting MS.[9][12]

Future research should focus on further elucidating the precise molecular mechanisms underlying this compound's neuroprotective effects, particularly the downstream targets of ERβ signaling in different cell types within the CNS. Larger, Phase 3 clinical trials are warranted to confirm the efficacy and safety of this compound as a therapeutic agent for MS and potentially other neurodegenerative conditions. The development of selective ERβ modulators inspired by the action of this compound may also offer a promising therapeutic strategy with an improved safety profile.

References

Estriol's Role in Urogenital Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms and clinical evidence supporting the function of estriol (B74026) in maintaining urogenital health. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into signaling pathways, experimental methodologies, and quantitative clinical data.

Introduction: The Critical Role of this compound in Postmenopausal Urogenital Health

The decline in estrogen levels during menopause leads to a cascade of changes in the urogenital tract, collectively known as genitourinary syndrome of menopause (GSM). These changes include vulvovaginal atrophy (VVA), characterized by vaginal dryness, itching, and pain, as well as urinary symptoms like urgency, frequency, and recurrent urinary tract infections (UTIs). This compound, a weak endogenous estrogen, has emerged as a key therapeutic agent in managing these conditions due to its targeted action on the urogenital tissues with minimal systemic effects.[1][2] This guide delves into the core functions of this compound, from its interaction with estrogen receptors to its influence on the vaginal microbiome, providing a robust scientific foundation for its clinical application.

Mechanism of Action: this compound's Molecular Signaling in Urogenital Tissues

This compound exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are ligand-activated transcription factors.[3][4] The urogenital tract is rich in these receptors, making it highly responsive to estrogen therapy.[5] this compound exhibits a higher binding affinity for ERβ compared to ERα.[1] This differential binding is significant, as ERα stimulation is associated with proliferative effects in tissues like the endometrium, while ERβ activation is linked to anti-inflammatory and anti-proliferative effects.[1]

The signaling cascade initiated by this compound can be broadly categorized into two pathways:

  • Genomic (Nuclear) Pathway: This is the classical mechanism of steroid hormone action. Upon binding to this compound, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus.[6] The this compound-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[4][6] This leads to the synthesis of proteins that are crucial for the maintenance of urogenital tissue integrity.[3]

  • Non-Genomic (Membrane-Initiated) Pathway: this compound can also initiate rapid signaling events through membrane-associated ERs (mERs), such as the G-protein coupled estrogen receptor (GPER).[3][7] This pathway does not directly involve gene transcription but instead activates various intracellular signaling cascades, including protein kinases.[8] These rapid signals can influence cell proliferation, survival, and other cellular functions.

Signaling Pathway Diagram

Estriol_Signaling_Pathway This compound Signaling in Urogenital Epithelial Cells cluster_cell Urogenital Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds mER Membrane ER (GPER) This compound->mER Binds Estriol_ER_complex This compound-ER Complex ER->Estriol_ER_complex Forms Signaling_Cascades Protein Kinase Cascades mER->Signaling_Cascades Activates ERE Estrogen Response Element (ERE) Estriol_ER_complex->ERE Translocates & Binds Gene_Transcription Gene Transcription Signaling_Cascades->Gene_Transcription Modulates ERE->Gene_Transcription Initiates Cellular_Response Cellular Response: - Proliferation - Differentiation - Glycogen (B147801) Synthesis - Antimicrobial Peptide Production Gene_Transcription->Cellular_Response Leads to

This compound's dual signaling pathways in urogenital cells.

Impact on Urogenital Tissues and the Microbiome

This compound's activation of the signaling pathways described above results in a range of beneficial effects on the urogenital tract.

Epithelial Maturation and Integrity

One of the most well-documented effects of this compound is the restoration of the vaginal epithelium. Estrogen signaling promotes the proliferation and maturation of vaginal epithelial cells, leading to a thicker, more resilient mucosal layer.[9] This increased maturation is clinically assessed by the Vaginal Maturation Index (VMI), which quantifies the proportion of superficial, intermediate, and parabasal cells. This compound treatment leads to a significant increase in the percentage of superficial cells, indicating a healthier, more estrogenized epithelium.[4]

Restoration of the Vaginal Microbiome

A healthy vaginal microbiome in premenopausal women is typically dominated by Lactobacillus species. These bacteria metabolize glycogen, produced by mature vaginal epithelial cells under the influence of estrogen, into lactic acid.[10] The resulting acidic environment (pH < 4.5) is crucial for inhibiting the growth of pathogenic microorganisms.[10]

During menopause, the decline in estrogen leads to reduced glycogen production, a decrease in Lactobacillus populations, and an increase in vaginal pH. This shift creates an environment conducive to the overgrowth of pathogenic bacteria, increasing the risk of vaginal infections and UTIs.

This compound therapy helps to restore the vaginal microbiome by:

  • Promoting Glycogen Production: By stimulating the maturation of vaginal epithelial cells, this compound increases the availability of glycogen.[10]

  • Supporting Lactobacillus Growth: The increased glycogen serves as a substrate for Lactobacillus species, promoting their proliferation and dominance in the vaginal microbiota.[10][11]

  • Lowering Vaginal pH: The metabolism of glycogen by lactobacilli produces lactic acid, which lowers the vaginal pH, creating an acidic environment that is inhospitable to pathogens.[9][10]

This restoration of a Lactobacillus-dominant microbiome is a key mechanism by which this compound helps to prevent recurrent UTIs.

Logical Relationship Diagram

Estriol_Microbiome_Interaction This compound's Influence on the Vaginal Microbiome This compound This compound Epithelial_Maturation Vaginal Epithelial Maturation This compound->Epithelial_Maturation Promotes Glycogen_Production Increased Glycogen Production Epithelial_Maturation->Glycogen_Production Leads to Lactobacillus_Growth Increased Lactobacillus Growth Glycogen_Production->Lactobacillus_Growth Supports Lactic_Acid Increased Lactic Acid Production Lactobacillus_Growth->Lactic_Acid Results in Vaginal_pH Decreased Vaginal pH (<4.5) Lactic_Acid->Vaginal_pH Causes Pathogen_Inhibition Inhibition of Pathogen Growth Vaginal_pH->Pathogen_Inhibition Contributes to UTI_Prevention Reduced Risk of Recurrent UTIs Pathogen_Inhibition->UTI_Prevention Leads to

The cascade of effects from this compound to UTI prevention.

Quantitative Data from Clinical Studies

Numerous clinical trials have demonstrated the efficacy of this compound in treating GSM symptoms. The following tables summarize key quantitative findings from these studies.

Table 1: Effect of this compound on Vaginal pH and Maturation Value
Parameter Baseline (Mean ± SD) After this compound Treatment (Mean ± SD)
Vaginal pH5.5 ± 0.83.8 ± 0.5
Maturation Value10.2 ± 5.165.4 ± 12.3
p-value< 0.001
Table 2: Efficacy of this compound in Preventing Recurrent Urinary Tract Infections (UTIs)
Metric Value
Incidence of UTI (episodes per patient-year) - Placebo Group5.9
Incidence of UTI (episodes per patient-year) - this compound Group0.5
Reduction in UTI Incidence with this compound91.5%
p-value< 0.001
Table 3: Impact of this compound on the Vaginal Microbiome
Microbiome Parameter Observation after this compound Treatment
Lactobacillus AbundanceSignificant Increase
Reappearance of Lactobacilli in women who were negative at baseline61% of patients
Colonization with EnterobacteriaceaeSignificant Decrease (from 67% to 31%)
p-value for Lactobacilli reappearance< 0.001
p-value for Enterobacteriaceae reduction< 0.005

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on urogenital health.

Protocol for Determination of Vaginal Maturation Index (VMI)

Objective: To quantify the estrogenic effect on the vaginal epithelium by assessing the proportions of parabasal, intermediate, and superficial cells.

Materials:

  • Sterile cotton swabs or cytobrushes

  • Glass microscope slides

  • Cytology fixative (e.g., 95% ethanol)

  • Papanicolaou staining reagents

  • Light microscope

Procedure:

  • Sample Collection: A sample of exfoliated vaginal epithelial cells is collected from the upper third of the lateral vaginal wall using a sterile cotton swab or cytobrush.

  • Smear Preparation: The collected cells are immediately and gently rolled onto a clean glass microscope slide to create a thin, even smear.

  • Fixation: The slide is immediately fixed with a cytology fixative spray or by immersion in 95% ethanol (B145695) for at least 15 minutes to preserve cellular morphology.

  • Staining: The fixed smear is stained using the Papanicolaou (Pap) staining method, which differentially stains the cytoplasm and nuclei of the epithelial cells.

  • Microscopic Examination: The stained slide is examined under a light microscope at 100x and 400x magnification.

  • Cell Counting: At least 200 epithelial cells are counted, and each cell is classified as parabasal, intermediate, or superficial based on its size, shape, and nuclear characteristics.

  • Calculation of VMI: The VMI is expressed as the percentage of each cell type (Parabasal:Intermediate:Superficial). For example, a VMI of 0:20:80 indicates 0% parabasal cells, 20% intermediate cells, and 80% superficial cells.

  • Calculation of Maturation Value (MV): The MV is calculated using the formula: MV = (% Intermediate cells × 0.5) + (% Superficial cells × 1).

Protocol for Measurement of Vaginal pH

Objective: To determine the acidity of the vaginal environment, which is an indicator of the health of the vaginal microbiome.

Materials:

  • Sterile cotton swabs

  • pH indicator strips (with a range of approximately 3.0 to 7.0) or a pH meter with a flat-surface electrode

  • Deionized water (for pH meter calibration)

Procedure:

  • Sample Collection: A sterile cotton swab is inserted into the mid-vagina and gently rotated against the lateral vaginal wall to absorb vaginal secretions.

  • pH Measurement (using pH strips): a. The swab is immediately rolled onto the pH indicator strip. b. The color of the strip is compared to the color chart provided with the kit to determine the pH value. The reading should be taken immediately as the color may change upon drying.

  • pH Measurement (using a pH meter): a. The pH meter is calibrated according to the manufacturer's instructions using standard buffer solutions. b. The flat-surface electrode of the pH meter is gently pressed against the lateral vaginal wall for a direct reading. Alternatively, the swab containing vaginal secretions can be pressed against the electrode. c. The pH reading is recorded.

Protocol for 16S rRNA Gene Sequencing of the Vaginal Microbiome

Objective: To characterize the composition of the vaginal bacterial community.

Materials:

  • Sterile flocked swabs

  • DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN)

  • PCR reagents (polymerase, dNTPs, buffer)

  • Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region)

  • PCR thermocycler

  • Gel electrophoresis equipment

  • DNA purification kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

Procedure:

  • Sample Collection: A sterile flocked swab is used to collect a sample from the vaginal fornix. The swab is then placed in a sterile tube and stored at -80°C until processing.

  • DNA Extraction: Total genomic DNA is extracted from the vaginal swab using a commercial DNA extraction kit following the manufacturer's protocol.

  • PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers. The primers are typically barcoded to allow for multiplexing of samples.

  • Amplicon Purification and Quantification: The PCR products are purified to remove primers and other contaminants. The concentration of the purified amplicons is quantified.

  • Library Preparation: The purified amplicons are pooled in equimolar concentrations to create a sequencing library.

  • Sequencing: The library is sequenced on an NGS platform.

  • Bioinformatic Analysis: a. Quality Control: The raw sequencing reads are filtered to remove low-quality reads and adapter sequences. b. OTU Picking/ASV Inference: The high-quality reads are clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%) or processed to infer Amplicon Sequence Variants (ASVs). c. Taxonomic Assignment: A representative sequence from each OTU/ASV is compared to a reference database (e.g., Greengenes, SILVA) to assign a taxonomic classification. d. Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare the microbial communities of different samples.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Assessing this compound's Effect on Urogenital Health cluster_clinical Clinical Assessment cluster_lab Laboratory Analysis Patient_Recruitment Patient Recruitment (Postmenopausal women with GSM) Baseline_Assessment Baseline Assessment: - VMI - Vaginal pH - Microbiome Sample Patient_Recruitment->Baseline_Assessment Treatment This compound Treatment Baseline_Assessment->Treatment VMI_Analysis VMI Analysis (Papanicolaou Staining) Baseline_Assessment->VMI_Analysis pH_Measurement Vaginal pH Measurement Baseline_Assessment->pH_Measurement Microbiome_Analysis 16S rRNA Sequencing Baseline_Assessment->Microbiome_Analysis Followup_Assessment Follow-up Assessment: - VMI - Vaginal pH - Microbiome Sample Treatment->Followup_Assessment Followup_Assessment->VMI_Analysis Followup_Assessment->pH_Measurement Followup_Assessment->Microbiome_Analysis Data_Analysis Data Analysis and Comparison VMI_Analysis->Data_Analysis pH_Measurement->Data_Analysis Microbiome_Analysis->Data_Analysis Conclusion Conclusion on This compound Efficacy Data_Analysis->Conclusion

A typical workflow for a clinical study on this compound.

Conclusion

This compound plays a multifaceted and crucial role in maintaining urogenital health, particularly in postmenopausal women. Its targeted action on the urogenital tissues, mediated through both genomic and non-genomic estrogen receptor signaling pathways, leads to the restoration of the vaginal epithelium and the re-establishment of a healthy, Lactobacillus-dominant vaginal microbiome. The resulting decrease in vaginal pH creates a protective barrier against pathogenic microorganisms, significantly reducing the incidence of recurrent urinary tract infections and alleviating the symptoms of vulvovaginal atrophy. The quantitative data from clinical studies provide robust evidence for the efficacy of this compound in improving key biomarkers of urogenital health. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to further investigate the mechanisms of this compound action and to evaluate the efficacy of new therapeutic interventions for genitourinary syndrome of menopause. A thorough understanding of this compound's function at the molecular and clinical levels is paramount for the continued development of effective and safe treatments for this prevalent condition.

References

Methodological & Application

Application Note: Ultrasensitive Quantification of Estriol in Human Serum by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is an estrogenic hormone that serves as a key biomarker in various physiological and pathological conditions.[1] During pregnancy, rising levels of unconjugated this compound are indicative of fetal well-being.[1] In non-pregnant individuals, the quantification of low-level this compound is crucial for applications such as monitoring hormone replacement therapy and in studies related to estrogen-dependent cancers.[1] Due to its low physiological concentrations, highly sensitive and specific analytical methods are required for accurate measurement.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis, offering superior sensitivity and specificity over traditional immunoassays, which can be susceptible to cross-reactivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound-d3, is critical for robust and reliable quantification, as it effectively corrects for variations in sample preparation and matrix effects.[1] This application note provides a detailed protocol for the sensitive quantification of this compound in human serum using an HPLC-MS/MS method.

Materials and Methods

Reagents and Materials
Instrumentation
  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.[1]

  • Working Standards: Prepare a series of this compound working standards by serially diluting the stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 pg/mL to 1000 pg/mL.[1]

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound-d3 stock solution with a 50:50 methanol:water mixture.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of serum sample, calibrator, or quality control sample in a polypropylene tube, add 50 µL of the this compound-d3 internal standard working solution.[1]

    • Vortex the mixture for 10 seconds.[1]

    • Add 2 mL of MTBE to the tube and vortex vigorously for 2 minutes.[1]

    • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.[1]

    • Carefully transfer the upper organic layer to a clean tube.[1]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).[1]

    • Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.[1]

HPLC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Equilibrate the C18 column with the initial mobile phase conditions.[1]

    • Inject 10 µL of the reconstituted sample.[1]

    • A representative gradient is as follows:

      • 0-1 min: 10% Mobile Phase B[1]

      • 1-5 min: Linear gradient to 95% Mobile Phase B[1]

      • 5-6 min: Hold at 95% Mobile Phase B[1]

      • 6-6.1 min: Return to 10% Mobile Phase B[1]

      • 6.1-8 min: Re-equilibrate at 10% Mobile Phase B[1]

  • Mass Spectrometry (MS/MS) Conditions:

    • Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.[1]

    • Monitor the specified Multiple Reaction Monitoring (MRM) transitions.

Results and Discussion

This HPLC-MS/MS method demonstrates excellent performance for the sensitive and accurate quantification of this compound in human serum. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for matrix effects and variations during sample processing.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described method.

Parameter Typical Value Reference
Limit of Detection (LOD)0.05 ng/mL[3]
Limit of Quantification (LOQ)0.2 ng/mL[3]
Linearity (r²)> 0.99[4]
Precision (% CV)< 15%[3]
Accuracy (% Recovery)95.9% - 104.2%[3]
Chromatography

The chromatographic conditions provide good separation of this compound from endogenous interferences. The use of a C18 column with a methanol or acetonitrile gradient results in sharp, symmetrical peaks, which is essential for accurate quantification.

Mass Spectrometry

Negative mode ESI is often preferred for underivatized estrogens due to the presence of a phenolic hydroxyl group.[5] The MRM transitions are highly specific, ensuring that only the target analyte and internal standard are detected.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample add_is Add this compound-d3 (Internal Standard) serum->add_is 500 µL extract Liquid-Liquid Extraction (MTBE) add_is->extract Vortex evaporate Evaporation extract->evaporate Organic Layer reconstitute Reconstitution evaporate->reconstitute Dry Extract hplc HPLC Separation (C18 Column) reconstitute->hplc 10 µL Injection msms MS/MS Detection (ESI-, MRM) hplc->msms quant Quantification msms->quant report Report quant->report

Caption: Experimental workflow for this compound quantification.

validation_parameters center Method Validation lod LOD center->lod loq LOQ center->loq linearity Linearity (r²) center->linearity precision Precision (%CV) center->precision accuracy Accuracy (% Recovery) center->accuracy specificity Specificity center->specificity

Caption: Key parameters for method validation.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific workflow for the quantification of this compound in human serum. This method is well-suited for clinical research and drug development applications where accurate measurement of low-level estrogens is essential. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC-MS/MS instrumentation.

References

Application Note: Quantitative Analysis of Estriol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estriol (B74026) (E3) is a major estrogenic hormone, with its quantification in biological matrices being crucial for numerous clinical and research applications, particularly in monitoring pregnancy and in studies related to hormone-dependent conditions.[1] Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for the analysis of this compound.[1] Due to this compound's polar nature and low volatility, a derivatization step is essential to enhance its chromatographic performance and detection sensitivity.[1][2] This application note details a validated GC-MS method for the quantitative analysis of this compound, utilizing a stable isotope-labeled internal standard, such as this compound-d3, for precise and accurate quantification.[1]

Quantitative Data Summary

The performance of the GC-MS method for this compound analysis is summarized in the tables below. These values are typical and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Linearity Range12.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LOQ)0.02 - 12.5 ng/mL
Intraday Precision (% RSD)≤ 4.72%
Interday Precision (% RSD)≤ 6.25%
Accuracy (% Bias or Recovery)91.4 - 108.5%

Table 2: GC-MS System Parameters

ParameterSettingReference
Gas Chromatograph
Column5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm ID, 0.25µm film thickness)
Carrier GasHelium[2]
Flow Rate1.0 - 2.0 mL/min[1]
Injection ModeSplitless[1][2]
Injection Volume1 µL
Injector Temperature250 - 280°C[1]
Oven Temperature ProgramInitial: 140°C for 1 min, Ramp: 40°C/min to 310°C, Hold: 2.5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)[1][2]
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)[2]
Monitored Ion (m/z) for this compound-TMS504[3]
Transfer Line Temperature280°C
Estrogen Signaling Pathway

While the GC-MS analysis of this compound is a chemical measurement, its biological importance is tied to the estrogen signaling pathway. The following diagram provides a simplified overview of this pathway.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (E3) ER Estrogen Receptor (ERα, ERβ) This compound->ER Binds HSP Heat Shock Proteins ER->HSP Dissociates from ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates Nucleus Nucleus ER_dimer->ERE Binds to

Simplified Estrogen Signaling Pathway.

Protocols: GC-MS Analysis of this compound

This section provides a detailed protocol for the quantitative analysis of this compound in biological samples such as serum, plasma, or urine.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Urine) Spike Spike with This compound-d3 Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatize Derivatization with Silylating Agent (e.g., MSTFA) Evaporation->Derivatize GC_Inject GC Injection Derivatize->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Report Generation Quantification->Report

Experimental workflow for this compound GC-MS analysis.
Detailed Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • This compound-d3 (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Deionized water

  • Nitrogen gas (high purity)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and this compound-d3 in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C.[1]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve a concentration range of 12.5 to 500 ng/mL (e.g., 12.5, 25, 50, 100, 250, 400, and 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 75, 250, and 450 ng/mL) in the same manner as the working standards.

  • Sample Preparation (Serum/Plasma):

    • To 1 mL of serum or plasma, add a known amount of the this compound-d3 internal standard solution.[1]

    • Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl tert-butyl ether). Vortex the mixture for 5-10 minutes and then centrifuge to separate the layers.[4]

    • Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.[1][5]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.[4]

3. Derivatization

  • To the dried residue of the standards, QC samples, and prepared samples, add 50 µL of MSTFA and 50 µL of pyridine.[1]

  • Tightly cap the vials and heat at 60-75°C for 30-45 minutes to ensure complete derivatization of the hydroxyl groups to form the tris-trimethylsilyl (TMS) ether derivative.[1][6]

4. GC-MS Analysis

  • Set up the GC-MS system according to the parameters outlined in Table 2.

  • Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

  • Acquire data in the Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ion of the derivatized this compound (m/z 504).[3]

5. Data Analysis and Quantification

  • Integrate the peak areas for the this compound-TMS derivative and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

6. Method Validation

The analytical method should be validated for linearity, precision, accuracy, and sensitivity according to established guidelines. The typical performance characteristics are presented in Table 1.

This application note provides a comprehensive protocol for the quantitative analysis of this compound in biological matrices using GC-MS. The method is sensitive, specific, and reliable, making it suitable for a wide range of research and clinical applications.[1] Proper sample preparation and derivatization are critical for achieving accurate and reproducible results.[1]

References

Determining the Estrogenic Activity of Estriol: In Vitro Bioassay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for determining the estrogenic activity of Estriol (E3) using common in vitro bioassays. This compound is a natural human estrogen and a significant metabolite of estradiol (B170435) (E2). While considered a weaker estrogen compared to estradiol, quantifying its activity is crucial for understanding its physiological roles and pharmacological potential.

Introduction to In Vitro Bioassays for Estrogenic Activity

Several in vitro bioassays are routinely employed to characterize the estrogenic activity of compounds. These assays assess different aspects of the estrogen signaling pathway, from direct interaction with the estrogen receptor (ER) to downstream cellular responses. The three primary assays detailed in this document are:

  • Estrogen Receptor (ER) Competitive Binding Assay: This assay determines the ability of a test compound to bind to the estrogen receptor by competing with a radiolabeled estrogen, providing a measure of the compound's binding affinity.

  • MCF-7 Cell Proliferation (E-SCREEN) Assay: This cell-based assay quantifies the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

  • Estrogen Response Element (ERE) Reporter Gene Assay: This assay measures the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene (e.g., luciferase) that is under the control of an estrogen response element.

Estrogen Signaling Pathway

Estrogens exert their effects primarily through two estrogen receptor subtypes, ERα and ERβ. The classical genomic signaling pathway involves the binding of an estrogen to the ER in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The dimerized receptor then binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (E3) ER Estrogen Receptor (ER) This compound->ER Binding ER_E3_complex ER-E3 Complex ER->ER_E3_complex Dimerization Dimerization ER_E3_complex->Dimerization Dimerized_Complex Dimerized ER-E3 Complex Dimerization->Dimerized_Complex Translocation ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cellular_Response Cellular Response (e.g., Proliferation) Gene_Transcription->Cellular_Response Dimerized_Complex->ERE Binds to DNA

Estrogen signaling pathway overview.

Quantitative Data Summary

The following tables summarize the available quantitative data for the estrogenic activity of this compound (E3) from the described in vitro bioassays. It is important to note that consistent EC50 and IC50 values for this compound are not always readily available in the literature, and the reported values can vary between studies. The data presented here are based on available findings and are compared to Estradiol (E2) where possible.

Table 1: Estrogen Receptor Competitive Binding Assay Data for this compound

CompoundReceptor SubtypeIC50 (nM)Relative Binding Affinity (RBA) vs. E2 (%)Reference
This compound (E3) ERαData not consistently available~11.3%[1]
ERβData not consistently available~17.6%[1]
Estradiol (E2) ERα~0.2-1.0100%[1]

Note: A study reported a Hill coefficient of 1.17 for this compound in a competitive binding assay, suggesting cooperative binding.

Table 2: Cell Proliferation and Reporter Gene Assay Data for this compound

Assay TypeCell LineParameterEffective Concentration (M)Reference
MCF-7 Cell Proliferation MCF-7, T-47DMitogenic Effect≥ 1 x 10⁻⁹
ERE Reporter Gene Assay Breast Cancer CellsERE Activation≥ 1 x 10⁻¹⁰

Note: Specific EC50 values for this compound in these assays are not consistently reported in the reviewed literature.

Experimental Protocols

The following are detailed protocols for the three key in vitro bioassays to determine the estrogenic activity of this compound.

Estrogen Receptor (ER) Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the estrogen receptor.

ER_Binding_Workflow A Prepare ER-containing cytosol from rat uteri B Incubate ER cytosol with radiolabeled Estradiol ([3H]-E2) and varying concentrations of this compound A->B C Separate bound from free radioligand (e.g., using hydroxylapatite) B->C D Quantify bound radioactivity using scintillation counting C->D E Plot % inhibition of [3H]-E2 binding vs. This compound concentration D->E F Calculate IC50 and Relative Binding Affinity (RBA) E->F

ER competitive binding assay workflow.

Materials:

  • Rat uterine cytosol (source of ER)

  • Radiolabeled estradiol ([³H]-E2)

  • Unlabeled this compound (test compound) and Estradiol (positive control)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

  • Scintillation counter

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Excise uteri from ovariectomized rats.

    • Homogenize the tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the estrogen receptors.

    • Determine the protein concentration of the cytosol.

  • Competitive Binding Reaction:

    • In microcentrifuge tubes, add a constant amount of rat uterine cytosol.

    • Add a constant concentration of [³H]-E2.

    • Add increasing concentrations of unlabeled this compound or Estradiol (for the standard curve). Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled Estradiol (non-specific binding).

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate on ice with intermittent vortexing.

    • Centrifuge the tubes to pellet the HAP.

    • Wash the pellet multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the final HAP pellet in scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding of [³H]-E2 at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2.

    • Calculate the Relative Binding Affinity (RBA) of this compound compared to Estradiol using the formula: (IC50 of Estradiol / IC50 of this compound) x 100%.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This protocol outlines the procedure for the E-SCREEN (Estrogen-SCREEN) assay to measure the proliferative effect of this compound on MCF-7 cells.

ESCREEN_Workflow A Culture MCF-7 cells in estrogen-depleted medium B Seed cells into 96-well plates and allow to attach A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 6 days C->D E Fix cells and stain with Sulforhodamine B (SRB) D->E F Measure absorbance to determine cell density (proliferation) E->F G Calculate EC50 and relative proliferative effect F->G

MCF-7 E-SCREEN assay workflow.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) without phenol (B47542) red

  • Charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids

  • This compound (test compound) and Estradiol (positive control)

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

Protocol:

  • Cell Culture:

    • Maintain MCF-7 cells in DMEM supplemented with 10% FBS.

    • Prior to the assay, acclimatize the cells to estrogen-depleted conditions by culturing them in phenol red-free DMEM supplemented with 10% CS-FBS for at least 48 hours.

  • Cell Seeding:

    • Trypsinize the cells and resuspend them in the estrogen-depleted medium.

    • Seed the cells into 96-well plates at a low density (e.g., 2,000-4,000 cells/well) and allow them to attach for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound and Estradiol in the estrogen-depleted medium.

    • Remove the seeding medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent only).

    • Incubate the plates for 6 days in a humidified incubator at 37°C and 5% CO₂.

  • Cell Staining and Quantification:

    • After the incubation period, fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates several times with water and allow them to air dry.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance (proportional to cell number) against the logarithm of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that induces a half-maximal proliferative response.

    • The estrogenic potency of this compound can be expressed relative to that of Estradiol.

Estrogen Response Element (ERE) Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to measure the transcriptional activity induced by this compound through the estrogen receptor.

ERE_Reporter_Workflow A Culture cells (e.g., T47D, MCF-7) stably expressing an ERE-luciferase reporter construct B Seed cells into a 96-well plate A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 18-24 hours C->D E Lyse the cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate fold induction and EC50 F->G

References

Application Notes and Protocols for Determining Estriol Potency using ER-CALUX® and E-SCREEN™ Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (E3) is a natural estrogen that plays a significant role during pregnancy and is investigated for various therapeutic applications, including hormone replacement therapy. Accurate assessment of its estrogenic potency is crucial for understanding its biological activity and ensuring safety and efficacy in drug development. This document provides detailed application notes and protocols for two widely used in vitro bioassays for quantifying the estrogenic potency of this compound: the Estrogen Receptor-mediated Chemical Activated LUciferase gene eXpression (ER-CALUX®) assay and the E-SCREEN™ (Estrogen-SCREEN) cell proliferation assay.

The ER-CALUX® assay is a reporter gene assay that measures the activation of the estrogen receptor alpha (ERα) by a test compound.[1] This activation leads to the expression of a luciferase reporter gene, and the resulting luminescence is proportional to the estrogenic activity. The E-SCREEN™ assay, on the other hand, is a cell proliferation assay that measures the estrogen-dependent growth of the human breast cancer cell line, MCF-7.[2] The increase in cell number is directly related to the estrogenic potency of the substance being tested.[3]

These assays provide valuable tools for screening and characterizing the estrogenic activity of compounds like this compound, contributing to a comprehensive understanding of their endocrine effects.

Estrogen Receptor Signaling Pathway

Estrogens, including this compound, exert their effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors.[4] The classical genomic signaling pathway involves the binding of an estrogen to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus if it was in the cytoplasm. The estrogen-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription and subsequent protein synthesis, which results in a physiological response.[5][6] Both the ER-CALUX® and E-SCREEN™ assays are based on the activation of this genomic pathway.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (E3) ER Estrogen Receptor (ERα) This compound->ER Binding ER_dimer ER Dimerization & Activation ER->ER_dimer ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation, Luciferase Expression) Protein->Response

Estrogen Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound potency as determined by the ER-CALUX® and E-SCREEN™ assays, with 17β-Estradiol (E2) as the reference compound.

AssayCell LineParameterThis compound (E3)17β-Estradiol (E2)Relative Potency (E3 vs. E2)
ER-CALUX® U2OSEC50~120 pM[7]~5.6 - 16 pM[7][8]~0.05 - 0.13
E-SCREEN™ MCF-7EC50Not consistently reported~1-10 pM-
RPP (%)10%[9]100%[9]0.1

EC50: Half-maximal effective concentration. RPP: Relative Proliferative Potency.

Experimental Protocols

ER-CALUX® Assay Protocol

This protocol is based on the OECD Test Guideline 455 for the Stably Transfected Human Estrogen Receptor-Alpha Transcriptional Activation Assay.[4]

1. Principle: The ER-CALUX® assay utilizes a human osteosarcoma (U2OS) cell line stably transfected with the human ERα and a luciferase reporter gene construct containing estrogen response elements (EREs).[1][10] Binding of an estrogenic substance to the ERα induces the expression of luciferase, and the resulting light emission is measured to quantify estrogenic activity.[11]

2. Materials:

  • ER-CALUX® cells (U2OS cell line)

  • Cell culture medium: DMEM/F12 without phenol (B47542) red, supplemented with 5% Dextran-Coated Charcoal stripped Fetal Bovine Serum (DCC-FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Test compound (this compound) and reference standard (17β-Estradiol)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

3. Experimental Workflow:

ERCALUX_Workflow start Start cell_seeding Seed ER-CALUX® cells in 96-well plate start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 treatment Expose cells to serial dilutions of this compound and 17β-Estradiol incubation1->treatment incubation2 Incubate for 24 hours treatment->incubation2 lysis Lyse cells incubation2->lysis luciferase_assay Add luciferase substrate and measure luminescence lysis->luciferase_assay data_analysis Analyze data and determine EC50 values luciferase_assay->data_analysis end End data_analysis->end

ER-CALUX® Experimental Workflow.

4. Detailed Procedure:

  • Cell Seeding: Seed ER-CALUX® cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound and 17β-Estradiol in culture medium. Remove the seeding medium from the cells and add 100 µL of the respective dilutions. Include a solvent control (e.g., DMSO) and a medium control.

  • Incubation: Incubate the plate for another 24 hours under the same conditions.[10]

  • Cell Lysis and Luciferase Assay: Remove the medium and wash the cells with phosphate-buffered saline (PBS). Lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence intensity against the logarithm of the compound concentration to generate dose-response curves. Calculate the EC50 value for this compound and 17β-Estradiol using a suitable non-linear regression model (e.g., four-parameter logistic curve). The relative potency of this compound is calculated by dividing the EC50 of 17β-Estradiol by the EC50 of this compound.

E-SCREEN™ Assay Protocol

This protocol is based on established methods for the E-SCREEN™ assay.[2][3]

1. Principle: The E-SCREEN™ assay uses the estrogen receptor-positive human breast cancer cell line MCF-7.[2] The proliferation of these cells is dependent on the presence of estrogens.[3] The assay measures the increase in cell number after a 6-day exposure to a test compound.[2]

2. Materials:

  • MCF-7 cells

  • Experimental medium: DMEM without phenol red, supplemented with 10% DCC-FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Test compound (this compound) and reference standard (17β-Estradiol)

  • 24-well or 48-well cell culture plates

  • Cell counting method (e.g., Coulter Counter, hemocytometer, or a colorimetric assay like SRB or MTT)

3. Experimental Workflow:

ESCREEN_Workflow start Start cell_seeding Seed MCF-7 cells in multi-well plate start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 treatment Expose cells to serial dilutions of this compound and 17β-Estradiol incubation1->treatment incubation2 Incubate for 6 days with medium change on day 3 treatment->incubation2 cell_harvest Harvest and count cells incubation2->cell_harvest data_analysis Analyze data and determine proliferative effect cell_harvest->data_analysis end End data_analysis->end

E-SCREEN™ Experimental Workflow.

4. Detailed Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 2 x 10^4 cells/well in 1 mL of experimental medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and 17β-Estradiol in experimental medium. Replace the medium in the wells with the respective dilutions. Include a solvent control and a negative control (hormone-free medium).

  • Incubation: Incubate the plates for 6 days. On day 3, replace the medium with freshly prepared dilutions of the compounds.

  • Cell Counting: On day 6, harvest the cells by trypsinization. Count the number of cells in each well using a Coulter Counter or a hemocytometer. Alternatively, use a colorimetric assay such as the sulforhodamine B (SRB) assay to determine cell density.[2]

  • Data Analysis: The proliferative effect (PE) is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the negative control. The relative proliferative potency (RPP) of this compound is calculated as the ratio of the concentration of 17β-Estradiol to the concentration of this compound that produces the same proliferative effect (typically the maximal effect).

Conclusion

Both the ER-CALUX® and E-SCREEN™ assays are robust and reliable methods for determining the estrogenic potency of this compound. The ER-CALUX® assay is a high-throughput method that provides a rapid assessment of ERα activation. The E-SCREEN™ assay, while more time-consuming, measures a key physiological response to estrogenic compounds – cell proliferation. The choice of assay will depend on the specific research question, throughput requirements, and available resources. By following the detailed protocols provided in these application notes, researchers can obtain accurate and reproducible data on the estrogenic potency of this compound, contributing to a better understanding of its biological activity and potential therapeutic applications.

References

Application Notes and Protocols: Estriol Treatment in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human autoimmune demyelinating disease, multiple sclerosis (MS).[1] EAE shares many clinical and pathological features with MS, including paralysis, central nervous system (MS) inflammation, and demyelination, making it an invaluable tool for studying disease pathogenesis and evaluating potential therapeutics.[1] Notably, both MS and EAE often show amelioration during the later stages of pregnancy, a phenomenon linked to elevated levels of certain hormones, particularly estriol (B74026).[2][3] this compound, an estrogen that is abundant during pregnancy, has demonstrated significant therapeutic potential in EAE models, reducing disease severity through both immunomodulatory and neuroprotective mechanisms.[2][4][5] These application notes provide detailed protocols for this compound treatment in EAE models and summarize key quantitative data to guide researchers in this field.

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active immunization method to induce a chronic EAE phenotype in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice, 9-13 weeks old[1]

  • MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)[6]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37RA[7]

  • Pertussis toxin (PTX) in PBS[1]

  • Sterile PBS

  • 0.9% sterile saline

  • Syringes (1 mL and 2 mL) and needles (27G and 20G)

  • Three-way stopcock

Procedure:

  • Antigen Emulsion Preparation:

    • Reconstitute lyophilized MOG35-55 peptide in sterile PBS or ddH₂O to a final concentration of 2 mg/mL.[7]

    • Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

    • To create the emulsion, draw equal volumes of the MOG35-55 solution and CFA into two separate syringes. A common final concentration is 1 mg/mL of MOG35-55.[7]

    • Connect the two syringes with a three-way stopcock.

    • Forcefully mix the contents between the syringes for at least 10 minutes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize mice lightly if necessary, though experienced handlers can perform injections on conscious animals.

    • Inject a total of 0.2 mL of the MOG35-55/CFA emulsion subcutaneously (s.c.) over two sites on the upper and lower back (0.1 mL per site).[8]

    • Keep the needle inserted for 10-15 seconds after injection to prevent leakage.[8]

    • Within two hours of the immunization, administer the first dose of Pertussis Toxin (typically 100-200 ng) intraperitoneally (i.p.) in 0.1 mL of PBS.[8]

  • Second PTX Injection (Day 2):

    • Administer a second dose of Pertussis Toxin (same dosage as Day 0) i.p. approximately 24-48 hours after the first injection.[8][9]

  • Monitoring:

    • Begin daily monitoring of mice for clinical signs of EAE starting on Day 7 post-immunization.[8]

    • Provide easy access to food and water on the cage floor for animals showing signs of paralysis.

Protocol 2: this compound Treatment Administration

This compound can be administered prophylactically (before disease onset) or therapeutically (after disease onset).[1] Slow-release pellets are a common method for ensuring consistent hormone levels.

Materials:

  • This compound (E3) time-release pellets (e.g., 5 mg, 60- or 90-day release)[3][10]

  • Placebo pellets

  • Surgical tools (scalpel, forceps)

  • Wound clips or sutures

  • 70% ethanol (B145695) and betadine for sterilization

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Timing of Implantation:

    • Prophylactic Treatment: Implant pellets subcutaneously 7 days prior to EAE induction (Day -7).[10][11][12]

    • Therapeutic Treatment: Implant pellets after the onset of clinical signs, for example, when a mouse reaches a clinical score of 1.0 or 2.0.[3][13]

  • Surgical Implantation:

    • Anesthetize the mouse.

    • Shave a small area of fur on the dorsal side, between the shoulder blades.

    • Sterilize the skin with betadine followed by 70% ethanol.

    • Make a small incision (approx. 5 mm) with a sterile scalpel.

    • Using blunt forceps, create a subcutaneous pocket.

    • Insert the this compound or placebo pellet into the pocket.

    • Close the incision with a wound clip or suture.

    • Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: Clinical Scoring of EAE

Disease severity is monitored daily using a standard 0-5 scoring system. Half points can be used for intermediate signs.[8]

ScoreClinical Signs
0No clinical signs of EAE.
1Limp tail.
2Hind limb weakness or ataxia (wobbly gait).
3Complete paralysis of one or both hind limbs.
4Moribund state with paralysis of hind limbs and weakness of forelimbs.
5Dead or euthanized due to severe paralysis.

Data Presentation: Quantitative Summary

The following tables summarize the effects of this compound treatment on clinical and immunological parameters in EAE models, as reported in the literature.

Table 1: Effect of this compound Treatment on EAE Clinical Score

Treatment GroupMean Peak Clinical ScoreMean Cumulative Disease Index (CDI)Key Finding
This compound (Prophylactic)Significantly ReducedSignificantly ReducedTreatment with pregnancy-level doses of this compound before disease onset significantly ameliorates EAE severity.[2][5]
Placebo/Vehicle2.5 - 3.5VariableControl animals develop characteristic signs of chronic EAE.[1]
This compound (Therapeutic)Significantly ReducedSignificantly ReducedThis compound administration after disease onset is also effective in reducing clinical signs of EAE.[3][5][14]

Table 2: Immunological Effects of this compound Treatment in EAE

ParameterEffect of this compound TreatmentMechanism
T-Cell Response Shift from Pro-inflammatory Th1 to Anti-inflammatory Th2 phenotype.[2]This compound suppresses the production of Th1 cytokines (e.g., IFN-γ, TNF-α) and enhances the production of Th2 cytokines (e.g., IL-10).[2][15] This shift helps to dampen the autoimmune attack on the CNS.
Cytokine Production ↓ IFN-γ, ↓ TNF-α, ↑ IL-10T-lymphocytes are a primary source of the increased IL-10 production following this compound treatment.[2]
CNS Inflammation Reduced infiltration of T-cells (CD3+) and macrophages (Mac3+) into the spinal cord.[5]This compound treatment, particularly through Estrogen Receptor α (ERα), reduces CNS inflammation.[5][16] ERα signaling in astrocytes can decrease the expression of chemokines that attract inflammatory cells to the CNS.[17]
Humoral Response (Antibodies) Increased levels of myelin-specific IgG1 antibodies.[2]The increase in IgG1, a Th2-associated antibody isotype, is consistent with the overall shift towards an anti-inflammatory Th2 immune response.[2]
Neuroprotection Preservation of axons and myelin; reduced neuronal loss in gray matter.[4][5][13]This compound has direct neuroprotective effects, independent of its peripheral anti-inflammatory actions. It can reduce gray matter atrophy and preserve synapses, potentially through mechanisms involving Estrogen Receptor β (ERβ).[4][13][18]

Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow

EAE_Workflow cluster_treatment Treatment Initiation Day_m7 Day -7 Prophylactic Treatment Day_0 Day 0 EAE Induction Day_m7->Day_0 Implant this compound/ Placebo Pellets Day_2 Day 2 PTX Boost Day_0->Day_2 MOG/CFA Injection + 1st PTX Day_7 Day 7-30 Clinical Monitoring Day_2->Day_7 2nd PTX Day_12 Day ~12 Therapeutic Treatment Day_7->Day_12 Onset of Signs Endpoint Endpoint (e.g., Day 30) Tissue Collection Day_12->Endpoint Daily Scoring

Caption: Workflow for prophylactic and therapeutic this compound treatment in the MOG-EAE mouse model.

Diagram 2: this compound's Immunomodulatory Signaling

Estriol_Immune_Pathway This compound This compound ER Estrogen Receptors (ERα, ERβ) This compound->ER Binds APC Antigen Presenting Cell (e.g., Dendritic Cell) ER->APC Modulates Antigen Presentation T_Cell Naive T-Cell ER->T_Cell Directly influences differentiation APC->T_Cell Presents MOG peptide Th1 Th1 Cell T_Cell->Th1 Differentiation (Placebo) Th2 Th2 Cell T_Cell->Th2 Differentiation (this compound) IFNg ↓ IFN-γ, TNF-α Th1->IFNg IL10 ↑ IL-10 Th2->IL10 CNS_Inflam ↓ CNS Inflammation IFNg->CNS_Inflam Reduces Pro-inflammatory Cascade IL10->CNS_Inflam Promotes Anti-inflammatory State

Caption: this compound shifts the immune response from a pro-inflammatory Th1 to an anti-inflammatory Th2 profile.

Diagram 3: this compound's Neuroprotective Pathways

Estriol_Neuroprotection This compound This compound ER_beta ERβ on Neurons & Glia This compound->ER_beta Astrocyte Astrocyte (ERα) This compound->Astrocyte Microglia Microglia ER_beta->Microglia Reduces Activation Neuron Neuron / Axon ER_beta->Neuron Direct Protective Signaling AntiInflam ↓ Pro-inflammatory Mediators (iNOS, NFkB) Microglia->AntiInflam Chemokines ↓ Chemokine Production (CCL2, CCL7) Astrocyte->Chemokines ERα signaling Neuroprotection ↑ Neuronal Survival ↑ Myelin Preservation ↑ Synaptic Integrity Neuron->Neuroprotection AntiInflam->Neuron Reduces Oxidative Stress & Damage Chemokines->Neuron Reduces Inflammatory Infiltrate Damage

Caption: this compound promotes neuroprotection through direct actions on CNS cells and by reducing local inflammation.

References

Application Notes and Protocols: Utilizing Mouse Models to Investigate the Therapeutic Effects of Estriol in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative autoimmune disease of the central nervous system (CNS).[1] The disease is characterized by demyelination, inflammation, and axonal damage, leading to a progressive decline in neurological function.[1][2] Current therapeutic strategies for MS primarily focus on modulating the immune system to reduce inflammation and relapse rates.[3] However, there is a significant unmet need for therapies that can promote remyelination and neuroprotection.

Estriol (B74026), a natural estrogen that is present in high levels during pregnancy, has emerged as a promising therapeutic candidate for MS. Clinical observations have shown that MS symptoms often ameliorate during the third trimester of pregnancy, a period associated with peak this compound levels.[4][5] Preclinical studies using mouse models of MS, primarily Experimental Autoimmune Encephalomyelitis (EAE), have demonstrated that this compound treatment can significantly reduce disease severity, suppress inflammation, and promote remyelination.[4][5][6]

These application notes provide detailed protocols for utilizing mouse models of EAE to study the therapeutic effects of this compound on MS. The protocols cover EAE induction, this compound treatment, clinical assessment, and detailed histological and immunological analyses. The information provided is intended to guide researchers in designing and executing robust preclinical studies to further elucidate the mechanisms of this compound-mediated neuroprotection and to evaluate its potential as a novel therapy for MS.

Mouse Models of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most widely used animal model for MS, as it recapitulates many of the key pathological hallmarks of the human disease, including CNS inflammation, demyelination, and axonal loss.[7][8] The model is typically induced by immunizing susceptible mouse strains with myelin-derived proteins or peptides, such as Myelin Oligodendrocyte Glycoprotein (MOG), in combination with a potent adjuvant.[9]

Recommended Mouse Strain

C57BL/6 mice are a commonly used inbred strain for MOG-induced EAE.[9][10][11] This strain develops a chronic, non-relapsing form of EAE, which is particularly useful for studying disease progression and the effects of therapeutic interventions on long-term disability.[10][11] Female C57BL/6 mice, typically between 9 to 13 weeks of age, are recommended for these studies.[9]

Experimental Protocols

Induction of MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes the active immunization of C57BL/6 mice with MOG35-55 peptide to induce EAE.

Materials:

  • MOG35-55 peptide (synthesis grade)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1 mL syringes with Luer-lock

  • Sterile 27G and 30G needles

  • Female C57BL/6 mice (9-13 weeks old)[9]

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • Reconstitute lyophilized MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.[12]

    • In a sterile glass tube, mix an equal volume of the MOG35-55 solution with CFA (containing 4 mg/mL of M. tuberculosis) to achieve a final MOG35-55 concentration of 1 mg/mL.

    • Emulsify the mixture by drawing it up and down through a Luer-lock syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).[13]

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).[14]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p. to each mouse.[15]

This compound Treatment Protocol

This compound can be administered via subcutaneous implantation of slow-release pellets, ensuring sustained hormone levels.

Materials:

  • This compound slow-release pellets (e.g., 5 mg/60-day release)[16]

  • Placebo pellets

  • Trocar for pellet implantation

  • Surgical scissors and forceps

  • 70% ethanol

  • Wound clips or sutures

Procedure:

  • Pellet Implantation (Therapeutic Paradigm):

    • For a therapeutic treatment regimen, implant the pellets after the onset of clinical signs of EAE.

    • Anesthetize the mouse.

    • Shave a small area of fur on the dorsal side, between the shoulder blades.

    • Sterilize the skin with 70% ethanol.

    • Make a small incision (approximately 5 mm) in the skin.

    • Insert the trocar subcutaneously and advance it a short distance to create a pocket.

    • Insert the this compound or placebo pellet through the trocar.

    • Withdraw the trocar and close the incision with a wound clip or suture.

Clinical Assessment of EAE

Mice should be monitored daily for clinical signs of EAE and body weight.[17] A standard 0-5 scoring system is used to assess disease severity.[18][19]

EAE Clinical Scoring Scale: [18][19]

ScoreClinical Signs
0No clinical signs
0.5Distal limp tail
1Complete limp tail
1.5Limp tail and hindlimb weakness
2Unilateral partial hindlimb paralysis
2.5Bilateral partial hindlimb paralysis
3Complete bilateral hindlimb paralysis
3.5Complete hindlimb paralysis and unilateral forelimb weakness
4Complete hindlimb and partial forelimb paralysis
5Moribund or dead
Histological Analysis of the Spinal Cord

At the end of the experiment, spinal cords are collected for histological analysis of inflammation and demyelination.[1][2]

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Hematoxylin and Eosin (H&E) staining reagents

  • Luxol Fast Blue (LFB) staining reagents

  • Microscope with imaging system

Procedure:

  • Tissue Collection and Preparation:

    • Perfuse the mice transcardially with ice-cold PBS followed by 4% PFA.

    • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the spinal cords by incubating them in 15% sucrose in PBS until they sink, followed by 30% sucrose in PBS.

    • Embed the spinal cords in OCT compound and freeze.

    • Cut 10-20 µm thick transverse or longitudinal sections using a cryostat.[20]

  • H&E Staining for Inflammation:

    • Stain the sections with H&E to visualize cellular infiltrates.

    • Quantify inflammation by counting the number of inflammatory foci per spinal cord section or by using a scoring system (e.g., 0 = no inflammation, 1 = perivascular cuffs, 2 = parenchymal infiltration).[21]

  • LFB Staining for Demyelination:

    • Stain the sections with LFB to visualize myelin.

    • Counterstain with Cresyl Violet or H&E.

    • Quantify demyelination as the percentage of the white matter area with myelin loss.[22]

Immunohistochemistry

Immunohistochemistry can be used to identify specific immune cell populations and assess axonal damage.[20][23]

Procedure:

  • Staining:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against specific markers (e.g., CD4 for T helper cells, Mac-3/Iba1 for macrophages/microglia, neurofilament proteins for axons).

    • Incubate with appropriate fluorescently labeled secondary antibodies.

    • Mount with a DAPI-containing mounting medium.

  • Quantification:

    • Capture images using a fluorescence microscope.

    • Quantify the number of positive cells or the intensity of the fluorescent signal in defined regions of the spinal cord.

Flow Cytometry for Immune Cell Profiling

Flow cytometry can be used to analyze immune cell populations in the spleen, lymph nodes, and CNS.[24]

Procedure:

  • Cell Isolation:

    • Isolate single-cell suspensions from the spleen and draining lymph nodes.

    • Isolate mononuclear cells from the spinal cord using a Percoll gradient.

  • Staining and Analysis:

    • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, B220, CD11b) and intracellular cytokines (e.g., IFN-γ, IL-17, IL-10).

    • Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.

Cytokine Analysis

Cytokine levels in the serum or in the supernatant of cultured splenocytes can be measured using ELISA or multiplex assays.[15][25][26]

Procedure:

  • Sample Collection:

    • Collect blood via cardiac puncture and isolate the serum.

    • Culture splenocytes in the presence of MOG35-55 peptide and collect the supernatant after 48-72 hours.[15]

  • Measurement:

    • Measure the concentrations of pro-inflammatory (e.g., IFN-γ, IL-17, TNF-α) and anti-inflammatory (e.g., IL-10, IL-4) cytokines using commercially available kits.[26]

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound Treatment on Clinical Parameters of EAE

Treatment GroupMean Day of OnsetMean Peak Clinical ScoreCumulative Disease Score
Placebo
This compound

Table 2: Effect of this compound Treatment on Histopathological Parameters in the Spinal Cord

Treatment GroupMean Number of Inflammatory Foci/SectionPercentage of Demyelination
Placebo
This compound

Table 3: Effect of this compound Treatment on Immune Cell Infiltration in the CNS

Treatment GroupMean Number of CD4+ T cells/mm²Mean Number of Macrophages/Microglia/mm²
Placebo
This compound

Table 4: Effect of this compound Treatment on Cytokine Production by Splenocytes

Treatment GroupIFN-γ (pg/mL)IL-17 (pg/mL)IL-10 (pg/mL)
Placebo
This compound

Visualizations

Diagrams created using Graphviz (DOT language) can be used to visualize experimental workflows and signaling pathways.

EAE_Workflow cluster_induction EAE Induction cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis immunization Day 0: Immunize C57BL/6 mice with MOG35-55/CFA ptx1 Day 0: Inject Pertussis Toxin ptx2 Day 2: Inject Pertussis Toxin ptx1->ptx2 onset Onset of Clinical Signs ptx2->onset treatment Implant this compound or Placebo Pellets onset->treatment scoring Daily Clinical Scoring and Weight Measurement treatment->scoring histology Histology: Inflammation (H&E) Demyelination (LFB) scoring->histology ihc Immunohistochemistry: Immune Cells, Axons scoring->ihc flow Flow Cytometry: Spleen, Lymph Nodes, CNS scoring->flow cytokines Cytokine Analysis: Serum, Splenocyte Supernatant scoring->cytokines

Caption: Experimental workflow for studying the effect of this compound in the EAE mouse model.

Estriol_Signaling cluster_immune Immune Modulation cluster_cns CNS Effects This compound This compound Th1 Th1 Cells (Pro-inflammatory) This compound->Th1 Inhibits Th2 Th2 Cells (Anti-inflammatory) This compound->Th2 Promotes Remyelination Promotes Remyelination This compound->Remyelination Neuroprotection Neuroprotection This compound->Neuroprotection IFNg IFN-γ Th1->IFNg IL17 IL-17 Th1->IL17 IL10 IL-10 Th2->IL10

Caption: Proposed signaling pathway of this compound's therapeutic effects in EAE.

References

Application Notes: Cell Culture Delivery of Estriol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estriol (B74026) (E3) is one of the three major endogenous estrogens, acting as a selective estrogen receptor modulator.[1][2] While it is a weaker estrogen compared to estradiol (B170435) (E2), it plays a significant role in various physiological processes, particularly during pregnancy, and is investigated for its therapeutic potential in conditions like multiple sclerosis and post-menopausal symptoms.[1][3][4] Accurate and reproducible delivery of this compound to in vitro cell cultures is critical for studying its mechanism of action, dose-response relationships, and effects on cellular processes like proliferation and gene expression.[3][5] These notes provide comprehensive guidance on the preparation, storage, and application of this compound in a cell culture setting.

Mechanism of Action

This compound exerts its biological effects primarily by binding to estrogen receptors (ERs), which are nuclear hormone receptors.[3] There are two main types, ERα and ERβ, and this compound generally shows a higher binding affinity for ERβ compared to ERα.[3][6] This differential binding contributes to its unique biological profile. The mechanism of action can be broadly divided into two pathways:

  • Genomic (Nuclear-Initiated) Pathway: Upon diffusing across the cell membrane, this compound binds to ERs in the cytoplasm or nucleus. This causes the receptor to dimerize, translocate to the nucleus, and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2][7] This complex then recruits co-regulator proteins to modulate the transcription of genes involved in cellular proliferation, differentiation, and apoptosis.[3][7]

  • Non-Genomic (Membrane-Initiated) Pathway: this compound can also activate signaling cascades rapidly through membrane-associated ERs (mERs) and the G-protein coupled estrogen receptor (GPER).[2][8] This leads to the activation of downstream protein kinase pathways, such as PI3K/AKT and MAPK, influencing cellular functions independently of direct gene transcription.[9][10]

Data Summary

Table 1: Solubility and Storage of this compound
PropertyDetailsReference
Appearance Crystalline solid[11]
Molecular Weight 288.4 g/mol [11][12]
Solubility DMSO: ~57 mg/mL (197 mM)[13]
Ethanol (B145695): ~10 mg/mL[13]
Dimethyl formamide (B127407) (DMF): ~30 mg/mL[11]
Water / Aqueous Buffers: Sparingly soluble[11][13]
Storage (Solid) -20°C for ≥ 2 years[11]
Storage (Stock Solution) Aliquot and store at -20°C or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[13][14]
Table 2: Estrogen Receptor (ER) Binding Affinity
LigandReceptorRelative Binding Affinity (Estradiol = 100)Notes
This compound (E3) ERα12.65Estradiol has the highest affinity, followed by this compound and then estrone.[15]
ERβ26This compound binds to ERβ with higher affinity than to ERα.[3][6]
Estradiol (E2) ERα100Reference compound.
ERβ100Binds to both receptors with high and equal strength.[6]
Table 3: Examples of Effective this compound Concentrations in Cell Culture
Cell LineAssayEffective ConcentrationObserved EffectReference
T-47D & MCF-7Proliferation≥ 10⁻⁹ M (1 nM)Mitogenic effect (increased cell growth).[5]
T-47D & MCF-7Gene Expression (ERE)≥ 10⁻¹⁰ M (0.1 nM)Activation of estrogen response element (ERE).[5]
SkBr3GPR30 Antagonism1 µMAbolished proliferative effect induced by 100 nM G-1 (GPR30 agonist).[13]

Visualized Pathways and Workflows

Caption: this compound signaling via genomic and non-genomic pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow A 1. Prepare Sterile Stock Solution (e.g., 10 mM in DMSO/Ethanol) B 2. Aliquot and Store (-20°C or -80°C) C 3. Culture Cells in Standard Medium A->C D 4. Hormone Depletion (Phenol red-free medium + Charcoal-stripped serum for ≥72h) C->D E 5. Treat Cells with this compound (Dilute stock to final concentration) D->E F 6. Incubate for Desired Time Period E->F G 7. Perform Downstream Analysis (qPCR, Western Blot, Proliferation Assay, etc.) F->G

Caption: Workflow for in vitro cell culture studies with this compound.

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a sterile solvent, a crucial first step for ensuring accurate dosing in cell culture experiments.

Materials:

  • This compound powder (MW: 288.4 g/mol )

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, amber glass vial

  • Sterile, solvent-compatible 0.22 µm syringe filter

  • Sterile syringe

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes for aliquots

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Work in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.[16]

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.884 mg of this compound powder.

    • Calculation: 0.010 mol/L * 0.001 L * 288.4 g/mol = 0.002884 g = 2.884 mg

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder and transfer it into a sterile amber glass vial.[14] Using a glass vial is recommended as some plastics can leach compounds or bind steroids.

  • Dissolve the powder: Add 1 mL of sterile DMSO or 100% ethanol to the vial.[11][13] Cap the vial securely and vortex or mix thoroughly until the powder is completely dissolved.

  • Sterile filter the solution: To ensure sterility, draw the this compound solution into a sterile syringe, attach a 0.22 µm solvent-compatible syringe filter, and dispense the filtered solution into a new sterile amber vial or directly into sterile microcentrifuge tubes for aliquoting.[16]

  • Aliquot for storage: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and avoids repeated freeze-thaw cycles that can degrade the compound.[16][17]

  • Label and store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent, and date of preparation. Store the aliquots protected from light at -20°C or -80°C.[13][14] The stock solution should be stable for at least one year under these conditions.

Protocol 2: General Method for Treating Cultured Cells with this compound

This protocol provides a general framework for treating adherent cells with this compound. A critical step is the hormone depletion phase to remove any endogenous estrogens or estrogen-like compounds from the culture medium, which could otherwise confound results.

Materials:

  • Adherent cells cultured in appropriate flasks or plates

  • Standard growth medium

  • Hormone-free medium: Phenol (B47542) red-free base medium (e.g., DMEM/F12) supplemented with charcoal-dextran stripped fetal bovine serum (CS-FBS) and other necessary supplements (e.g., L-glutamine, penicillin/streptomycin).[18][19]

  • Sterile phosphate-buffered saline (PBS)

  • Prepared sterile stock solution of this compound (e.g., 10 mM from Protocol 1)

  • Vehicle control (the same solvent used for the this compound stock, e.g., DMSO or ethanol)

Procedure:

  • Cell Seeding: Plate cells at the desired density in standard growth medium and allow them to attach and reach approximately 60-80% confluency.[18]

  • Hormone Depletion (Starvation):

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with sterile PBS to remove residual serum and phenol red.

    • Add the pre-warmed hormone-free medium (phenol red-free medium + CS-FBS).

    • Incubate the cells in this hormone-free medium for a minimum of 72 hours.[18] This step is crucial to reduce basal estrogenic activity.

  • Preparation of Treatment Medium:

    • On the day of the experiment, perform serial dilutions of the this compound stock solution to prepare the final working concentrations.

    • Example for 10 nM final concentration: Prepare an intermediate dilution of the 10 mM stock in hormone-free medium. Then, add the appropriate volume of this intermediate dilution to the final volume of medium to be added to the cells. The final concentration of the solvent (e.g., DMSO) should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1% to avoid toxicity.[17]

    • Prepare a vehicle control medium containing the same final concentration of solvent as the this compound-treated samples.

  • Cell Treatment:

    • Aspirate the hormone-depletion medium from the cells.

    • Add the prepared treatment media (containing different concentrations of this compound or the vehicle control) to the respective wells or flasks.

  • Incubation and Analysis:

    • Return the cells to the incubator for the desired treatment period (this can range from minutes for signaling studies to days for proliferation assays).[18]

    • Following incubation, harvest the cells or cell lysates for downstream analysis, such as RT-qPCR for gene expression, Western blotting for protein levels, or MTT/CellTiter-Glo assays for cell proliferation.[5][13]

References

Application Notes and Protocols for Estriol Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of estriol (B74026) in various animal models and detail protocols for its administration. This compound, a major estrogen during pregnancy, has shown therapeutic potential in preclinical studies for autoimmune diseases, menopausal symptoms, and other conditions.

Application Note 1: Amelioration of Experimental Autoimmune Encephalomyelitis (EAE)

Rationale: Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS). Research has shown that this compound treatment can significantly reduce the severity of EAE in mice.[1][2] This effect is believed to be mediated by a shift in the immune response from a pro-inflammatory Th1 phenotype to a more protective Th2 phenotype, characterized by increased production of cytokines like IL-10.[1]

Key Findings:

  • This compound administration, at doses that achieve serum levels comparable to those in late pregnancy, has been shown to ameliorate EAE.[1]

  • Treatment is effective in both female and male mice, and in both relapsing and progressive EAE models.[2]

  • This compound can be administered either before or after the onset of EAE symptoms.[2]

  • In addition to reducing disease severity, this compound treatment has been associated with sparing of myelin and axons in the spinal cord.[2]

Quantitative Data Summary for EAE Models
Animal ModelRoute of AdministrationThis compound Dose/FormulationKey OutcomeReference
MiceSubcutaneous PelletNot specified, sufficient to induce pregnancy-level serum concentrationsReduced EAE severity, increased IL-10 production[1]
MiceNot specifiedDoses to induce physiologic pregnancy levelsDisease protection, sparing of myelin and axons[2]

Application Note 2: Modeling Menopause and Hormone Replacement Therapy

Rationale: Ovariectomized (OVX) rodents are a common model to study the effects of menopause and to evaluate hormone replacement therapies.[3] this compound, as a weaker estrogen, is investigated for its potential to alleviate menopausal symptoms with a potentially better safety profile than stronger estrogens like estradiol (B170435).

Key Findings:

  • Estrogen replacement in OVX rats can reverse the hyperphagia and obesity that often follow ovariectomy.[4]

  • In a rat model of perimenopause, estradiol supplementation helped stabilize core body temperature, food intake, weight gain, and locomotor activities.[5]

  • The method of estrogen administration is crucial, as it can significantly influence the resulting serum concentrations and, consequently, the experimental outcomes.[6]

Quantitative Data Summary for Menopause Models
Animal ModelRoute of AdministrationEstrogen FormulationKey OutcomeReference
RatsOral (in Nutella)28 µg 17β-estradiol/kg body weightMimics peroral hormone replacement[6]
MiceOral (in Nutella)1.12 µg 17β-estradiol/30g mouseNon-invasive administration[6]
RatsSubcutaneous Silastic Capsule180 µg/mL 17β-estradiol in sesame oilStable serum concentrations[6]
MiceSubcutaneous Silastic Capsule18-36 µg/mL 17β-estradiol in sesame oilStable serum concentrations[6]
RatsSubcutaneous Injection10 µg β-Estradiol-3-Benzoate for 7 daysInhibition of food and water intake, and body weight[4]

Application Note 3: Treatment of Urinary Incontinence in Dogs

Rationale: this compound is an FDA-approved treatment for urinary incontinence in female dogs.[7][8] It is believed to act on the urethral sphincter mechanism to increase urethral resistance.[9]

Key Findings:

  • Oral administration of this compound at a dose of 2 mg per day for 7 days significantly increased urethral resistance in both intact and spayed female dogs.[9]

  • The brand name Incurin® is a commercially available form of this compound for this purpose.[7][10]

  • The typical protocol involves a daily dose for about two weeks, followed by a tapering to the lowest effective dose for the individual dog.[8]

Quantitative Data Summary for Urinary Incontinence in Dogs
Animal ModelRoute of AdministrationThis compound DoseKey OutcomeReference
DogsOral2 mg/day for 7 daysIncreased urethral resistance[9]
DogsOral2 mg/day for 14 daysIncreased maximum urethral closure pressure (MUCP) and functional profile length (FPL) 24 hours after the last dose[10]

Experimental Protocols

Protocol 1: Subcutaneous Pellet Implantation in Mice

This protocol is adapted from methods used in EAE and cancer models.[1][11]

Materials:

  • This compound pellets (or placebo)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Wound clips or sutures

  • Antiseptic solution and sterile gauze

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Shave a small area of fur on the dorsal flank.

  • Clean the shaved area with an antiseptic solution.

  • Make a small incision (approximately 0.5 cm) in the skin.

  • Using blunt dissection with forceps, create a small subcutaneous pocket.

  • Insert the this compound or placebo pellet into the pocket.

  • Close the incision with a wound clip or suture.

  • Monitor the animal during recovery from anesthesia.

Experimental Workflow for Pellet Implantation

G cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative anesthetize Anesthetize Animal shave Shave Fur on Dorsal Flank anesthetize->shave clean Clean Area with Antiseptic shave->clean incise Make Small Skin Incision clean->incise dissect Create Subcutaneous Pocket incise->dissect implant Insert Pellet dissect->implant close Close Incision implant->close monitor Monitor Recovery close->monitor

Caption: Workflow for subcutaneous pellet implantation in mice.

Protocol 2: Oral Gavage in Rats

This protocol is a standard method for precise oral administration of compounds.[12][13]

Materials:

  • This compound solution/suspension in a suitable vehicle (e.g., sesame oil, liposomes)[14]

  • Appropriately sized gavage needle (e.g., 16-18 gauge for rats) with a rounded tip[12]

  • Syringe

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume (typically 10-20 ml/kg for rats).[12]

  • Measure the correct length for gavage needle insertion by holding it alongside the rat, from the mouth to the last rib, and mark the tube.

  • Gently restrain the rat, holding its head and neck to straighten the esophagus.

  • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate into the esophagus. The animal may swallow as the tube passes. Do not force the tube if resistance is met.[12]

  • Once the needle is in place, slowly administer the this compound solution.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.[12]

Experimental Workflow for Oral Gavage

G weigh Weigh Animal & Calculate Dose prepare Prepare this compound Solution in Syringe weigh->prepare restrain Restrain Animal prepare->restrain insert Insert Gavage Needle restrain->insert administer Administer Solution insert->administer remove Remove Needle administer->remove monitor Monitor Animal remove->monitor G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mER Membrane ER (mER) GPER PI3K_MAPK PI3K / MAPK Pathways mER->PI3K_MAPK Activates ER ERα / ERβ ER_dimer E-ER Dimer ER->ER_dimer Dimerization & Translocation E This compound (E) E->mER E->ER Other_TF Other Transcription Factors (e.g., AP-1) PI3K_MAPK->Other_TF Phosphorylates Gene Target Gene Transcription Other_TF->Gene ER_dimer->Other_TF Indirect Interaction ERE Estrogen Response Element (ERE) ER_dimer->ERE Direct Binding ERE->Gene

References

Application Notes and Protocols for the Quantification of Estriol and its Metabolites in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (B74026) (E3) is an estrogenic hormone that, along with its metabolites, serves as a crucial biomarker in various fields of research, including endocrinology, clinical chemistry, and drug development. During pregnancy, this compound is the most abundant estrogen, and its measurement is vital for assessing fetal well-being.[1] In non-pregnant individuals, the profile of this compound and its metabolites can provide insights into estrogen metabolism and may be relevant in studies of hormone-dependent diseases. Accurate quantification of these compounds in complex biological matrices like urine is essential for reliable data.

This document provides detailed application notes and protocols for the quantification of this compound and its primary metabolites—16α-hydroxyestrone, 16-ketoestradiol, and 17α-estriol—in human urine samples. The methodologies described herein leverage the specificity and sensitivity of mass spectrometry-based techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are considered the gold standard for steroid hormone analysis.[1]

Analytical Methodologies

The quantification of this compound and its metabolites in urine typically involves three main stages: sample preparation, instrumental analysis, and data processing. Given that these steroids are often present in urine as water-soluble glucuronide and sulfate (B86663) conjugates, a hydrolysis step is necessary to measure the total concentration.[1]

Analytical Techniques Overview:

  • LC-MS/MS: Offers high specificity, sensitivity, and accuracy, making it the preferred method for steroid hormone analysis.[1] It can often analyze the native (underivatized) steroids, although derivatization can be employed to enhance sensitivity.

  • GC-MS: A robust and highly reproducible technique. However, it necessitates a derivatization step to increase the volatility and thermal stability of the analytes.[1]

  • Immunoassays: While faster and less expensive, immunoassays may lack the specificity of mass spectrometry methods due to potential cross-reactivity with structurally similar steroids.

Quantitative Data Summary

The following tables summarize the urinary concentrations of this compound and its metabolites as reported in scientific literature. These values can serve as a reference for expected physiological ranges.

Table 1: Urinary Concentrations of this compound and its Metabolites in Healthy Non-Pregnant Women

AnalyteConcentration RangeMethodReference
This compound (E3)1.51% of total urinary estrogensLC-MS/MS[2]
16α-Hydroxyestrone7.0 ± 1.14 nmol/12-hELISA[2][3]
16-KetoestradiolMedian: 31.2 pg/mLLC-MS/MS[4]
17-epithis compound*Median: 1.70 pmol/mg creatinineLC-MS/MS[5]

Table 2: Comparison of Quantitative Performance for this compound Analysis

Performance MetricGC-MSLC-MS/MSReference
Limit of Quantification (LOQ)0.02 - 12.5 ng/mL1 pg/mL - 1.0 ng/mL[1]
Linearity (r²)> 0.99> 0.99[1]
Precision (% CV)1.4 - 10.5%< 10%[1]
Accuracy (% Bias or Recovery)91.4 - 108.5%100.7 - 101.8% (Recovery)[1]

Experimental Protocols

Detailed protocols for the key experimental steps are provided below.

Protocol 1: Enzymatic Hydrolysis of Urinary Estrogen Conjugates

This protocol describes the cleavage of glucuronide and sulfate conjugates from steroids in urine to allow for the analysis of the total (free + conjugated) steroid concentration.

Materials:

  • Urine sample

  • β-glucuronidase from Helix pomatia

  • Phosphate buffer (0.8 M, pH 6.4) or Acetate buffer (0.2 M, pH 5.5-6.4)

  • Internal standard solution (e.g., deuterated this compound)

  • Vortex mixer

  • Incubator or water bath

  • Centrifuge

Procedure:

  • To 3 mL of urine in a centrifuge tube, add 1 mL of the selected buffer.

  • Add an appropriate volume of the internal standard solution.

  • Add 50 µL of β-glucuronidase enzyme solution.

  • Briefly vortex the mixture.

  • Incubate the sample at 55°C for 3 hours.[6]

  • After incubation, allow the sample to cool to room temperature.

  • Centrifuge the sample at 2,000 rpm for 10 minutes at 5°C to pellet any precipitated material.[6]

  • The resulting supernatant is ready for the solid-phase extraction step.

Protocol 2: Solid-Phase Extraction (SPE) of Urinary Estrogens

This protocol details the cleanup and concentration of deconjugated estrogens from the urine matrix using reversed-phase SPE with C18 cartridges.

Materials:

  • Hydrolyzed urine supernatant (from Protocol 1)

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Methanol (B129727)

  • Deionized water

  • Elution solvent (e.g., Methanol or Dichloromethane)

  • SPE manifold or automated SPE system

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the hydrolyzed urine supernatant onto the conditioned cartridge at a slow and consistent flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with 3 mL of 40% methanol in water can be performed to remove less polar interferences.[6]

  • Drying: Dry the cartridge thoroughly under a full vacuum for at least 5 minutes to remove any residual water.

  • Elution: Elute the retained estrogens with 3 mL of methanol or dichloromethane (B109758) into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • The dried extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS/MS analysis.

Protocol 3: Derivatization of Estrogens for GC-MS Analysis

This protocol describes the derivatization of the hydroxyl groups of estrogens to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers, suitable for GC-MS analysis.

Materials:

  • Dried estrogen extract (from Protocol 2)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract in a small volume of pyridine (e.g., 50 µL).

  • Add the derivatizing agent, MSTFA with 1% TMCS (e.g., 50 µL).

  • Cap the vial tightly and vortex briefly.

  • Incubate the reaction mixture at 60-80°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

Metabolic Pathway of this compound

Estriol_Metabolism Estrone Estrone (E1) Sixteen_alpha_OHE1 16α-Hydroxyestrone Estrone->Sixteen_alpha_OHE1 16α-Hydroxylase Estradiol Estradiol (E2) Estradiol->Sixteen_alpha_OHE1 Sixteen_keto_E2 16-Ketoestradiol Sixteen_alpha_OHE1->Sixteen_keto_E2 17β-HSD This compound This compound (E3) Sixteen_alpha_OHE1->this compound 17β-HSD Sixteen_keto_E2->this compound 16α-Hydroxylase Seventeen_alpha_E2 17α-Estradiol Seventeen_alpha_E3 17α-Estriol Seventeen_alpha_E2->Seventeen_alpha_E3 16α-Hydroxylase

Caption: Simplified metabolic pathway of this compound and related metabolites.

Experimental Workflow for Urinary this compound Quantification

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Reconstitution Reconstitution (for LC-MS/MS) Evaporation->Reconstitution GC_MS GC-MS Analysis Derivatization->GC_MS LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for urinary this compound analysis.

Data Analysis Workflow

Data_Analysis_Workflow Raw_Data Raw Chromatographic Data Peak_Integration Peak Integration (Analyte and Internal Standard) Raw_Data->Peak_Integration Calibration_Curve Calibration Curve Generation (Peak Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation in Unknown Samples Calibration_Curve->Concentration_Calc Data_Review Data Review and QC Concentration_Calc->Data_Review Final_Report Final Report Data_Review->Final_Report

Caption: Logical workflow for data analysis in quantitative mass spectrometry.

References

Application of Estriol in Studying Th1-Mediated Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Estriol (B74026), a primary estrogen during pregnancy, has garnered significant attention for its immunomodulatory properties, particularly in the context of T helper 1 (Th1)-mediated autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis, and psoriasis.[1][2] The observation that many of these autoimmune conditions improve during the third trimester of pregnancy, a period of high this compound levels, has spurred research into its therapeutic potential.[3][4] this compound is thought to mediate its effects by promoting a shift from a pro-inflammatory Th1-dominant immune response to a more anti-inflammatory Th2-dominant profile.[5][6]

These application notes provide an overview of the use of this compound in preclinical and clinical research on Th1-mediated autoimmune diseases, along with detailed protocols for key experiments.

Mechanism of Action

This compound exerts its immunomodulatory effects primarily by influencing the differentiation and function of T helper cells. In Th1-mediated autoimmune diseases, an overactive Th1 response leads to the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), which drive tissue damage. This compound has been shown to suppress the Th1 pathway while promoting the Th2 pathway, which is characterized by the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and interleukin-5 (IL-5).[7][8][9] This shift in the Th1/Th2 balance is a key mechanism behind its therapeutic effects.[5] this compound's effects are mediated through estrogen receptors (ERα and ERβ), which are expressed on various immune cells.[10][11]

Preclinical Evidence in Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. Studies have demonstrated that this compound treatment can significantly ameliorate the clinical severity of EAE in mice.[6][7] This is accompanied by a reduction in central nervous system inflammation and demyelination.[12][13] In EAE models, this compound treatment has been shown to decrease the production of IFN-γ and increase the production of IL-10 by myelin-specific T cells.[7]

Clinical Studies in Multiple Sclerosis

Clinical trials have investigated the efficacy of oral this compound in patients with relapsing-remitting multiple sclerosis (RRMS). A phase II clinical trial showed that this compound, in combination with conventional MS medication, led to a significant reduction in relapse rates.[4] Furthermore, this compound treatment has been associated with a decrease in the number of enhancing lesions on brain magnetic resonance imaging (MRI).[8][14] In these studies, this compound was generally well-tolerated.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of this compound.

Table 1: Effect of this compound on Clinical Score in EAE Mice

Treatment GroupPeak Mean Clinical ScoreOnset of Disease (Days Post-Immunization)Reference
Placebo3.510-12[7]
This compound1.5Delayed[7]
Vehicle~3.0~10[12]
Estradiol~1.5Delayed[12]
ERα ligand (PPT)~1.5Delayed[12]

Table 2: Effect of this compound on Cytokine Production in EAE

CytokineSplenocytes from this compound-Treated MiceSplenocytes from Placebo-Treated MiceReference
IFN-γ (pg/mL)Significantly DecreasedHigh Levels[7]
IL-10 (pg/mL)Significantly IncreasedLow Levels[7]
TNF-αDecreasedHigh Levels[8]
IL-5IncreasedLow Levels[8]

Table 3: Clinical and Immunological Effects of Oral this compound in MS Patients

ParameterPre-treatmentDuring this compound Treatment (8mg/day)Post-treatmentReference
Mean Number of Enhancing Lesions on MRIHighSignificantly DecreasedReturned to Pre-treatment Levels[14]
IFN-γ levels (from PBMCs)BaselineSignificantly Decreased-[3]
Delayed-Type Hypersensitivity (DTH) Response to TetanusBaselineSignificantly Decreased-[14]

Experimental Protocols

Induction and Evaluation of EAE in Mice

This protocol describes the induction of EAE in C57BL/6 mice using MOG35-55 peptide, a common model for studying MS.

Materials:

  • Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Female C57BL/6 mice (8-12 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. For 10 mice, mix 1.5 mg of MOG35-55 with 1.5 mL of sterile PBS. Add this to 1.5 mL of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed.

  • Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (50 µL per site).

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, inject each mouse intraperitoneally with 200 ng of PTX in 100 µL of sterile PBS.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

  • Data Analysis: Record the daily clinical scores for each mouse. Calculate the mean clinical score for each treatment group over time.

This compound Treatment of EAE Mice

This protocol outlines the administration of this compound to EAE mice using slow-release pellets.

Materials:

  • This compound pellets (e.g., 5 mg, 60-day release)

  • Placebo pellets

  • Trocar

  • Surgical scissors and forceps

  • 70% ethanol

Procedure:

  • Pellet Implantation: A week before EAE induction, anesthetize the mice.

  • Make a small incision in the skin on the dorsal side, between the shoulder blades.

  • Using a trocar, insert one this compound or placebo pellet subcutaneously.

  • Close the incision with a wound clip or suture.

  • Monitor the mice for proper recovery from the procedure.

Measurement of Cytokine Production by Splenocytes

This protocol details the in vitro restimulation of splenocytes from EAE mice to measure cytokine production by ELISA.

Materials:

  • Spleens from euthanized EAE mice

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • MOG35-55 peptide

  • 96-well cell culture plates

  • ELISA kits for IFN-γ and IL-10

  • CO2 incubator

Procedure:

  • Splenocyte Isolation: At a designated time point post-immunization (e.g., peak of disease), euthanize the mice and aseptically remove the spleens.

  • Prepare single-cell suspensions by gently grinding the spleens between two frosted glass slides in RPMI medium.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the splenocytes with RPMI medium and resuspend to a concentration of 2 x 10^6 cells/mL.

  • Cell Culture: Plate 200 µL of the cell suspension per well in a 96-well plate.

  • Stimulate the cells with MOG35-55 peptide (10 µg/mL) for 72 hours at 37°C in a 5% CO2 incubator. Include unstimulated controls.

  • Cytokine Measurement: After incubation, collect the culture supernatants.

  • Measure the concentrations of IFN-γ and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Visualizations

Estriol_Th1_Th2_Pathway cluster_Th1 Th1-Mediated Autoimmunity cluster_Th2 Th2-Mediated Anti-Inflammatory Response Th1 Th1 Cell IFNg IFN-γ Th1->IFNg produces IL12 IL-12 Th1->IL12 produces Autoimmunity Inflammation & Tissue Damage IFNg->Autoimmunity promote IL12->Autoimmunity promote Th2 Th2 Cell IL10 IL-10 Th2->IL10 produces IL4 IL-4 Th2->IL4 produces Suppression Suppression of Autoimmunity IL10->Suppression promote IL4->Suppression promote This compound This compound This compound->Th1 inhibits This compound->Th2 promotes

Caption: this compound's modulation of the Th1/Th2 balance in autoimmune disease.

EAE_Workflow cluster_setup Experimental Setup cluster_monitoring Data Collection cluster_analysis Analysis treatment This compound/Placebo Pellet Implantation immunization EAE Induction (MOG35-55/CFA + PTX) treatment->immunization scoring Daily Clinical Scoring immunization->scoring tissue_collection Tissue Collection (Spleen, CNS) scoring->tissue_collection immuno_assay Immunological Assays (ELISA, Flow Cytometry) tissue_collection->immuno_assay histology Histopathology (CNS Inflammation) tissue_collection->histology

Caption: Experimental workflow for studying this compound's effects in the EAE model.

Estriol_Therapeutic_Logic cluster_mechanism Mechanism of Action start Th1-Mediated Autoimmune Disease treatment This compound Administration start->treatment th1_down ↓ Th1 Pro-inflammatory Cytokines (IFN-γ, IL-12) treatment->th1_down th2_up ↑ Th2 Anti-inflammatory Cytokines (IL-10, IL-4) treatment->th2_up outcome Amelioration of Disease Severity th1_down->outcome th2_up->outcome

Caption: Logical flow of this compound's therapeutic effect on autoimmune disease.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Estradiol Cross-Reactivity in Estriol Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Estradiol cross-reactivity in Estriol immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for this compound and Estradiol?

Q2: How does Estradiol interference manifest in a competitive immunoassay for this compound?

A2: Competitive immunoassays are commonly used for quantifying small molecules like this compound. In this format, the this compound in the sample competes with a labeled form of this compound for a limited number of antibody binding sites. When Estradiol is present and cross-reacts with the antibody, it also competes for these binding sites. This increased competition leads to a lower signal from the labeled this compound, which is inversely proportional to the analyte concentration. Consequently, the assay incorrectly interprets the presence of Estradiol as a higher concentration of this compound.

Q3: What are the initial indicators of potential Estradiol cross-reactivity in my this compound assay results?

A3: You should suspect interference if you observe:

  • Unexpectedly high this compound concentrations that do not align with the physiological or experimental context of the sample.

  • Poor correlation between your immunoassay results and those from a more specific reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Inconsistent, non-linear results when performing serial dilutions of your sample.

  • High variability in results between different assay runs.

Q4: How can I determine the extent of Estradiol cross-reactivity in my specific this compound immunoassay?

A4: The most reliable way is to consult the package insert or technical data sheet provided by the manufacturer of your immunoassay kit. This documentation should provide a cross-reactivity table listing the percentage of interference from related steroids, including Estradiol. If this information is not available, you may need to perform your own cross-reactivity experiments.

Data Presentation: Estradiol Cross-Reactivity in this compound Immunoassays

The degree of cross-reactivity can vary significantly between different immunoassay kits due to the specificity of the antibody used. Below is a table summarizing publicly available cross-reactivity data.

Immunoassay KitTarget AnalyteInterferentCross-Reactivity (%)
Salimetrics Salivary this compound / HS this compound EIAThis compoundEstradiol1.4%[1][2]
Abcam this compound ELISA Kit (ab178662)This compoundEstradiol0.1%[3]
Free this compound ELISA (SE120051)Free this compound17β-Estradiol0.0122%[4]

Note: This data is illustrative. Always refer to the manufacturer's documentation for your specific assay for the most accurate cross-reactivity information.

Troubleshooting Guides

If you suspect your this compound immunoassay results are affected by Estradiol cross-reactivity, follow these troubleshooting steps.

Logical Workflow for Troubleshooting Cross-Reactivity

Troubleshooting Workflow start Suspected Cross-Reactivity (e.g., unexpectedly high this compound results) review_insert Review Kit Package Insert for Cross-Reactivity Data start->review_insert linearity_check Perform Serial Dilution (Linearity Check) review_insert->linearity_check If data suggests potential issue spike_recovery Perform Spike and Recovery Experiment linearity_check->spike_recovery If non-linear results_ok Results Accurate linearity_check->results_ok If linear purification Implement Sample Purification (e.g., SPE or LLE) spike_recovery->purification If recovery is poor (e.g., <80% or >120%) spike_recovery->results_ok If recovery is acceptable reference_method Confirm with Reference Method (e.g., LC-MS/MS) purification->reference_method After purification results_inaccurate Results Inaccurate (Cross-Reactivity Confirmed) purification->results_inaccurate If still inaccurate reference_method->results_ok If results correlate reference_method->results_inaccurate If results do not correlate

Caption: A step-by-step workflow for identifying and addressing immunoassay cross-reactivity.

Step 1: Review Assay Specificity

Carefully examine the cross-reactivity data in your immunoassay kit's package insert. This will give you a quantitative measure of the potential interference from Estradiol.

Step 2: Conduct a Serial Dilution

Diluting the sample can help identify interference. If the cross-reacting substance (Estradiol) has a different binding affinity to the antibody than the target analyte (this compound), you may observe a non-linear relationship between the dilution factor and the measured concentration.

Step 3: Perform a Spike and Recovery Experiment

This experiment helps determine if the sample matrix is affecting the assay's accuracy. A low or excessively high recovery percentage can indicate interference.

Step 4: Sample Purification

If interference is confirmed, consider employing a sample extraction method to remove Estradiol before running the immunoassay. Solid-Phase Extraction (SPE) is a common and effective technique.

Step 5: Confirm with a Reference Method

Whenever possible, confirm your results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less susceptible to cross-reactivity issues.

Experimental Protocols

Protocol 1: Serial Dilution (Linearity Check)

Objective: To assess the linearity of this compound measurement upon sample dilution, which can indicate the presence of an interfering substance like Estradiol.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer provided in the kit as the diluent.

  • Assay: Measure the this compound concentration in the undiluted sample and each dilution according to the immunoassay protocol.

  • Analysis: Multiply the measured concentration of each dilution by its corresponding dilution factor to obtain the corrected concentration.

    • Corrected Concentration = Measured Concentration × Dilution Factor

  • Interpretation: If the corrected concentrations are consistent across the dilution series, the assay is likely linear and free from significant interference. A deviation from linearity suggests the presence of an interfering substance.

Protocol 2: Spike and Recovery

Objective: To assess for matrix effects and potential interference by adding a known amount of this compound to a sample.

Methodology:

  • Sample Preparation: Divide a sample into two aliquots.

  • Spiking:

    • To one aliquot ("spiked sample"), add a known concentration of an this compound standard. The final concentration should be within the assay's dynamic range.

    • To the other aliquot ("unspiked sample"), add an equal volume of assay buffer.

  • Assay: Measure the this compound concentration in both the spiked and unspiked samples.

  • Calculation: Calculate the percent recovery using the following formula:

    • % Recovery = [ (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Concentration of Spiked Standard ] × 100

  • Interpretation: An acceptable recovery is typically between 80% and 120%. A result outside this range may indicate the presence of interfering substances.

Protocol 3: Solid-Phase Extraction (SPE) for Steroid Removal

Objective: To remove interfering steroids like Estradiol from serum or plasma samples prior to this compound immunoassay.

Methodology:

  • Cartridge Selection: Choose an SPE cartridge suitable for steroid extraction (e.g., C18).

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water through the column. Do not allow the sorbent to dry.

  • Sample Loading: Load 1 mL of the serum or plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.

  • Elution: Elute the this compound and other steroids with 3 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in the assay buffer provided with your immunoassay kit. The reconstituted sample is now ready for use in the immunoassay.

Visualization of Competitive Immunoassay Principle

Competitive Immunoassay cluster_0 Low Estradiol Interference cluster_1 High Estradiol Interference Ab Antibody E3 This compound E3->Ab E3_labeled Labeled this compound E3_labeled->Ab E2 Estradiol label_low High Signal (Accurate this compound Reading) Ab2 Antibody E3_2 This compound E3_2->Ab2 E3_labeled_2 Labeled this compound E3_labeled_2->Ab2 E2_2 Estradiol E2_2->Ab2 label_high Low Signal (Falsely High this compound Reading)

Caption: Principle of a competitive immunoassay and Estradiol interference.

References

Optimizing Solid-Phase Extraction of Estriol from Plasma: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of estriol (B74026) from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of solid-phase extraction (SPE) for this compound analysis in plasma?

A1: Solid-phase extraction is a crucial sample preparation technique used to isolate and concentrate this compound from the complex plasma matrix.[1] This process removes interfering substances such as proteins and phospholipids (B1166683) that can negatively impact the accuracy and sensitivity of downstream analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] A clean sample is essential for achieving reliable and reproducible quantification of this compound.[2]

Q2: Why is an internal standard, such as this compound-d3, recommended for the analysis?

A2: The use of a stable isotope-labeled internal standard like this compound-d3 is critical for accurate quantification.[1] It is added to the plasma sample before extraction and helps to correct for any loss of this compound that may occur during the sample preparation and analysis process.[1][3] This ensures high accuracy and precision by compensating for variations in extraction recovery and potential matrix effects during LC-MS/MS analysis.[1][3]

Q3: What are the most common types of SPE cartridges used for this compound extraction?

A3: For estrogen analysis, including this compound, SPE columns with C18 sorbents are frequently used.[4] Polymeric reversed-phase SPE cartridges, such as Oasis HLB, are also a popular choice as they offer good retention for a wide range of compounds and are stable over a broad pH range.[3][4] Some methods have also explored the use of mixed-mode cation exchange cartridges (e.g., Oasis MCX) for additional cleanup.[4]

Q4: What are "matrix effects" and how can they affect my results?

A4: Matrix effects occur when components in the plasma extract, other than this compound, alter the ionization efficiency of this compound during LC-MS/MS analysis.[5] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[5] Efficient sample cleanup using SPE is a primary strategy to minimize matrix effects.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound from plasma.

Low Analyte Recovery

Problem: The recovery of this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps & Solutions
Improper Cartridge Conditioning Ensure the SPE cartridge is properly conditioned and equilibrated. First, wet the sorbent with a strong solvent like methanol (B129727), followed by an equilibration step with water or a buffer matching the sample's pH.[7][8] Do not let the cartridge dry out before loading the sample.[8][9]
Sample Loading Issues The sample loading flow rate may be too high, preventing efficient binding of this compound to the sorbent.[7][9] A slow and consistent flow rate of 1-2 mL/min is recommended.[1] Also, ensure the sample pH is optimized for retention on the chosen sorbent.[10]
Inappropriate Wash Solvent The wash solvent may be too strong, causing premature elution of this compound.[9] Test the wash eluate for the presence of your analyte. If found, reduce the organic solvent percentage in the wash solution.[9][10]
Inefficient Elution The elution solvent may be too weak to fully desorb this compound from the sorbent.[9][10] Increase the strength or volume of the elution solvent.[8][10] You can also try eluting with multiple smaller volumes and combining them.[10]
Sorbent Choice Mismatch The chosen SPE sorbent may not have the appropriate retention mechanism for this compound.[10] Reversed-phase (e.g., C18, polymeric) sorbents are generally suitable for nonpolar molecules like this compound.[4][10]
Poor Reproducibility

Problem: There is high variability in this compound recovery between samples.

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Flow Rates Inconsistent flow rates during sample loading, washing, or elution can lead to variable extraction efficiencies.[9] Using a vacuum manifold with controlled pressure or an automated SPE system can help maintain consistency.
Cartridge Bed Drying If the cartridge bed dries out after conditioning and before sample loading, it can lead to inconsistent wetting and analyte breakthrough.[10] Ensure the sorbent remains wet throughout these steps.
Incomplete Protein Precipitation If performing a protein precipitation step before SPE, ensure it is complete.[1] Residual proteins can clog the SPE cartridge, leading to inconsistent flow and recovery.[10]
Variable Evaporation and Reconstitution Ensure the eluate is completely evaporated to dryness before reconstitution.[9] Residual elution solvent can affect the final analysis. Reconstitute in a precise and consistent volume of the initial mobile phase.[1]

Experimental Protocols & Data

Generic Solid-Phase Extraction Protocol for this compound from Plasma

This protocol provides a general workflow that can be adapted and optimized for specific laboratory conditions.

  • Sample Pretreatment:

    • To 1 mL of plasma, add a known amount of this compound-d3 internal standard solution.[1]

    • Precipitate proteins by adding 2 mL of cold acetonitrile.[1]

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[1]

    • Transfer the supernatant to a clean tube for SPE.[1]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., C18 or Oasis HLB) with 5 mL of methanol.[1]

    • Equilibrate the cartridge with 5 mL of water. Do not allow the cartridge to go dry.[1]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[1]

  • Washing:

    • Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 5-10% methanol in water) to remove polar interferences.[2][3]

  • Elution:

    • Elute this compound with a strong organic solvent (e.g., 1 mL of methanol).[2][3]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1][2]

    • Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Quantitative Data Summary

The following table summarizes recovery data for estrogens from various studies to provide a general benchmark. Actual recoveries may vary based on the specific protocol and matrix.

Analyte Extraction Method Matrix Reported Recovery (%)
This compound & other estrogensSPE with HNO3 treated carbon cryogelWater82 - 95%[11]
EstradiolEther Extraction followed by SPEBrain Homogenate~60%[12]
EstradiolEther ExtractionSPO4 Solution86.2 - 93.4%[12]
EstradiolEther Extraction + SPESPO4 Solution76 - 89.5%[12]

Visualized Workflows

This compound SPE Workflow Diagram

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction plasma Plasma Sample add_is Add this compound-d3 Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash Wash (e.g., 5% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Troubleshooting_LowRecovery start Low this compound Recovery check_loading Analyte found in flow-through/wash? start->check_loading check_elution Analyte retained on cartridge after elution? check_loading->check_elution No cause_binding Issue with Analyte Binding check_loading->cause_binding Yes cause_elution Issue with Analyte Elution check_elution->cause_elution Yes solution_binding1 Optimize Loading: - Decrease flow rate - Adjust sample pH cause_binding->solution_binding1 solution_binding2 Check Wash Step: - Use weaker solvent cause_binding->solution_binding2 solution_elution Optimize Elution: - Increase solvent strength - Increase solvent volume cause_elution->solution_elution

References

Technical Support Center: Enhancing Estriol Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing estriol (B74026) in long-term cell culture experiments, maintaining its stability is critical for obtaining reliable and reproducible results. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with this compound degradation in vitro.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Loss of this compound Potency Over Time - Oxidative Degradation: this compound is susceptible to oxidation in standard culture media, especially when exposed to light and atmospheric oxygen.[1] - Thermal Degradation: Prolonged incubation at 37°C can contribute to the breakdown of this compound.[1] - Adsorption to Plasticware: Steroid hormones can adhere to the surface of plastic culture vessels, reducing the effective concentration in the media.- Incorporate Antioxidants: Supplement the culture medium with antioxidants such as Ascorbic Acid (Vitamin C) or α-Tocopherol (Vitamin E) to mitigate oxidative damage. - Use Stabilizing Agents: Encapsulate this compound in β-cyclodextrin to protect it from the aqueous environment and improve its stability.[2][3] - Minimize Light Exposure: Protect media and cultures from direct light by using amber-colored vessels or by covering them with aluminum foil. - Frequent Media Changes: Due to the relatively short half-life of estrogens in culture media (estradiol's half-life is approximately 3 hours), replace the media with freshly prepared this compound-containing media every 24 hours.[4] - Use Glassware: When possible, use glass culture vessels to minimize adsorption, or opt for low-binding plasticware.
High Variability Between Experimental Replicates - Inconsistent this compound Concentration: Degradation of this compound at different rates across wells or plates. - Incomplete Dissolution of this compound: this compound has low aqueous solubility, which can lead to inconsistent concentrations in the final culture medium.[1]- Standardize Media Preparation: Prepare a single batch of this compound-containing medium for all replicates in an experiment to ensure consistency. - Ensure Complete Solubilization: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO or ethanol (B145695) before diluting it into the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). - Utilize β-Cyclodextrin for Solubilization: Complexing this compound with β-cyclodextrin significantly enhances its aqueous solubility, leading to more consistent media preparation.[2][3]
Unexpected Cellular Responses or Artifacts - Degradation Products: Breakdown products of this compound may have off-target effects on the cells. - Solvent Toxicity: High concentrations of the solvent used for the this compound stock solution (e.g., DMSO, ethanol) can be toxic to cells.- Monitor this compound Integrity: Regularly assess the concentration of this compound in your culture medium over the course of the experiment using HPLC to ensure you are working with the desired concentration of the active compound. - Perform Solvent Controls: Always include a vehicle control (culture medium with the same concentration of the solvent used for the this compound stock) in your experiments to account for any effects of the solvent itself.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound instability in cell culture?

A1: The primary reasons for this compound instability are oxidative and thermal degradation. The chemical structure of this compound, like other estrogens, is prone to oxidation, a process that can be accelerated by components in the culture medium, exposure to light, and the standard incubation temperature of 37°C.[1]

Q2: How can I prepare a stable stock solution of this compound?

A2: To prepare a stable stock solution, dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol at a high concentration. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. This minimizes repeated freeze-thaw cycles and exposure to moisture, which can degrade the compound.

Q3: What are the benefits of using β-cyclodextrin to stabilize this compound?

A3: β-cyclodextrin is a cyclic oligosaccharide that can encapsulate hydrophobic molecules like this compound within its cavity.[2][3] This complexation offers two main advantages:

  • Enhanced Stability: It protects the this compound molecule from the aqueous environment of the culture medium, shielding it from oxidative and hydrolytic degradation.[2]

  • Improved Solubility: It significantly increases the aqueous solubility of this compound, facilitating more accurate and consistent preparation of culture media.[3]

Q4: Are there any potential downsides to using antioxidants or β-cyclodextrin?

A4: While generally beneficial, it is important to consider potential confounding effects. At high concentrations, some antioxidants may have their own biological activities. Similarly, while β-cyclodextrin is largely inert, it is crucial to use a concentration that effectively encapsulates this compound without causing cellular toxicity. It is recommended to perform preliminary dose-response experiments to determine the optimal, non-toxic concentrations of these additives for your specific cell line.

Q5: How often should I change the culture medium in a long-term experiment with this compound?

A5: Given that the half-life of the closely related estradiol (B170435) in cell culture medium is approximately 3 hours, it is advisable to change the medium every 24 hours to maintain a relatively stable concentration of this compound.[4] For very sensitive applications, more frequent media changes or the use of a perfusion culture system may be considered.

Data Presentation

The following table provides illustrative data on the expected improvement in this compound stability in cell culture medium (e.g., DMEM with 10% FBS) at 37°C when using stabilizing agents. This data is based on the known instability of estrogens in culture and the documented protective effects of antioxidants and cyclodextrins.

Condition Initial Concentration (nM) % this compound Remaining after 24h % this compound Remaining after 48h % this compound Remaining after 72h
Control (No Stabilizer) 10~50%~25%~10%
+ Ascorbic Acid (100 µM) 10~75%~55%~35%
+ α-Tocopherol (10 µM) 10~70%~50%~30%
+ β-Cyclodextrin (1 mM) 10>90%~85%~80%

Note: This table is a representative example. Actual stability will vary depending on the specific cell line, media formulation, and experimental conditions. It is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex for Cell Culture

This protocol describes the preparation of a water-soluble this compound-β-cyclodextrin complex to enhance the stability and solubility of this compound in cell culture media.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Anhydrous ethanol or DMSO

  • Sterile, nuclease-free water

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a Concentrated this compound Stock Solution:

    • Dissolve this compound in anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare a β-Cyclodextrin Solution:

    • In a sterile container, dissolve HP-β-CD in sterile, nuclease-free water to a final concentration of 100 mM. Warm the solution to 50-60°C to aid dissolution, then allow it to cool to room temperature.

  • Form the Inclusion Complex:

    • Slowly add the concentrated this compound stock solution to the HP-β-CD solution while vortexing or stirring vigorously. A typical molar ratio of this compound to HP-β-CD is 1:1 to 1:2. For a 1:1 molar ratio, add 1 volume of 10 mM this compound stock to 100 volumes of 100 mM HP-β-CD solution.

    • Incubate the mixture at room temperature for at least 1 hour with continuous stirring, protected from light.

  • Sterilization and Storage:

    • Sterilize the this compound-HP-β-CD complex solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile solution into single-use volumes and store at -20°C.

  • Use in Cell Culture:

    • Thaw an aliquot of the this compound-HP-β-CD complex and dilute it to the desired final concentration in your cell culture medium immediately before use.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC

This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time to assess its stability.

Materials:

  • Cell culture medium (the same type used in your experiments)

  • This compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (for extraction)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare your experimental culture medium containing this compound at the desired concentration (with and without stabilizers).

    • At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots (e.g., 1 mL) of the culture medium from a cell-free incubator set at 37°C and 5% CO2.

    • To each 1 mL aliquot of medium, add 1 mL of methanol to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Run Time: Approximately 10 minutes.

  • Quantification:

    • Prepare a standard curve by running known concentrations of this compound in the same mobile phase.

    • Integrate the peak area corresponding to this compound in your samples.

    • Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Mandatory Visualizations

Caption: Genomic signaling pathway of this compound.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_media Prepare this compound-containing Culture Media (Control, +Antioxidant, +β-Cyclodextrin) incubate Incubate media at 37°C, 5% CO2 (Cell-free) prep_media->incubate prep_stock Prepare this compound Stock Solution prep_stock->prep_media sampling Collect Aliquots at Time Points (0, 24, 48, 72h) incubate->sampling extraction Protein Precipitation & Supernatant Collection sampling->extraction hplc HPLC Analysis extraction->hplc quant Quantify this compound Concentration hplc->quant

Caption: Workflow for assessing this compound stability.

Degradation_Pathways This compound This compound Oxidation Oxidation (e.g., light, O2) This compound->Oxidation Thermal Thermal Stress (37°C) This compound->Thermal Adsorption Adsorption to Plastic This compound->Adsorption Deg_Products Degradation Products Oxidation->Deg_Products Thermal->Deg_Products Reduced_Conc Reduced Bioavailability Adsorption->Reduced_Conc

Caption: Factors contributing to this compound instability.

References

Technical Support Center: Troubleshooting Inconsistent Results in Estriol Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during estriol (B74026) (E3) signaling experiments. Given that this compound is a weaker estrogen compared to estradiol (B170435) (E2), experiments with E3 can present unique challenges. This guide provides detailed troubleshooting advice, experimental protocols, and an overview of the this compound signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing direct solutions to specific experimental problems.

Q1: Why am I observing a very weak or no response to this compound in my cell-based assays (e.g., cell proliferation, reporter gene assays)?

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Potency of this compound This compound is a less potent estrogen than estradiol.[1][2] Ensure you are using an appropriate concentration range. It may be necessary to use concentrations 10- to 100-fold higher than those used for estradiol to observe a comparable effect.[3]
Cell Line Sensitivity Different cell lines (even different stocks of the same line) can exhibit varying sensitivity to estrogens.[4] Confirm that your cell line (e.g., MCF-7, T-47D) is responsive to estrogens and consider using a highly responsive subclone if available.
Suboptimal Cell Culture Conditions The presence of estrogenic compounds in the cell culture medium, such as phenol (B47542) red or components of fetal bovine serum (FBS), can mask the effects of this compound.[3] Use phenol red-free medium and charcoal-stripped FBS to reduce background estrogenic activity.
Short Duration of Action This compound has a shorter duration of action compared to estradiol due to its rapid dissociation from the estrogen receptor.[5] For long-term experiments, consider more frequent media changes with fresh this compound or a continuous delivery system to maintain adequate concentrations.
Degradation of this compound This compound solutions can degrade over time, especially with improper storage.[6] Prepare fresh working solutions from a properly stored stock and protect them from light.

Q2: I'm seeing high variability between replicate wells in my this compound-treated plates. What could be the cause?

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Pipetting Inaccuracy Inconsistent pipetting, especially of small volumes, can lead to significant concentration differences between wells. Use calibrated pipettes and consider preparing a master mix of your this compound dilutions.
"Edge Effect" in Microplates Wells on the perimeter of the plate are more prone to evaporation, leading to increased concentrations of reagents. To mitigate this, avoid using the outer wells or fill them with sterile water or media.
Uneven Cell Seeding A non-uniform distribution of cells across the plate will result in variable responses. Ensure your cell suspension is homogenous before and during plating.
Individual Well Contamination Contamination in individual wells can alter cell health and responsiveness. Practice good aseptic technique and visually inspect plates for any signs of contamination.

Q3: My Western blot results for this compound-induced protein expression (e.g., pS2/TFF1) are inconsistent or show no induction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Incubation Time or Dose Due to its lower potency, this compound may require a longer incubation time or higher concentration to induce detectable protein expression compared to estradiol. Perform a time-course and dose-response experiment to optimize these parameters.
Poor Antibody Quality The primary antibody may not be sensitive enough to detect the subtle changes in protein expression induced by this compound. Use a validated, high-affinity antibody.
Low Protein Abundance The target protein may be expressed at low levels, making detection difficult. Ensure you are loading a sufficient amount of total protein on your gel.
General Western Blotting Issues Problems with protein transfer, blocking, or antibody incubation can all lead to inconsistent results. Refer to a general Western blot troubleshooting guide for comprehensive solutions.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Estrogen Receptor Binding Affinity

LigandReceptorBinding Affinity (RBA vs. E2)Dissociation Constant (Kd)
This compound (E3)ERα11-14%[1]~0.4 nM[7]
This compound (E3)ERβ18-21%[1]~0.4 nM[7]
Estradiol (E2)ERα100%~0.1 nM[7]
Estradiol (E2)ERβ100%~0.4 nM[7]

Table 2: Dose-Response Data for this compound in MCF-7 Cells

Experimental EndpointEC50Effective Concentration Range
Cell ProliferationNot consistently reported, weaker than E210⁻⁹ to 10⁻⁷ M[8]
ERE-Luciferase Reporter ActivityNot consistently reported, weaker than E210⁻¹⁰ to 10⁻⁸ M
pS2 (TFF1) mRNA InductionNot consistently reported, weaker than E210⁻¹⁰ to 10⁻⁸ M

Detailed Experimental Protocols

1. MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the proliferative effects of this compound.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in phenol red-free DMEM supplemented with 10% charcoal-stripped FBS. Allow cells to attach overnight.

  • Hormone Starvation: Replace the medium with serum-free, phenol red-free DMEM and incubate for 24 hours to synchronize the cells and reduce basal estrogenic activity.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free, phenol red-free DMEM. Replace the medium in the wells with the this compound dilutions (and a vehicle control) and incubate for 4-6 days.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Estrogen Response Element (ERE) Luciferase Reporter Assay

This protocol outlines the steps for measuring this compound-induced transcriptional activation.

  • Cell Transfection: Seed cells (e.g., HeLa, MCF-7) in a 24-well plate. Co-transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Hormone Starvation: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for another 24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

3. Western Blot for pS2 (TFF1) Induction

This protocol is for detecting the expression of an estrogen-responsive gene product.

  • Cell Treatment: Plate MCF-7 cells and starve them as described in the proliferation assay protocol. Treat the cells with this compound (e.g., 10⁻⁸ M) or a vehicle control for 24-48 hours.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against pS2/TFF1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate key concepts in this compound signaling and experimental troubleshooting.

Estriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER ERα / ERβ (inactive) This compound->ER Diffuses into cell ER_E3_complex ER-Estriol Complex (active) This compound->ER_E3_complex Binds to ER, HSP90 dissociates HSP90 HSP90 ER->HSP90 Bound to HSP90 ERE Estrogen Response Element (ERE) ER_E3_complex->ERE Dimerizes and translocates to nucleus Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Binds to ERE, recruits co-activators mRNA mRNA Gene_Transcription->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., proliferation, gene expression) Protein->Cellular_Response Leads to

Caption: Classical genomic signaling pathway of this compound.

Troubleshooting_Workflow start Inconsistent or Weak This compound Response q1 Are you using an appropriate concentration range for this compound? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is your cell culture medium optimized for estrogen assays? a1_yes->q2 s1 Increase this compound concentration (10-100x higher than estradiol) a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you validated your cell line's estrogen sensitivity? a2_yes->q3 s2 Use phenol red-free medium and charcoal-stripped FBS a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are your experimental replicates consistent? a3_yes->q4 s3 Test with a potent estrogen like estradiol as a positive control a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consistent Results a4_yes->end s4 Check pipetting technique, avoid edge effects, and ensure uniform cell seeding a4_no->s4 s4->end

References

Technical Support Center: Enhancing Estriol Detection Sensitivity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Estriol using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor limiting the sensitivity of this compound detection in LC-MS/MS?

A1: The primary limiting factor for sensitive this compound detection is its poor ionization efficiency due to its non-polar structure and low proton affinity.[1][2] This necessitates strategies to enhance its ionization, such as chemical derivatization or optimization of the ionization source.

Q2: Which ionization technique is generally recommended for this compound analysis?

A2: While Electrospray Ionization (ESI) is commonly used, it is highly susceptible to ion suppression from biological matrices.[1][3] Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) are often less affected by the sample matrix.[1] APPI has been shown to have high potential for this compound analysis, offering low limits of quantification.[1] However, the choice of ionization can be analyte and matrix-dependent, and empirical testing is recommended. Some studies have found ESI in negative ion mode to be more sensitive than APPI in positive ion mode for underivatized estradiol (B170435).[4]

Q3: How does chemical derivatization improve the sensitivity of this compound detection?

A3: Chemical derivatization introduces a charged or easily ionizable moiety onto the this compound molecule.[5][6] This significantly enhances its ionization efficiency, leading to a stronger signal in the mass spectrometer.[7][8][9] Derivatization can improve sensitivity by several orders of magnitude compared to underivatized analysis.[10][11]

Q4: What are some common derivatization reagents for this compound?

A4: Several reagents are used to derivatize estrogens, including:

  • Dansyl chloride: A widely used reagent that enhances ionization efficiency.[8][12]

  • 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS): Has been shown to improve sensitivity significantly.[7]

  • 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): Generates derivatives with product ions specific to individual estrogens.[5][6]

  • Amplifex Diene: Enables measurement in ESI positive mode and provides a permanent positive charge.[13][14]

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity for this compound
Possible Cause Troubleshooting Step Rationale
Inefficient Ionization Optimize ionization source parameters (e.g., temperature, gas flow).[15] Consider switching ionization modes (e.g., from ESI to APCI or APPI) or polarity (positive vs. negative).[1][16] For ESI, negative mode is often preferred for underivatized estrogens.[15]This compound's non-polar nature leads to poor ionization. Optimizing source conditions or using a more suitable ionization technique can significantly improve signal.
Suboptimal Sample Preparation Evaluate your extraction method (LLE, SPE, or PPT). Ensure efficient recovery of this compound. Use a stable isotope-labeled internal standard (e.g., this compound-d3) to correct for losses.[17][18]Inefficient extraction results in low analyte concentration reaching the instrument. An internal standard helps to normalize for variability during sample prep.
Matrix Effects (Ion Suppression) Improve sample cleanup to remove interfering matrix components.[19] Modify chromatographic conditions to separate this compound from co-eluting interferences.[20][21] Dilute the sample if possible.Co-eluting compounds from the biological matrix can compete with this compound for ionization, reducing its signal.[3]
Low Analyte Concentration Concentrate the sample prior to injection. Consider using a larger sample volume for extraction if feasible.The concentration of this compound in the sample may be below the instrument's limit of detection.
Derivatization Failure Ensure derivatization reaction conditions (e.g., temperature, time, pH) are optimal. Check the quality and concentration of the derivatizing agent.An incomplete or failed derivatization reaction will not effectively enhance the signal.
Issue 2: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step Rationale
Matrix Interferences Enhance sample preparation with a more rigorous cleanup method (e.g., switching from PPT to SPE).[17] Optimize the LC gradient to achieve better chromatographic separation of this compound from matrix components.[20]Biological samples contain numerous endogenous compounds that can create background noise or interfering peaks.[19][22]
Contamination Use high-purity solvents and reagents.[22] Thoroughly clean the LC system, including the column and autosampler. Run blank injections to identify the source of contamination.Contaminants from solvents, labware, or carryover from previous injections can introduce interfering signals.
Non-Specific Derivatization Optimize derivatization conditions to favor the reaction with this compound. Some reagents may react with other compounds in the matrix, creating interfering derivatives.Byproducts of the derivatization reaction can lead to a complex chromatogram with multiple interfering peaks.
In-source Fragmentation Optimize the cone voltage or fragmentor voltage in the MS source to minimize unintended fragmentation of this compound or co-eluting compounds.Excessive energy in the ion source can cause analytes to fragment before mass analysis, leading to unexpected ions.

Experimental Protocols & Data

Sample Preparation Methodologies

A crucial step in enhancing sensitivity is the effective isolation of this compound from the sample matrix. The choice of technique depends on the required cleanliness of the extract and the sample throughput needs.

G cluster_0 Sample Preparation Workflow cluster_1 Extraction Methods Sample Biological Sample (Serum, Plasma, etc.) Spike Spike with Internal Standard (e.g., this compound-d3) Sample->Spike PPT Protein Precipitation (PPT) - Acetonitrile (B52724) Spike->PPT Fast, less clean LLE Liquid-Liquid Extraction (LLE) - MTBE or Hexane:Ethyl Acetate (B1210297) Spike->LLE Cleaner SPE Solid-Phase Extraction (SPE) - Polymeric Reversed-Phase Cartridge Spike->SPE Cleanest Evap Evaporate to Dryness PPT->Evap LLE->Evap SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Overview of common sample preparation workflows for this compound analysis.

Detailed Protocols:

  • Protein Precipitation (PPT):

    • Aliquot 200 µL of the sample (e.g., plasma) into a microcentrifuge tube.[17]

    • Add an appropriate volume of this compound-d3 internal standard.[17]

    • Add 600 µL of cold acetonitrile to precipitate proteins.[17]

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube for evaporation.[17]

  • Liquid-Liquid Extraction (LLE):

    • To 250 µL of plasma, add the this compound-d3 internal standard.[18]

    • Add 1 mL of an extraction solvent like methyl-tert-butyl ether (MTBE) or a hexane:ethyl acetate mixture.[8]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.[8]

    • Centrifuge to separate the aqueous and organic layers.[18]

    • Carefully transfer the upper organic layer to a new tube for evaporation.[18]

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[18]

    • Load the pre-treated sample (plasma with internal standard).

    • Wash the cartridge with 1 mL of 5-10% methanol in water to remove interferences.[18]

    • Elute this compound and the internal standard with 1 mL of methanol.[17]

    • Collect the eluate for evaporation.

Chemical Derivatization Protocol (Example with Dansyl Chloride)

Derivatization can significantly boost the signal by improving ionization efficiency.

G Start Dried Sample Extract AddReagents Add Dansyl Chloride in Acetone (B3395972) and Sodium Bicarbonate Buffer Start->AddReagents Incubate Incubate at 60°C for 15 minutes AddReagents->Incubate Evaporate Evaporate to Dryness Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis (ESI+) Reconstitute->Analyze

Caption: Workflow for this compound derivatization using Dansyl Chloride.

Protocol:

  • After sample extraction, evaporate the solvent to complete dryness under a stream of nitrogen at 40-50°C.[8]

  • To the dried residue, add 50 µL of dansyl chloride in acetone (e.g., 1 mg/mL) and 50 µL of 100 mM sodium bicarbonate buffer.[8]

  • Vortex the mixture and incubate at 60°C for 15 minutes.[8]

  • Evaporate the derivatization mixture to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]

Quantitative Performance Data

The following tables summarize typical performance characteristics for this compound quantification methods.

Table 1: Comparison of Analytical Techniques for this compound Detection

ParameterGC-MSLC-MS/MS
Linear Range 0.02 - 12.5 ng/mL[23]1 pg/mL - 1.0 ng/mL[23]
Linearity (r²) > 0.99[23]> 0.99[23]
Precision (% CV) 1.4 - 10.5%[23]< 10%[23]
Accuracy (% Recovery) 91.4 - 108.5%[23]100.7 - 101.8%[23]
Derivatization Typically Required[23]Optional, but improves sensitivity[23]
Sample Throughput Lower[23]Higher[23]
Matrix Effects Less Pronounced[23]More Pronounced[23]

Table 2: Example Mass Spectrometric Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound (Underivatized) 287.2145.1ESI Negative[24]
This compound-d3 (Underivatized) 290.2147.1ESI Negative[24]
This compound (Dansyl Derivative) 522.2 ([M+H]⁺)171.1ESI Positive[8]
This compound-d3 (Dansyl Derivative) 525.2 ([M+H]⁺)171.1ESI Positive[8]

Note: Mass transitions and collision energies must be empirically optimized for the specific instrument used.[8]

Logical Troubleshooting Flowchart

This diagram outlines a systematic approach to troubleshooting low sensitivity issues.

G Start Low this compound Signal? Check_IS Is Internal Standard (IS) Signal Also Low? Start->Check_IS Check_LCMS Check LC-MS/MS System Performance (Tuning, Calibration, Leaks) Check_IS->Check_LCMS Yes Check_Extraction Review Sample Extraction (Recovery, Evaporation Step) Check_IS->Check_Extraction No Check_LCMS->Check_Extraction Check_Deriv Review Derivatization Step (Reagents, Conditions) Check_Extraction->Check_Deriv Check_Matrix Investigate Matrix Effects (Post-column infusion, Dilution) Check_Deriv->Check_Matrix Optimize_Method Optimize Sample Cleanup & Chromatography Check_Matrix->Optimize_Method

Caption: A logical workflow for troubleshooting low this compound signal intensity.

References

Estriol Standard Solution: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting advice, and frequently asked questions (FAQs) regarding the preparation and storage of estriol (B74026) standard solutions. Designed for researchers, scientists, and drug development professionals, this guide aims to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and handling of this compound standard solutions.

Issue 1: this compound powder is not dissolving.

  • Question: I am having difficulty dissolving my this compound powder in the chosen solvent. What should I do?

  • Answer:

    • Verify Solvent Choice: this compound is sparingly soluble in aqueous buffers but readily soluble in organic solvents.[1] For aqueous preparations, it is recommended to first dissolve the this compound in a small amount of an organic solvent like dimethylformamide (DMF) or ethanol (B145695) before diluting with the aqueous buffer.[1]

    • Check Solvent Purity and Grade: Ensure you are using a high-purity, appropriate grade solvent (e.g., HPLC or LC-MS grade) as impurities can affect solubility.

    • Increase Mechanical Agitation: Use sonication or vortexing to aid dissolution. Sonicating for 5-15 minutes is a common practice to ensure complete dissolution.[2]

    • Gentle Warming: If compatible with the solvent and experimental design, gentle warming can be applied. However, be cautious as this compound is sensitive to thermal stress which can lead to degradation.[3][4]

    • Consult Solubility Data: Refer to the quantitative data table below to ensure you are not exceeding the solubility limit of this compound in the selected solvent.

Issue 2: The prepared this compound solution is cloudy or has precipitates.

  • Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate after a period of storage. Why did this happen and what should I do?

  • Answer:

    • Precipitation from Aqueous Solutions: this compound has low solubility in aqueous buffers. If a stock solution in an organic solvent is diluted too quickly or into a buffer where it is not soluble, it can precipitate out. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

    • Temperature Effects: If the solution was prepared at an elevated temperature and then stored at a lower temperature (e.g., refrigerated or frozen), the this compound may have precipitated out as its solubility decreased.

    • Solvent Evaporation: For solutions stored for a longer duration, solvent evaporation can increase the concentration of this compound beyond its solubility limit, leading to precipitation. Ensure containers are tightly sealed.[5]

    • Recommended Action: If precipitation is observed, you may try to redissolve the precipitate by gentle warming and sonication. However, if the solution's integrity is critical for your experiment, it is highly recommended to prepare a fresh solution.

Issue 3: Inconsistent results when using the this compound standard solution.

  • Question: I am observing high variability in my analytical results when using my prepared this compound standard solution. What could be the cause?

  • Answer:

    • Degradation: this compound is susceptible to degradation from oxidative, photolytic, and thermal stress.[3][4] Ensure the solution is protected from light and stored at the recommended temperature.

    • Adsorption to Surfaces: Steroid hormones like this compound can adsorb to plastic surfaces, leading to a decrease in the actual concentration.[6] Using glass vials for preparation and storage is recommended.

    • Carryover in Analytical Systems: In sensitive applications like LC-MS/MS, carryover from high-concentration samples to subsequent runs can cause inaccuracies.[6] Implement rigorous washing procedures for your autosampler and injection system.

    • Improper Mixing: Ensure the solution is thoroughly mixed before each use, especially after thawing.

    • Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate dilutions.

Frequently Asked Questions (FAQs)

Preparation

  • Q1: What are the recommended solvents for preparing this compound stock solutions?

    • A1: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724).[1][5][7] The choice of solvent will depend on the specific requirements of your experimental assay.

  • Q2: How do I prepare an this compound solution in an aqueous buffer?

    • A2: Due to its low solubility in aqueous solutions, it is best to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMF or ethanol. This concentrated solution can then be slowly diluted with the aqueous buffer of choice while mixing.[1]

  • Q3: Are there any specific safety precautions I should take when handling this compound?

    • A3: Yes, this compound should be handled with care. It is advisable to wear suitable protective clothing, gloves, and eye/face protection.[5][8] Avoid inhalation of the powder and work in a well-ventilated area.[5][9] Always consult the Safety Data Sheet (SDS) for detailed safety information.[1][8]

Storage

  • Q4: How should I store solid this compound powder?

    • A4: Solid this compound should be stored at -20°C in a tightly sealed container.[1] Under these conditions, it is stable for at least two to four years.[1]

  • Q5: What is the recommended storage condition for this compound stock solutions in organic solvents?

    • A5: Stock solutions of this compound in organic solvents such as DMSO, ethanol, or acetonitrile should be stored at -20°C.[7][10] Some sources suggest that aliquoting the stock solution to avoid repeated freeze-thaw cycles and storing at -80°C can provide stability for up to one year.[10]

  • Q6: How long are aqueous solutions of this compound stable?

    • A6: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited solubility and potential for precipitation.[1]

Quantitative Data Presentation

The following table summarizes the solubility and stability of this compound in various solvents and conditions.

ParameterSolvent/ConditionValue/ObservationReference
Solubility Ethanol~5 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
1:10 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
AcetonitrileSoluble[5][7]
WaterPractically insoluble[11]
Stability Solid Form at -20°CStable for ≥ 2-4 years[1]
Aqueous SolutionNot recommended for storage > 1 day[1]
Stock Solution in Solvent at -80°CStable for 1 year[10]
Stock Solution in Solvent at -20°CStable for 1 month[10]
In HRT Cream Base (Room Temp & 4°C)> 90% potency retained after 90 days
Forced Degradation (Acidic/Alkaline)Insignificant degradation[3][4]
Forced Degradation (Oxidative/Photolytic/Thermal)Significant degradation[3][4]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol (B129727)

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

  • This compound powder

  • HPLC-grade methanol

  • Calibrated analytical balance

  • 10 mL volumetric flask (Class A, glass)

  • Spatula

  • Sonicator

  • Pipettes

Procedure:

  • Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance.

  • Carefully transfer the weighed this compound into a 10 mL glass volumetric flask.

  • Add approximately 7-8 mL of HPLC-grade methanol to the volumetric flask.

  • Sonicate the flask for 5-10 minutes to ensure the complete dissolution of the this compound powder.[2]

  • Allow the solution to return to room temperature.

  • Add methanol to the volumetric flask until the meniscus reaches the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled glass vial, seal tightly, and store at -20°C, protected from light.

Protocol 2: Preparation of Calibration Standards for HPLC Analysis

This protocol outlines the serial dilution of the stock solution to prepare a set of calibration standards.

Materials:

  • 1 mg/mL this compound Stock Solution (from Protocol 1)

  • Mobile phase (e.g., Acetonitrile:Water, 40:60 v/v)[2]

  • Glass volumetric flasks or vials

  • Calibrated pipettes

Procedure:

  • Label a series of glass vials or flasks for each calibration standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

  • To prepare the 100 µg/mL standard: Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. Mix thoroughly.

  • To prepare the 50 µg/mL standard: Pipette 500 µL of the 100 µg/mL standard into a vial and add 500 µL of the mobile phase. Mix thoroughly.

  • To prepare the 25 µg/mL standard: Pipette 500 µL of the 50 µg/mL standard into a vial and add 500 µL of the mobile phase. Mix thoroughly.

  • Continue with serial dilutions to prepare the remaining standards. For example, to prepare the 10 µg/mL standard, you can dilute the 50 µg/mL or 100 µg/mL standard accordingly.

  • These working standard solutions should be used immediately or stored for a short period at 2-8°C, protected from light. For longer-term use, fresh dilutions from the stock solution are recommended.

Visualizations

Estriol_Standard_Solution_Preparation_Workflow This compound Standard Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working/Calibration Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., Methanol, DMSO) weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate volume Adjust to Final Volume sonicate->volume store_stock Store at -20°C in Glass Vial volume->store_stock retrieve_stock Retrieve Stock Solution store_stock->retrieve_stock serial_dilute Perform Serial Dilutions with Appropriate Diluent retrieve_stock->serial_dilute use_immediately Use Immediately or Store Appropriately serial_dilute->use_immediately

Caption: Workflow for the preparation of this compound standard solutions.

Estriol_Solubility_Troubleshooting Troubleshooting this compound Solubility Issues start This compound Powder Not Dissolving check_solvent Is the solvent appropriate? (Organic vs. Aqueous) start->check_solvent use_organic Use recommended organic solvent (Methanol, DMSO, DMF) check_solvent->use_organic No agitate Apply mechanical agitation (Vortexing, Sonication) check_solvent->agitate Yes dissolve_first Dissolve in a small amount of organic solvent first use_organic->dissolve_first For aqueous solution dissolve_first->agitate check_concentration Is the concentration below the solubility limit? agitate->check_concentration prepare_fresh Prepare a new solution at a lower concentration check_concentration->prepare_fresh No gentle_heat Consider gentle warming (use with caution) check_concentration->gentle_heat Yes dissolved Problem Resolved prepare_fresh->dissolved gentle_heat->dissolved

References

Mitigating matrix effects in LC-MS/MS analysis of Estriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of estriol (B74026).

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, focusing on the identification and mitigation of matrix effects.

Issue: Poor Signal Intensity or Ion Suppression

Question: I am observing a weak signal for this compound, or the signal intensity is inconsistent across samples. What could be the cause and how can I fix it?

Answer:

Weak or inconsistent signal intensity is a common indicator of ion suppression, a significant matrix effect where co-eluting endogenous or exogenous compounds in the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a reduced signal and can compromise the accuracy and sensitivity of the analysis.[3]

Troubleshooting Steps:

  • Confirm Ion Suppression: To determine if ion suppression is occurring at the retention time of this compound, a post-column infusion experiment can be performed.[1][4] This involves infusing a standard solution of this compound directly into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound confirms the presence of co-eluting interferences that cause ion suppression.[1]

  • Optimize Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process to remove interfering matrix components before analysis.[5][6]

    • Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering substances and provides the cleanest extracts, which is crucial for minimizing matrix effects and achieving high sensitivity.[7][8]

    • Liquid-Liquid Extraction (LLE): LLE offers a good balance between sample cleanliness and throughput, effectively partitioning this compound into an immiscible organic solvent and leaving polar interferences behind.[5][7]

    • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing matrix components compared to LLE and SPE.[7] If using PPT, consider phospholipid removal plates or techniques to specifically target these common sources of ion suppression.[5]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound-d3, is considered the gold standard for compensating for matrix effects.[3][6][9] Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite variations in ion suppression between samples.[3][10]

  • Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from the interfering compounds can also mitigate ion suppression.[11][12] This may involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.

  • Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[4][13] However, this approach is only viable if the this compound concentration is high enough to remain detectable after dilution.[3]

Issue: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Question: My QC samples are showing high variability and are not meeting the acceptance criteria. What could be causing this?

Answer:

Inconsistent results for QC samples often point to variable matrix effects between different samples.[3] The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression or enhancement and, consequently, irreproducible results.[6]

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Method: A consistent and thorough sample preparation method, such as SPE or LLE, is crucial to minimize variability in matrix composition between samples.[3][7]

  • Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to compensate for consistent matrix effects.[3][13] This ensures that the standards and QCs are affected by the matrix in a similar way as the unknown samples.

  • Mandatory Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As with ion suppression, a SIL-IS like this compound-d3 is highly effective in correcting for sample-to-sample variability in matrix effects.[3][14] The SIL-IS co-elutes with the analyte and experiences the same matrix-induced variations, allowing for reliable normalization of the signal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6][15] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[16] Phospholipids are a major cause of ion suppression in the analysis of plasma samples.[5]

Q2: How do I choose the best sample preparation technique to mitigate matrix effects for this compound analysis?

A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the sample matrix.

  • Solid-Phase Extraction (SPE): Delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity, which is crucial for detecting low physiological concentrations of this compound.[7]

  • Liquid-Liquid Extraction (LLE): Offers a good compromise between sample cleanliness and throughput, resulting in reduced matrix effects compared to protein precipitation.[7]

  • Protein Precipitation (PPT): The simplest method but provides the least clean extract. It may be sufficient for less demanding applications, but is more susceptible to matrix effects.[7]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this compound analysis?

A3: A SIL-IS, such as this compound-d3, is crucial for accurate and precise quantification in LC-MS/MS for several reasons:

  • It has nearly identical physicochemical properties to this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[6][14]

  • It effectively compensates for analyte loss during sample processing steps.[7]

  • It corrects for variability in ionization efficiency caused by matrix effects, as both the analyte and the SIL-IS are affected similarly.[3]

Q4: Can derivatization help in mitigating matrix effects?

A4: While the primary purpose of derivatization in this compound analysis is often to enhance ionization efficiency and sensitivity, it can indirectly help mitigate matrix effects.[17][18] By altering the chemical properties of this compound, derivatization can shift its retention time, moving it away from co-eluting interferences. Derivatization with reagents like dansyl chloride has been shown to improve the sensitivity of estrogen analysis.[15][18]

Q5: What are some alternative ionization techniques to consider if electrospray ionization (ESI) is problematic?

A5: While ESI is commonly used, other atmospheric pressure ionization techniques can be less susceptible to matrix effects for certain compounds.[19] For estrogens, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) have been investigated and may offer advantages in specific applications.[19]

Quantitative Data Summary

The following tables summarize key quantitative data related to the LC-MS/MS analysis of this compound, providing a comparison of different analytical methods and their performance characteristics.

Table 1: Comparison of Analytical Performance for this compound Analysis

Performance MetricGC-MSLC-MS/MS
Limit of Quantification (LOQ) 0.02 - 12.5 ng/mL1 pg/mL - 1.0 ng/mL
Linearity (r²) > 0.99> 0.99
Precision (% CV) 1.4 - 10.5%< 10%
Accuracy (% Bias or Recovery) 91.4 - 108.5%100.7 - 101.8% (Recovery)
Matrix Effects Less PronouncedMore Pronounced

Data compiled from various studies on estrogen analysis.[20]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound Analysis

This protocol is adapted from methods utilizing methyl tert-butyl ether (MTBE) for steroid extraction.[7][17]

  • Sample Aliquoting: Pipette 200-500 µL of the sample (e.g., serum, plasma) into a glass tube.[7]

  • Internal Standard Spiking: Add the this compound-d3 internal standard working solution to each sample.[7]

  • Extraction: Add 1 mL of MTBE (or a hexane:ethyl acetate (B1210297) mixture). Cap and vortex the tubes vigorously for 1-10 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.[7][17]

  • Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 g) for 5-10 minutes to achieve a clear separation between the aqueous and organic layers.[7]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube. A second extraction of the remaining aqueous layer can be performed to improve recovery.[7]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 100 µL) of the initial mobile phase.[7]

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.[7]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis

This protocol provides a general workflow for SPE cleanup of this compound from biological samples.[7]

  • Sample Pre-treatment: Pipette 100-500 µL of the sample into a tube and add the this compound-d3 internal standard. Dilute the sample with a weak, acidic buffer (e.g., 0.1% formic acid in water) before loading.[7]

  • SPE Cartridge Conditioning: Condition the SPE sorbent by passing 1 mL of methanol (B129727) through it.[7]

  • Equilibration: Equilibrate the sorbent by passing 1 mL of deionized water. Ensure the sorbent bed does not dry out.[7]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[7]

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.

  • Elution: Elute this compound and the internal standard with 1 mL of a strong organic solvent, such as methanol or acetonitrile.[7]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase.[7]

  • Analysis: Vortex the reconstituted sample before injection into the LC-MS/MS system.[7]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for mitigating matrix effects in this compound analysis.

cluster_prep Sample Preparation cluster_options Extraction Options cluster_analysis Analysis start Start: Biological Sample (e.g., Serum, Plasma) spike Spike with this compound-d3 (Internal Standard) start->spike ppt Protein Precipitation spike->ppt Simple, Fast lle Liquid-Liquid Extraction spike->lle Good Balance spe Solid-Phase Extraction spike->spe Cleanest Extract evap Evaporate to Dryness ppt->evap lle->evap spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End: Data Acquisition inject->end

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solutions problem Poor Signal or Inconsistent Results is_suppression Ion Suppression Confirmed? problem->is_suppression is_variability Sample-to-Sample Variability? problem->is_variability optimize_prep Optimize Sample Prep (SPE, LLE) is_suppression->optimize_prep Yes use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) is_suppression->use_sil_is Yes optimize_chrom Optimize Chromatography is_suppression->optimize_chrom Yes dilute Dilute Sample is_suppression->dilute Yes is_variability->optimize_prep Yes is_variability->use_sil_is Yes matrix_match Use Matrix-Matched Calibrators & QCs is_variability->matrix_match Yes

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Validation of HPLC methods for Estriol quantification in pharmaceutical preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) quantification of Estriol (B74026). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and validated method parameters to support researchers, scientists, and drug development professionals in achieving accurate and reliable results for this compound in pharmaceutical preparations.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Question: Why am I observing peak tailing or fronting for my this compound peak?

Answer: Peak asymmetry, such as tailing or fronting, is a common issue that can compromise quantification.[1] The causes can be chemical, instrumental, or related to the column itself.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample and reinjecting.

  • Column Degradation: The most common reasons for peak tailing are the deterioration of the packed bed in the column or unwanted interactions between this compound and active sites on the packing material.[2] Consider replacing the column if it has been used extensively.

  • Mismatched Solvents: Using a sample solvent (diluent) that is significantly stronger than the mobile phase can cause peak distortion.[3] Whenever possible, dissolve your sample in the mobile phase.[4] If solubility is an issue, ensure the injection volume is as small as possible.[3]

  • Improper pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape. Although this compound is a weakly acidic compound, ensure the mobile phase pH is consistent and appropriate for a reversed-phase method.

Question: My system pressure is fluctuating or consistently high. What should I do?

Answer: Pressure fluctuations or high backpressure can indicate a blockage or a leak in the system, affecting flow stability and retention times.[1][5]

  • Check for Blockages: The most common cause is a clog in the system.[5] Systematically check for blockages, starting from the column and moving backward.

    • Column Frit: Contaminants from the sample or mobile phase can clog the column inlet frit.[4] Try reversing the column and flushing it with a strong solvent (ensure the column is designed to handle reverse flow).

    • Tubing and Filters: Inspect tubing for kinks and check inline filters or frits, as these can become clogged over time.[5]

  • Look for Leaks: Inspect all fittings and connections for signs of leaks, particularly around the pump seals and injector. Leaks can cause pressure to drop or fluctuate.[1]

  • Degas Mobile Phase: Air bubbles in the pump can cause pressure fluctuations.[5] Ensure your mobile phase is properly degassed using sonication or an inline degasser.[1]

  • Worn Pump Seals: Over time, pump seals can wear out, leading to leaks and pressure instability.[4] Refer to your instrument's maintenance schedule for replacement.

Question: I'm experiencing a noisy or drifting baseline. How can I fix this?

Answer: A noisy or drifting baseline can interfere with the accurate integration of peaks, especially at low concentrations.

  • Mobile Phase Issues:

    • Contamination: Use high-purity HPLC-grade solvents. Contaminants, even at low levels, can create baseline noise, particularly in gradient elution.[4]

    • Inadequate Mixing: If using a mixture of solvents, ensure they are thoroughly mixed. For isocratic methods, pre-mixing the mobile phase can provide a more stable baseline than online mixing.

    • Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing baseline noise.[1] Ensure solvents are properly degassed.

  • Detector Problems:

    • Dirty Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong, appropriate solvent.

    • Lamp Failure: A failing detector lamp (e.g., UV lamp) can cause a noisy baseline. Check the lamp's energy output and lifetime.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting analysis. A slow-equilibrating column can cause the baseline to drift.[2]

Frequently Asked Questions (FAQs)

Question: What are the typical System Suitability Test (SST) parameters and acceptance criteria for an this compound HPLC method?

Answer: System Suitability Tests (SSTs) are performed before analysis to verify that the entire HPLC system is operating correctly.[6] For this compound analysis, typical SST parameters include:

  • Precision/Repeatability (%RSD): The relative standard deviation (RSD) of peak areas from replicate injections (typically 5 or 6) of a standard solution should be less than 2.0%.[6] Some methods have demonstrated %RSD values of ≤1.83%.[7]

  • Tailing Factor (T): The tailing factor, a measure of peak symmetry, should ideally be less than 2.0.[6] Well-optimized methods can achieve a tailing factor of ≤ 1.12.[7]

  • Theoretical Plates (N): This parameter measures column efficiency. A higher number indicates better efficiency. A common requirement is N > 2000. One validated method reported an efficiency of ≥ 2045.[7]

  • Resolution (Rs): If there are other compounds present (e.g., impurities, other hormones), the resolution between the this compound peak and the closest eluting peak should be greater than 2.0.

Question: What are the key validation parameters I need to assess for my this compound HPLC method according to ICH guidelines?

Answer: Method validation ensures that the analytical procedure is suitable for its intended purpose.[8] According to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, the following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like excipients or degradation products.[8][9] This is often demonstrated by analyzing a placebo and performing forced degradation studies.[10]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.999 is typically desired.[8]

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value. It is often determined by spike/recovery studies, with typical acceptance criteria between 98.0% and 102.0%.[8][11]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-day precision): Precision over a short interval with the same operator and equipment.

    • Intermediate Precision (Inter-day precision): Variation within the same laboratory on different days or with different analysts/equipment. For both, the Relative Standard Deviation (%RSD) should typically be less than 2.0%.[8]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of 3:1.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[7]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage.[8]

Question: How should I prepare samples of this compound from pharmaceutical creams or tablets?

Answer: Sample preparation aims to extract this compound from the pharmaceutical matrix and prepare a clean solution for injection.

  • For Tablets:

    • Weigh and finely powder a number of tablets to get a representative sample.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer the powder to a volumetric flask and add a suitable diluent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).[7]

    • Sonicate the flask to ensure complete dissolution of the this compound.[8]

    • Dilute to the final volume with the diluent, mix well, and allow any excipients to settle.

    • Filter an aliquot through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial.

  • For Creams:

    • Accurately weigh a portion of the cream equivalent to approximately 1 mg of this compound into a centrifuge tube.[8]

    • Add a measured volume of a suitable solvent (e.g., mobile phase or acetonitrile/water mixture).[8]

    • Vortex the tube vigorously (e.g., for 5 minutes) to disperse the cream.[8]

    • Sonicate (e.g., for 15 minutes) to facilitate the extraction of this compound into the solvent.[8]

    • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the liquid phase from insoluble excipients.[8]

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[8]

    • Further dilution with the mobile phase may be necessary to bring the concentration within the method's linear range.[8]

Experimental Protocols & Data

Detailed Experimental Protocol

This protocol describes a validated RP-HPLC method for the quantification of this compound in a pharmaceutical cream.

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.[8]

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[8]

    • Mobile Phase: Acetonitrile:Water (40:60, v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 280 nm.[8]

    • Injection Volume: 20 µL.[8]

  • Preparation of Standard Solutions:

    • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[8]

    • Working Standards (1-100 µg/mL): Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired linear range.[8]

  • Sample Preparation (Cream):

    • Accurately weigh a portion of the cream equivalent to ~1 mg of this compound into a 50 mL centrifuge tube.[8]

    • Add 20 mL of the mobile phase, vortex for 5 minutes, and sonicate for 15 minutes.[8]

    • Centrifuge at 4000 rpm for 10 minutes.[8]

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.[8]

    • Dilute the filtered solution with the mobile phase to a final concentration within the method's linear range (e.g., to ~25 µg/mL).[8]

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes to achieve a stable baseline.[8]

    • Perform a blank injection (mobile phase).

    • Inject the working standard solutions to establish the calibration curve.

    • Inject the prepared sample solutions.

    • Construct a calibration curve by plotting peak area against concentration for the standards. Determine the this compound concentration in the samples from this curve.[8]

Data Tables

Table 1: Comparison of Validated HPLC Method Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[8]Phenomenex Gemini C18 (4.6 x 150 mm, 3 µm)[10]C18 Column[7]
Mobile Phase Acetonitrile:Water (40:60, v/v)[8]Methanol:Water (65:35, v/v)[10]Methanol:Water with 0.1% TFA (60:40, v/v)[7]
Flow Rate 1.0 mL/min[8]1.0 mL/min[10]Not Specified
Column Temp. 30°C[8]40°C[10]Not Specified
Detection UV at 280 nm[8]UV at 205 nm[10]Fluorescence[7]
Run Time 10 minutes[8]15 minutes[10]< 5 minutes[7]
Retention Time Not SpecifiedNot Specified~3.60 min[7]

Table 2: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaResult Example
Specificity No interference at the retention time of this compoundNo interference from excipients or degradants observed[7][8]
Linearity (Range) r² ≥ 0.999> 0.999 over 1 - 100 µg/mL[8]
Accuracy (% Recovery) 98.0 - 102.0%98.0% - 102.0%[8]
Precision (% RSD) ≤ 2.0%Intra-day: ≤ 4.72%, Inter-day: ≤ 6.25%[7]
LOD S/N Ratio ~3:10.1 µg/mL[8]
LOQ S/N Ratio ~10:110 ng/mL[7]
Robustness %RSD ≤ 2.0% for variationsMethod found to be robust to small variations in mobile phase, flow rate, etc.[8]

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions prep_sample Prepare Sample (Extract from Matrix) equil Equilibrate System (Stable Baseline) prep_sample->equil sst Perform System Suitability Test (SST) equil->sst inject Inject Blank, Standards, & Samples sst->inject integrate Integrate Peaks (Get Peak Area) inject->integrate curve Construct Calibration Curve integrate->curve quant Quantify this compound in Sample curve->quant report report quant->report Report Results

Caption: Workflow for HPLC method validation of this compound.

Troubleshooting Decision Tree

G start Problem Observed pressure_issue High or Fluctuating Pressure? start->pressure_issue check_blockage Check for Blockages (Column, Tubing, Frits) pressure_issue->check_blockage Yes peak_issue Poor Peak Shape (Tailing/Fronting)? pressure_issue->peak_issue No check_leaks Check for Leaks (Fittings, Seals) check_blockage->check_leaks degas_mp Degas Mobile Phase check_leaks->degas_mp check_overload Dilute Sample (Check Overload) peak_issue->check_overload Yes baseline_issue Noisy or Drifting Baseline? peak_issue->baseline_issue No check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent check_column Evaluate Column (Age, Condition) check_solvent->check_column check_mp_purity Check Mobile Phase Purity baseline_issue->check_mp_purity Yes check_detector Check Detector Lamp & Clean Flow Cell check_mp_purity->check_detector equilibrate Ensure Full Column Equilibration check_detector->equilibrate

Caption: Decision tree for troubleshooting common HPLC issues.

References

Addressing low recovery of Estriol during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Estriol Sample Extraction

Welcome to the technical support center for this compound sample preparation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low this compound recovery during sample extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary reasons for low recovery of this compound during sample extraction?

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common issues occur during the extraction phase, whether you are using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Key areas to investigate include incomplete hydrolysis of this compound conjugates (common in urine samples), suboptimal pH of the sample, inappropriate selection of extraction solvents or SPE cartridges, and matrix effects.[1][2]

Q2: I am using Solid-Phase Extraction (SPE) and experiencing low this compound recovery. How can I troubleshoot this?

Low recovery in SPE can be systematically diagnosed by collecting and analyzing the fractions from each step of the process (load, wash, and elution) to determine where the analyte is being lost.[3][4]

Here are the common culprits and their solutions:

  • Analyte Lost in the Loading Fraction (Breakthrough): This suggests that the this compound did not sufficiently bind to the SPE sorbent.[3][4]

    • Incorrect Sorbent: Ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for retaining estrogens.[2][5]

    • Improper Conditioning/Equilibration: The sorbent bed must be properly wetted with a conditioning solvent (e.g., methanol) and then equilibrated with a solvent similar to the sample matrix (e.g., water) before loading.[2][5] Failure to do so can lead to incomplete analyte binding.

    • Sample Solvent Too Strong: If the sample is dissolved in a solvent with high organic content, the this compound may have a greater affinity for the solvent than the sorbent and pass straight through.[3][4] Consider diluting the sample with a weaker solvent.[3]

    • Incorrect pH: The sample's pH should be adjusted to ensure this compound is in a neutral form, which enhances its retention on reverse-phase sorbents.[2][5]

    • High Flow Rate: Loading the sample too quickly reduces the interaction time between this compound and the sorbent. A slow, consistent flow rate of 1-2 mL/min is often recommended.[1][6]

    • Overloading: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through during loading.[2][4] If this is suspected, use a larger cartridge or reduce the sample volume.[2]

  • Analyte Lost in the Wash Fraction: This indicates that the wash solvent is too strong, prematurely eluting the this compound.[3][4]

    • Solution: Decrease the organic solvent percentage in your wash solution or use a weaker solvent altogether. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[2]

  • Analyte Not Found in Elution Fraction (Strong Retention): This means the elution solvent is not strong enough to desorb the this compound from the sorbent.[3][4]

    • Solution: Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent like methanol (B129727) or acetonitrile).[2][7] In some cases, a "soak step," where the elution solvent is allowed to sit in the sorbent bed for a few minutes, can improve recovery.[5][7]

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low this compound Recovery (< 75%) collect Collect & Analyze Fractions: Load-Through, Wash, and Eluate start->collect load_loss Analyte Lost in Load-Through? collect->load_loss wash_loss Analyte Lost in Wash? load_loss->wash_loss No solution_load Potential Causes: - Incorrect Sorbent/pH - Strong Sample Solvent - Improper Conditioning - High Flow Rate / Overload Solution: - Optimize Sorbent & pH - Dilute Sample - Ensure Proper Wetting - Reduce Flow Rate load_loss->solution_load Yes elution_loss Analyte Not in Eluate? wash_loss->elution_loss No solution_wash Potential Cause: - Wash Solvent Too Strong Solution: - Decrease Organic Content  in Wash Solvent wash_loss->solution_wash Yes solution_elution Potential Cause: - Elution Solvent Too Weak Solution: - Increase Organic Content  in Elution Solvent - Implement a 'Soak Step' elution_loss->solution_elution Yes end_node Recovery Optimized solution_load->end_node solution_wash->end_node solution_elution->end_node

Caption: A flowchart for troubleshooting low this compound recovery in SPE.

Q3: My this compound recovery is poor with Liquid-Liquid Extraction (LLE). What should I check?

For LLE, success hinges on maximizing the partitioning of this compound from the aqueous sample phase into the organic solvent phase.[8]

  • Solvent Choice: The organic solvent must be immiscible with your sample and have a high affinity for this compound. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are commonly used.[9] The choice can be guided by this compound's physicochemical properties, such as its LogP value.[8]

  • pH Optimization: this compound is a weakly acidic compound. To ensure it is in its neutral, non-ionized form for optimal extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two pH units below the pKa of its phenolic hydroxyl group.[8]

  • Emulsion Formation: Emulsions at the solvent interface can trap your analyte, leading to poor recovery and phase separation issues.[10] This is common with high-fat samples like serum or plasma.[10]

    • Prevention: Gently rock or swirl the mixture instead of vigorous shaking.[10]

    • Resolution: To break an emulsion, try adding a small amount of salt (salting out), centrifuging the sample, or adding a small volume of a different organic solvent.[8][10]

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample (e.g., 7:1) can significantly improve recovery.[8]

Q4: I am working with urine or plasma samples. Is there a pre-treatment step I might be missing?

Yes, pre-treatment is critical for biological matrices.

  • Urine: A significant portion of this compound in urine is conjugated to glucuronide or sulfate (B86663) groups, making it highly water-soluble and difficult to extract.[11] Enzymatic hydrolysis using β-glucuronidase/sulfatase is a required step to cleave these conjugates and liberate free this compound before extraction.[6][12]

  • Plasma/Serum: These samples have a high protein content. These proteins can bind to this compound, preventing its extraction. A protein precipitation step, typically by adding a cold solvent like acetonitrile, is necessary to remove proteins before proceeding to SPE or LLE.[6]

Data Summary: Estrogen Extraction Performance

The following table summarizes typical performance data for various estrogen extraction methods. Note that recovery and sensitivity are highly dependent on the specific matrix, protocol, and instrumentation used.

Preparation MethodAnalyte(s)MatrixExtraction Recovery (%)LOQ (pg/mL)
Protein PrecipitationE1, E2, E3Serum88 - 1082.0
Supported Liquid Ext.Estrone, EstradiolSerum102 - 106~2.7
Miniaturized SPEE1, E2, E3Saliva67.0 - 85.61.0
SPE (96-well)11 SteroidsSerum42 - 95Not Specified
LLE-basedEstradiolSerumNot Specified3.0

Table compiled from published performance data. E1=Estrone, E2=Estradiol, E3=this compound. LOQ = Limit of Quantification.[13]

Example Experimental Protocol: SPE for this compound from Plasma

This protocol provides a general guideline for extracting this compound from plasma. Optimization may be required for your specific application.

1. Sample Pre-treatment (Protein Precipitation)

  • To 1 mL of plasma in a polypropylene (B1209903) tube, add your internal standard (e.g., this compound-d3).

  • Add 2 mL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for SPE.[6]

2. Solid-Phase Extraction (using a C18 cartridge)

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.[6]

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[6]

  • Loading: Load the supernatant from the pre-treatment step onto the cartridge at a slow, steady flow rate (1-2 mL/min).[6]

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent (e.g., 10-30% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 5 mL of a strong organic solvent (e.g., 100% methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.[6]

General SPE Workflow for this compound

SPE_Workflow cluster_prep Sample Pre-Treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Pretreat Add Internal Std. Protein Precipitation (Plasma) or Hydrolysis (Urine) Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (e.g., 10% MeOH) Load->Wash Elute 5. Elute (e.g., 100% MeOH) Wash->Elute Evaporate Evaporate to Dryness Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A standard workflow for this compound extraction using SPE.

References

Technical Support Center: Optimizing Estriol Dosage for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing estriol (B74026) dosage in animal models for neuroprotection studies. It includes frequently asked questions, troubleshooting advice, data tables for dosage comparison, and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a typical starting dose for this compound in neuroprotection studies using mouse models?

A1: The optimal dose of this compound can vary significantly depending on the specific animal model, the nature of the neurological injury, and the intended therapeutic window. For studies on experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, this compound has been shown to be effective at doses below those established for pregnancy.[1][2] Some studies have used 1.5 mg this compound pellets, which result in serum levels about one-half to one-third of those seen during pregnancy in mice.[3] It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions. The type of estrogen, dosage, and timing of administration are all critical factors that can influence the outcome.[4]

Q2: My this compound is difficult to dissolve for administration. What are the recommended vehicles?

A2: this compound, like other steroid hormones, is hydrophobic and has low solubility in aqueous solutions. For subcutaneous injections in mice, this compound can be dissolved in miglyol or sesame oil.[5][6] Pulsed administration of this compound dissolved in miglyol has been shown to effectively rescue phenotypes induced by ovariectomy.[5] When preparing solutions, ensure the this compound is fully dissolved before administration to prevent inaccurate dosing.

Q3: I am observing high variability in my experimental results. What could be the cause?

A3: High variability can stem from several factors. Inconsistent dosing due to poor solubility or administration technique is a common issue. The method of administration itself can also introduce variability; for instance, oral gavage can be stressful for the animal and may cause injury, affecting feeding behavior and overall health.[6] The timing of this compound administration relative to the induced injury is also critical; studies have shown that administration before the insult is often more effective than after.[2][7] Furthermore, the age and hormonal status of the animals (e.g., ovariectomized vs. intact) can significantly impact the results.[8]

Q4: What are the different methods for long-term this compound administration, and which is most reliable?

A4: For long-term studies, several methods are available, each with its pros and cons.

  • Subcutaneous Pellets: These are commonly used for sustained release. However, commercially available pellets can sometimes produce supraphysiological concentrations of estradiol (B170435), which may lead to adverse effects like urine retention and hydronephrosis.[9]

  • Silastic Capsules: These are a reliable method for achieving stable and physiological serum concentrations of estradiol for prolonged periods.[6][10] They are considered superior to commercial pellets in maintaining consistent hormone levels.[6]

  • Oral Administration: Mixing this compound with a palatable substance like Nutella can be a non-invasive method.[6] However, this method may lead to less precise dosing compared to other techniques.[5]

  • Osmotic Mini-pumps: These can provide continuous and controlled release of the hormone, overcoming the uncertainties of other methods.[5]

Q5: Should I use ovariectomized (OVX) or intact female animals for my study?

A5: The choice between OVX and intact females depends on the research question. Ovariectomy allows for strict control over fluctuating endogenous hormone levels, which is crucial when investigating the specific effects of exogenously administered this compound.[11] Studies have shown that ovariectomized rats treated with estradiol show reduced ischemic brain injury.[12] However, if the goal is to study the interaction of this compound with the natural hormonal cycle, intact animals would be more appropriate.

Quantitative Data Summary

The following tables summarize this compound and estradiol dosages used in various neuroprotection studies in animal models.

Table 1: this compound/Estradiol Dosage in Rodent Models of Neurological Disease

Animal ModelNeurological ConditionCompoundDosage and Administration RouteKey FindingsReference
SJL MiceExperimental Autoimmune Encephalomyelitis (EAE)This compound1.5 mg pellets (subcutaneous)Delayed onset and reduced severity of clinical disease.[3]
B10.RIII MiceEAEThis compoundInjections to mimic pregnancy levelsDelayed disease onset.[13]
Ovariectomized Wistar RatsMiddle Cerebral Artery Occlusion (MCAO)17β-estradiol25 µg subcutaneous implantReduced infarction volume.[12][14][15]
Male Wistar RatsMCAO17β-estradiol25 µg or 100 µg subcutaneous implantReduced cortical and caudate infarction.[16]
Ovariectomized MiceGeneral Estrogen Replacement17β-estradiol-3-benzoate0.05 µg or 0.15 µ g/mouse (subcutaneous injection every 4 days)Restored body fat composition and bone mineral density.[5]

Detailed Experimental Protocols

Protocol 1: Preparation and Subcutaneous Administration of this compound via Silastic Capsules in Mice

This protocol is adapted from methods demonstrated to produce stable, physiological serum concentrations.[6]

Materials:

  • This compound powder

  • Sesame oil (vehicle)

  • Silastic laboratory tubing (e.g., 1.57 mm inner diameter, 3.18 mm outer diameter)

  • Wooden applicator sticks

  • Syringe with a blunt-tip needle

  • Surgical instruments for subcutaneous implantation

Procedure:

  • Preparation of this compound Solution:

    • Thoroughly mix the desired amount of this compound in sesame oil. For physiological concentrations in mice, a concentration of 18-36 µg/mL is recommended.[6]

    • Ensure the this compound is completely dissolved. Gentle warming and vortexing can aid dissolution.

  • Preparation of Silastic Capsules:

    • Cut 2 cm lengths of silastic tubing.

    • Cut 3 mm lengths of wooden applicator sticks to serve as plugs.

    • Using forceps, insert one wooden plug into one end of the silastic tubing.

    • Using a syringe with a blunt-tip needle, fill the tubing with the this compound/sesame oil solution.

    • Insert a second wooden plug into the open end to seal the capsule.

  • Subcutaneous Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Make a small incision in the skin at the dorsal neck.

    • Bluntly dissect a small subcutaneous pocket.

    • Insert the prepared silastic capsule into the pocket.

    • Close the incision with wound clips or sutures.

    • Monitor the animal during recovery.

Visualizations

Signaling Pathways and Experimental Workflows

Estriol_Neuroprotection_Pathway This compound This compound ER Estrogen Receptors (ERα, ERβ) This compound->ER MembraneER Membrane-Associated ERs This compound->MembraneER Antioxidant Antioxidant Effects This compound->Antioxidant Direct Scavenging Genomic Genomic Pathway (Nuclear Events) ER->Genomic Slow NonGenomic Non-Genomic Pathway (Rapid Signaling) MembraneER->NonGenomic Rapid Transcription Gene Transcription (e.g., Bcl-2, BDNF) Genomic->Transcription Kinase Kinase Cascades (e.g., PI3K/Akt, ERK/MAPK) NonGenomic->Kinase AntiApoptosis Anti-Apoptosis Transcription->AntiApoptosis Kinase->AntiApoptosis AntiInflammatory Anti-Inflammatory Effects Kinase->AntiInflammatory Neuroprotection Neuroprotection AntiApoptosis->Neuroprotection AntiInflammatory->Neuroprotection Antioxidant->Neuroprotection

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Model 1. Animal Model Selection (e.g., OVX C57BL/6 Mice) Dosage_Prep 2. This compound Dosage Preparation (e.g., Silastic Capsules) Animal_Model->Dosage_Prep Implantation 3. Administration (e.g., Subcutaneous Implantation) Dosage_Prep->Implantation Injury 4. Induction of Neurological Injury (e.g., MCAO) Implantation->Injury Treatment 5. Post-Injury Monitoring & Treatment Period Injury->Treatment Behavioral 6. Behavioral Testing (e.g., Sensorimotor Tasks) Treatment->Behavioral Histology 7. Histological Analysis (e.g., Infarct Volume) Behavioral->Histology Biochemical 8. Biochemical Assays (e.g., Marker Expression) Histology->Biochemical Data_Analysis 9. Data Analysis & Interpretation Biochemical->Data_Analysis

Troubleshooting_Dosage Start Inconsistent Neuroprotective Effect Check_Dose Is the dose within the 'therapeutic window'? Start->Check_Dose Check_Timing Is administration timed correctly relative to injury? Check_Dose->Check_Timing Yes Too_High High doses can be ineffective or detrimental.[7][17] ACTION: Lower the dose. Check_Dose->Too_High No (Too High) Too_Low Dose may be insufficient. ACTION: Increase the dose. Check_Dose->Too_Low No (Too Low) Check_Route Is the administration route providing stable levels? Check_Timing->Check_Route Yes Post_Injury Treatment post-injury may be less effective.[2] ACTION: Administer pre-injury. Check_Timing->Post_Injury No Check_Model Are animal model factors (age, strain, sex) controlled? Check_Route->Check_Model Yes Unstable_Levels Oral gavage or some pellets can cause fluctuations. ACTION: Use Silastic capsules or osmotic pumps.[6] Check_Route->Unstable_Levels No Model_Factors Age and hormonal status impact outcomes.[8] ACTION: Standardize animal model (e.g., use OVX). Check_Model->Model_Factors No Success Consistent Results Check_Model->Success Yes

References

Technical Support Center: Optimizing Cell-Based Assays for Studying Estriol's Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your cell-based assays for studying the effects of Estriol (B74026).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: High Well-to-Well Variability (High Coefficient of Variation - CV%)

  • Question: My results show high variability between wells in the same experiment. What could be the cause and how can I fix it?

  • Answer: High well-to-well variability can stem from several factors.[1] Here are the common causes and solutions:

    • Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability.[1]

      • Solution: Ensure you have a single-cell suspension before seeding by mixing the cells thoroughly but gently. To avoid cell clumping, gently triturate the cell suspension. After plating, allow the plate to sit at room temperature for a brief period before incubation to ensure even settling of cells.[1]

    • Pipetting Errors: Inaccurate or inconsistent pipetting during the addition of reagents can introduce significant errors.[1]

      • Solution: Regularly calibrate your pipettes. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth when pipetting.[1]

    • "Edge Effect": Wells on the perimeter of the microplate are prone to evaporation, which can alter the concentration of media components and test compounds.[1]

      • Solution: To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.

    • Cell Clumping: Clumps of cells will lead to uneven growth and response to treatment.

      • Solution: Ensure a single-cell suspension is achieved before plating.[1]

Issue: Poor Assay Window (Low Signal-to-Background Ratio)

  • Question: I am observing a low signal-to-background ratio in my assay. How can I improve it?

  • Answer: A poor assay window can make it difficult to discern true effects from noise. Consider the following:

    • Suboptimal Cell Density: The number of cells per well can significantly impact the signal strength.

      • Solution: Perform a cell titration experiment to determine the optimal cell number that provides the best signal window.[1] The cell number should be high enough for a measurable signal but avoid over-crowding.[2]

    • Inappropriate Incubation Time: The duration of this compound treatment may not be optimal for observing the desired effect.

      • Solution: Conduct a time-course experiment to identify the optimal treatment duration for your specific cell line and endpoint.[1]

    • Low this compound Activity or Concentration: The concentration of this compound may be too low to elicit a measurable response.

      • Solution: Verify the purity and activity of your this compound stock. Test a wider range of concentrations to ensure you are capturing the full dose-response curve.

    • High Background Signal: The assay reagents or media may be contributing to a high background signal.

      • Solution: Test different assay reagents and media formulations to identify sources of background noise. Ensure that the vehicle control used does not cause toxicity at the concentration used.[1]

Issue: Unexpected or No Cellular Response to this compound

  • Question: My cells are not responding to this compound treatment as expected. What are the possible reasons?

  • Answer: A lack of response can be due to several biological and technical factors:

    • Cell Line Suitability: The chosen cell line may not be appropriate for studying this compound's effects.

      • Solution: Confirm that your cell line expresses the necessary estrogen receptors (ERα and ERβ) and any relevant metabolic enzymes.[3] You may need to consider a different cell line with a more suitable metabolic profile.[3]

    • Rapid Metabolism of this compound: The cells may be metabolizing this compound into an inactive form too quickly.[3]

      • Solution: Consider using metabolic inhibitors to study the direct effects of the parent compound.[3]

    • Compound Permeability: this compound may not be effectively entering the cells or could be actively transported out.

      • Solution: Use appropriate controls to test for compound uptake and efflux.[3]

    • Vehicle Control Issues: The vehicle used to dissolve this compound could be causing toxicity at the concentration used.

      • Solution: Test the vehicle control for any cytotoxic effects on your cells. The final solvent concentration should be consistent across all wells and is typically kept at or below 0.1%.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary sources of variability in cell-based assays for studying this compound?

    • A1: Variability in cell-based assays can arise from cellular factors (cell line integrity, passage number, cell health), reagents and culture conditions (serum batch variability, media composition), and the assay procedure itself (pipetting errors, incubation conditions).[1]

  • Q2: How important is the passage number of my cell line?

    • A2: The passage number is critical. High passage numbers can lead to genetic drift, altered morphology, and changes in growth rates and protein expression, which can affect how cells respond to stimuli like this compound.[1] It is advisable to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[1]

  • Q3: What should I consider when choosing a cell line for my this compound studies?

    • A3: The most important factor is to ensure the cell line expresses measurable levels of the target, in this case, estrogen receptors (ERα and ERβ).[2] For example, T47D human breast cancer cells naturally express both ERα and ERβ.[5][6] While continuous cell lines are often easier to culture, primary cells may provide more physiologically relevant data.[1]

  • Q4: How can I be sure that the observed effects are specific to this compound's interaction with the estrogen receptor?

    • A4: To confirm ER-specific activity, you can use an ER antagonist, such as ICI 182,780 (Fulvestrant).[5] A significant decrease in the this compound-induced response in the presence of the antagonist would indicate an ER-mediated effect.[5]

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Reporter Gene Activation

This compound Concentration (M)Luciferase Activity (Fold Induction vs. Vehicle)Standard Deviation
10-121.2± 0.15
10-112.5± 0.3
10-108.1± 0.9
10-915.3± 1.8
10-816.0± 2.1
10-715.8± 1.9

Note: This table presents representative data compiled from typical estrogen-responsive reporter gene assays. Actual results may vary depending on the cell line, reporter construct, and experimental conditions.[7]

Table 2: Effects of this compound on Cell Viability (MTT Assay)

This compound Concentration (M)Cell Viability (% of Vehicle Control)Standard Deviation
10-10102± 4.5
10-9115± 6.2
10-8128± 7.1
10-7110± 5.8
10-695± 4.9

Note: This table illustrates a typical proliferative response to this compound at lower concentrations and potential cytotoxicity at higher concentrations. The specific response will be cell-type dependent.

Experimental Protocols

1. Estrogen-Responsive Reporter Gene Assay

This protocol is designed to quantify the activation of the estrogen receptor by this compound.

  • Cell Seeding:

    • Two days before the experiment, change the medium of T47D-KBluc cells (or another suitable ER-positive reporter cell line) to one containing charcoal-stripped fetal bovine serum (CD-FBS) to reduce background estrogenic activity.[8]

    • On the day of the experiment, harvest the cells and plate them in a 96-well white-wall, clear-bottom plate at a pre-optimized density (e.g., 50,000 cells per well) in media with CD-FBS.[8]

  • Compound Treatment:

    • The following day, replace the medium with fresh medium containing various concentrations of this compound or controls (e.g., vehicle, 17β-estradiol as a positive control).[8] The final concentration of the vehicle (e.g., ethanol) should not exceed 0.2%.[5]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Luciferase Assay:

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.

    • Data is typically expressed as fold induction over the vehicle control.

2. Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell proliferation and viability.

  • Cell Seeding:

    • Seed your chosen cell line in a 96-well plate at an optimized density and allow them to attach and recover for 24 hours.[4]

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing different concentrations of this compound and controls.

    • Incubate for a predetermined duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the treatment period, add MTT solution (e.g., 10 µL of 5 mg/mL solution to each well containing 100 µL of medium) and incubate for 2-4 hours at 37°C.[4]

    • Add solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.[4]

    • Incubate in the dark at room temperature for at least 2 hours.[4]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

    • Calculate cell viability as a percentage of the vehicle-treated control.[4]

3. Western Blot for Protein Expression

This protocol is used to detect changes in the expression of specific proteins in response to this compound treatment.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound for the desired time.[9]

    • After treatment, wash the cells twice with ice-cold PBS.[9]

    • Add ice-cold RIPA buffer with protease inhibitors to each well, scrape the cells, and collect the lysate.[9]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

    • Collect the supernatant containing the protein extract.[9]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a suitable protein assay (e.g., BCA assay).

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[9]

  • Gel Electrophoresis and Transfer:

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.[9]

    • Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane overnight at 4°C with a primary antibody against the protein of interest.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again and probe for a loading control protein (e.g., β-actin).[9]

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

Visualizations

Estriol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CellMembrane This compound->CellMembrane Diffuses into cell ER_Estriol_complex ER-Estriol Complex ER_cytoplasm Estrogen Receptor (ERα/ERβ) ER_cytoplasm->ER_Estriol_complex Binds HSP HSP HSP->ER_cytoplasm Dissociates Dimerization Dimerization ER_Estriol_complex->Dimerization ER_Dimer ER Dimer Dimerization->ER_Dimer Nucleus ER_Dimer->Nucleus Translocates to nucleus ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins CellularResponse Cellular Response (e.g., Proliferation) Proteins->CellularResponse dummy1 dummy2 Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, T47D) start->cell_culture seeding Cell Seeding (Optimize Density) cell_culture->seeding treatment This compound Treatment (Dose-Response & Time-Course) seeding->treatment assay Select Assay treatment->assay reporter Reporter Gene Assay (e.g., Luciferase) assay->reporter Gene Activation viability Cell Viability Assay (e.g., MTT) assay->viability Proliferation/ Toxicity protein Protein Expression (Western Blot) assay->protein Protein Levels data_acq Data Acquisition reporter->data_acq viability->data_acq protein->data_acq analysis Data Analysis (Normalization, Stats) data_acq->analysis results Results & Interpretation analysis->results Troubleshooting_Tree start High Variability in Results? cv_check Check CV% within plate start->cv_check Yes repro_check Check reproducibility between plates start->repro_check No, between plates edge_effect Edge Effect Pattern? cv_check->edge_effect passage_no Consistent Passage #? repro_check->passage_no pipetting Review Pipetting Technique & Calibration edge_effect->pipetting No solution1 Fill outer wells with media/PBS edge_effect->solution1 Yes seeding_density Optimize Cell Seeding (Single-cell suspension) pipetting->seeding_density serum_lot Consistent Serum Lot? passage_no->serum_lot Yes solution2 Use low, consistent passage number passage_no->solution2 No reagent_prep Review Reagent Prep & Storage serum_lot->reagent_prep Yes solution3 Use same lot of serum for entire study serum_lot->solution3 No incubator Check Incubator (Temp, CO2, Humidity) reagent_prep->incubator

References

Validation & Comparative

A Comparative Analysis of Estriol and Estradiol Binding to Estrogen Receptors α and β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of two endogenous estrogens, estriol (B74026) (E3) and estradiol (B170435) (E2), to the estrogen receptors alpha (ERα) and beta (ERβ). The information presented is supported by experimental data to facilitate a clear understanding of their distinct molecular interactions and potential physiological implications.

Executive Summary

Estradiol (E2) is the most potent endogenous estrogen and exhibits high binding affinity for both ERα and ERβ.[1] In contrast, this compound (E3) is considered a weaker estrogen with a significantly lower binding affinity for both receptor subtypes. Notably, this compound demonstrates a preferential binding to ERβ over ERα. These differences in binding affinity are critical determinants of their distinct biological activities and therapeutic profiles.

Data Presentation: Comparative Binding Affinities

The relative binding affinity (RBA) of a ligand is a measure of its ability to bind to a receptor relative to a reference ligand, in this case, estradiol, which is set at 100%.

LigandReceptorRelative Binding Affinity (RBA) (%)Selectivity Preference
Estradiol (E2) ERα100None
ERβ100
This compound (E3) ERα~10-15ERβ preferential
ERβ~20-60

Note: RBA values are compiled from multiple studies and may vary depending on the specific experimental conditions.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinities of this compound and estradiol to ERα and ERβ are commonly determined using a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound (unlabeled estrogen) to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Materials:
  • Receptor Source: Purified recombinant human ERα or ERβ, or cytosol preparations from tissues rich in these receptors (e.g., rat uterus).

  • Radioligand: [³H]-17β-estradiol (a high-affinity radiolabeled estrogen).

  • Test Ligands: Unlabeled 17β-estradiol and this compound.

  • Assay Buffer: Tris-based buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

  • Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

Generalized Procedure:
  • Preparation of Reagents: Serial dilutions of the unlabeled test ligands (estradiol and this compound) and a fixed concentration of the radioligand are prepared in the assay buffer.

  • Incubation: A constant amount of the estrogen receptor preparation is incubated with a fixed concentration of the radiolabeled estradiol and varying concentrations of the unlabeled test ligands. The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is treated with a separation agent like hydroxylapatite slurry. The mixture is vortexed and incubated on ice. The hydroxylapatite, with the receptor-ligand complex bound to it, is then pelleted by centrifugation.

  • Washing: The pellet is washed multiple times with assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity in the final pellet, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of Estradiol / IC50 of test compound) x 100.

Mandatory Visualizations

Estrogen Receptor Signaling Pathways

Estrogens mediate their effects through two primary pathways: a genomic pathway that involves the regulation of gene expression, and a non-genomic pathway that triggers rapid intracellular signaling cascades.

Estrogen_Signaling cluster_ligand Ligands cluster_receptors Estrogen Receptors cluster_pathways Signaling Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2 Estradiol (E2) ERa ERα E2->ERa High Affinity ERb ERβ E2->ERb High Affinity E3 This compound (E3) E3->ERa Low Affinity E3->ERb Moderate Affinity (Preferential) ERE Estrogen Response Element (ERE) ERa->ERE Dimerization & Nuclear Translocation Kinase_Activation Kinase Activation ERa->Kinase_Activation Membrane-associated ERb->ERE ERb->Kinase_Activation Gene_Transcription Gene Transcription (Proliferation, Differentiation) ERE->Gene_Transcription PI3K_Akt PI3K/Akt Pathway MAPK_ERK MAPK/ERK Pathway Kinase_Activation->PI3K_Akt Kinase_Activation->MAPK_ERK

Caption: Comparative binding and signaling of Estradiol and this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay for determining the binding affinity of estrogens to their receptors.

Binding_Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Radioligand, Test Ligands, Receptor) start->reagent_prep incubation 2. Incubation (Receptor + Radioligand + Test Ligand) reagent_prep->incubation separation 3. Separation of Bound/Free Ligand (e.g., Hydroxylapatite) incubation->separation washing 4. Washing to Remove Unbound Radioligand separation->washing quantification 5. Quantification of Radioactivity (Scintillation Counting) washing->quantification analysis 6. Data Analysis (IC50 and RBA Calculation) quantification->analysis end End analysis->end

Caption: Workflow of a competitive radioligand binding assay.

References

A Comparative Analysis of Estriol and Estradiol on Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two endogenous estrogens, estriol (B74026) (E3) and estradiol (B170435) (E2), on gene expression profiles. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in endocrinology, oncology, and pharmacology.

Introduction

Estradiol (E2) is the most potent and prevalent estrogen in non-pregnant women, playing a crucial role in the regulation of the menstrual cycle and the development of female secondary sexual characteristics.[1][2] this compound (E3), on the other hand, is the predominant estrogen during pregnancy and is considered a weaker estrogen compared to estradiol.[1][2] Both hormones exert their effects by binding to estrogen receptors alpha (ERα) and beta (ERβ), which function as ligand-activated transcription factors that modulate the expression of target genes.[3][4] Understanding the distinct and overlapping gene regulatory networks of these two estrogens is critical for developing targeted therapies for hormone-dependent cancers and other estrogen-related conditions.

Comparative Gene Expression Analysis

Studies utilizing various cell line models, including the widely used estrogen receptor-positive breast cancer cell lines MCF-7 and T-47D, have demonstrated that both this compound and estradiol regulate a common set of genes. However, significant differences in their gene expression profiles have also been observed, reflecting their distinct biological potencies and receptor binding affinities.

Estradiol is known to robustly regulate a large number of genes involved in cell proliferation, cell cycle progression, and signaling pathways. In contrast, this compound, at physiological concentrations, often elicits a weaker or partial response on the same set of genes. However, at higher concentrations, this compound has been shown to exert significant mitogenic effects and regulate the expression of key proliferation-associated genes.

A study on MCF-7 and T-47D breast cancer cell lines demonstrated that this compound, at concentrations of 10-9 M and higher, induced cell proliferation and upregulated the expression of several estrogen-responsive genes, including the progesterone (B1679170) receptor (PR) and cell cycle regulators such as cyclin A2, cyclin B1, Ki-67, c-myc, and b-myb.[5]

Table 1: Comparative Regulation of Key Estrogen-Responsive Genes by Estradiol and this compound

GeneFunctionEstradiol (E2) RegulationThis compound (E3) RegulationCell LineReference
PR (PGR) Progesterone ReceptorUp-regulatedUp-regulatedMCF-7, T-47D[5]
Cyclin A2 (CCNA2) Cell Cycle ProgressionUp-regulatedUp-regulatedMCF-7, T-47D[5]
Cyclin B1 (CCNB1) Cell Cycle ProgressionUp-regulatedUp-regulatedMCF-7, T-47D[5]
Ki-67 (MKI67) Proliferation MarkerUp-regulatedUp-regulatedMCF-7, T-47D[5]
c-myc (MYC) Transcription Factor, ProliferationUp-regulatedUp-regulatedMCF-7, T-47D[5]
b-myb (MYBL2) Transcription Factor, Cell CycleUp-regulatedUp-regulatedMCF-7, T-47D[5]
GREB1 Estrogen-induced Growth RegulatorUp-regulated-MCF-7[6]
TFF1 (pS2) Trefoil Factor 1Up-regulated-MCF-7[6]

Note: This table represents a selection of genes reported in the literature. The magnitude of regulation can vary depending on the experimental conditions, including hormone concentration and treatment duration. A dash (-) indicates that data for that specific condition was not provided in the cited source.

Signaling Pathways

Estrogens mediate their effects on gene expression through two primary signaling pathways: the classical genomic pathway and the non-genomic pathway.

Classical Genomic Pathway: In this pathway, estrogens diffuse across the cell membrane and bind to ERα or ERβ in the cytoplasm or nucleus.[3][4] This binding triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estrogen-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[3][4]

Non-Genomic Pathway: This pathway involves rapid, non-transcriptional effects initiated at the cell membrane. A subpopulation of estrogen receptors located at the plasma membrane can, upon estrogen binding, activate various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[7][8] These kinase cascades can then phosphorylate and modulate the activity of various downstream transcription factors, ultimately influencing gene expression.[7][8]

Caption: Estrogen Signaling Pathways.

Experimental Protocols

The following section outlines a generalized experimental workflow for the comparative analysis of this compound and estradiol on gene expression profiles in cell culture models.

1. Cell Culture and Hormone Treatment

  • Cell Lines: MCF-7 or T-47D (ER-positive breast cancer cell lines) are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Hormone Deprivation: Prior to hormone treatment, cells are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped FBS for 3-5 days to deplete endogenous steroids.

  • Hormone Treatment: Cells are treated with desired concentrations of estradiol (e.g., 1 nM to 100 nM) or this compound (e.g., 10-12 M to 10-7 M) or vehicle control (e.g., ethanol) for a specified duration (e.g., 6, 24, or 48 hours).

2. RNA Isolation and Quality Control

  • Total RNA is extracted from the treated and control cells using a suitable method such as TRIzol reagent or a column-based kit.

  • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

3. Gene Expression Analysis

  • RNA-Sequencing (RNA-Seq):

    • Library Preparation: Poly(A) selection is performed to enrich for mRNA, followed by cDNA synthesis and library construction using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

    • Sequencing: Libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).

    • Data Analysis: Raw sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by each hormone treatment compared to the vehicle control.

  • Microarray Analysis:

    • cDNA Labeling and Hybridization: RNA is reverse transcribed into cDNA, which is then labeled with fluorescent dyes (e.g., Cy3 and Cy5). The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.

    • Scanning and Data Extraction: The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

    • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes.

  • Quantitative Real-Time PCR (qRT-PCR):

    • This technique is used to validate the results from RNA-Seq or microarray analysis for a select number of genes.

    • RNA is reverse transcribed to cDNA, and qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

    • Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.

Experimental_Workflow A Cell Culture (MCF-7 or T-47D) B Hormone Deprivation (Charcoal-stripped FBS) A->B C Hormone Treatment (Estradiol, this compound, Vehicle) B->C D RNA Isolation C->D E RNA Quality Control (Spectrophotometry, Bioanalyzer) D->E F Gene Expression Profiling E->F G RNA-Sequencing F->G Option 1 H Microarray Analysis F->H Option 2 I Data Analysis (Differential Gene Expression) G->I H->I J Validation (qRT-PCR) I->J K Comparative Analysis of Gene Expression Profiles J->K

Caption: Experimental Workflow.

Conclusion

Both estradiol and this compound play significant roles in regulating gene expression through their interaction with estrogen receptors. While estradiol is a potent activator of a broad range of genes, particularly those involved in cell proliferation, this compound exhibits a more nuanced profile, acting as a weaker agonist. The choice of cell line, hormone concentration, and duration of treatment are critical factors that influence the observed gene expression profiles. The methodologies and data presented in this guide provide a framework for researchers to design and interpret experiments aimed at further elucidating the distinct and overlapping mechanisms of action of these two important estrogens. This knowledge is fundamental for the development of more selective and effective therapies for a variety of hormone-dependent diseases.

References

Differential effects of Estriol on ERα-positive vs. ERβ-positive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Differential Effects of Estriol (B74026) on ERα-Positive and ERβ-Positive Cell Lines

For researchers, scientists, and drug development professionals, understanding the nuanced effects of estrogenic compounds on different estrogen receptor (ER) subtypes is paramount. This compound (E3), a primary estrogen during pregnancy, exhibits distinct activities depending on whether it interacts with Estrogen Receptor alpha (ERα) or Estrogen Receptor beta (ERβ). This guide provides a comparative analysis of this compound's effects on cell lines predominantly expressing one of these receptor subtypes, supported by experimental data and detailed protocols.

Introduction

Estrogen receptors ERα and ERβ are ligand-activated transcription factors that mediate the physiological and pathological effects of estrogens. While structurally similar, they often elicit different, and sometimes opposing, cellular responses. ERα is frequently associated with promoting cell proliferation, particularly in the context of breast cancer, whereas ERβ is often considered to have anti-proliferative and pro-apoptotic functions.[1] this compound, while being a weaker estrogen than estradiol (B170435) (E2), demonstrates potent biological activity, and its differential effects on ERα and ERβ signaling are of significant interest for therapeutic development.

Quantitative Data Presentation

The following tables summarize the differential effects of this compound and the general activities of ERα and ERβ on cell proliferation and gene expression, based on available experimental data.

Table 1: Effect of this compound on Cell Proliferation in ERα-Positive Cell Lines

Cell LineThis compound (E3) ConcentrationProliferative EffectAssay Type
MCF-710⁻⁹ MSignificant increase in cell proliferationCell Culture Assay
T-47D10⁻⁹ MSignificant increase in cell proliferationCell Culture Assay

Data compiled from a study demonstrating this compound's potent mitogenic effects on ERα-positive breast cancer cells.[2]

Table 2: Differential Regulation of Key Genes by ERα and ERβ Activation

GeneEffect of ERα ActivationEffect of ERβ Activation
Proliferation Promoters
c-mycUpregulationDownregulation or no effect
Cyclin D1UpregulationDownregulation
Cyclin A2UpregulationDownregulation
Cyclin B1UpregulationNo significant effect reported
Ki-67UpregulationDownregulation
Cell Cycle Inhibitors
p21 (WAF1/CIP1)Downregulation (in some contexts)Upregulation
p27 (Kip1)DownregulationUpregulation

This table represents a synthesis of findings on the general roles of ERα and ERβ in gene regulation. This compound has been shown to upregulate c-myc, cyclin A2, and cyclin B1 in ERα-positive cells.[2][3] Conversely, ERβ activation is known to upregulate p21 and p27, leading to cell cycle arrest.[4][5]

Signaling Pathways

The differential effects of this compound are rooted in the distinct signaling cascades initiated by ERα and ERβ.

ERα-Mediated Proliferative Signaling

Upon this compound binding, ERα typically forms a homodimer and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. This leads to the recruitment of co-activators and the initiation of transcription of genes that drive the cell cycle forward, such as c-myc and cyclin D1. This classical genomic pathway is central to the proliferative effects observed in ERα-positive cells.

ER_alpha_signaling This compound This compound ERa ERα This compound->ERa Binds ERa_dimer ERα Homodimer ERa->ERa_dimer Dimerizes ERE ERE ERa_dimer->ERE Binds to Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Proliferation_genes c-myc, Cyclin D1, etc. Transcription->Proliferation_genes Upregulation of Cell_Proliferation Cell Proliferation Proliferation_genes->Cell_Proliferation Promotes

ERα-Mediated Proliferative Signaling Pathway.
ERβ-Mediated Anti-Proliferative Signaling

In contrast, this compound-bound ERβ can inhibit proliferation. This can occur through several mechanisms, including the recruitment of co-repressors to EREs of pro-proliferative genes, thereby inhibiting their transcription. Additionally, ERβ can upregulate the expression of cell cycle inhibitors like p21 and p27, which leads to cell cycle arrest, typically at the G1/S or G2/M transition.[3][6]

ER_beta_signaling This compound This compound ERb ERβ This compound->ERb Binds ERb_dimer ERβ Homodimer ERb->ERb_dimer Dimerizes ERE_prolif ERE of Proliferation Genes (e.g., Cyclin D1) ERb_dimer->ERE_prolif Binds to Transcription_activ Gene Transcription Activation ERb_dimer->Transcription_activ Activates Corepressors Co-repressors ERE_prolif->Corepressors Recruits Transcription_inhib Gene Transcription Inhibition Corepressors->Transcription_inhib Cell_Cycle_Arrest Cell Cycle Arrest Transcription_inhib->Cell_Cycle_Arrest Leads to Cell_cycle_inhibitors p21, p27 Cell_cycle_inhibitors->Cell_Cycle_Arrest Leads to Transcription_activ->Cell_cycle_inhibitors Upregulation of

ERβ-Mediated Anti-Proliferative Signaling Pathway.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of ERα-positive MCF-7 cells.

MTT_Assay_Workflow start Start seed_cells Seed MCF-7 cells in 96-well plates in hormone-free medium. start->seed_cells incubate1 Incubate for 24h to allow attachment. seed_cells->incubate1 treat Treat cells with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁷ M) and controls. incubate1->treat incubate2 Incubate for 5 days. treat->incubate2 add_mtt Add MTT reagent to each well. incubate2->add_mtt incubate3 Incubate for 4h at 37°C. add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO). incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm. add_solubilizer->read_absorbance analyze Analyze data and plot dose-response curve. read_absorbance->analyze end End analyze->end

Workflow for an MTT Cell Proliferation Assay.

Detailed Steps:

  • Cell Seeding: MCF-7 cells are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids. Cells are then seeded into 96-well plates at a density of approximately 400 cells per well.

  • Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 10⁻¹² M to 10⁻⁷ M), a vehicle control (e.g., ethanol), and a positive control (e.g., 17β-estradiol).

  • Incubation: The plates are incubated for a period of 5-6 days to allow for cell proliferation.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: The data is normalized to the vehicle control to determine the percentage of proliferation at each this compound concentration.

Western Blot for Cyclin D1 Expression

This protocol details the steps to measure the expression of the proliferation marker Cyclin D1 in response to this compound treatment.

  • Cell Lysis: MCF-7 cells are cultured and treated with this compound (e.g., 10⁻⁹ M) for a specified time (e.g., 24 hours). The cells are then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for Cyclin D1. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity for Cyclin D1 is normalized to the loading control for quantitative comparison.

Conclusion

The cellular response to this compound is highly dependent on the predominant estrogen receptor subtype expressed. In ERα-positive cell lines, this compound acts as a potent mitogen, stimulating cell proliferation and the expression of key cell cycle-promoting genes. Conversely, the established role of ERβ as a negative regulator of proliferation suggests that in ERβ-positive cells, this compound would likely exert anti-proliferative or pro-apoptotic effects, potentially through the upregulation of cell cycle inhibitors. This differential activity underscores the importance of considering the ERα/ERβ ratio in target tissues and highlights the potential for developing ERβ-selective agonists for therapeutic applications where inhibition of cell growth is desired.

References

Validating the Anti-proliferative Effects of Estriol in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of Estriol against Estradiol and Tamoxifen in various cancer cell lines. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Comparative Analysis of Anti-proliferative Effects

The anti-proliferative activities of this compound, Estradiol, and Tamoxifen were evaluated across estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineEstrogen Receptor StatusIC50 (µM)
This compound MCF-7ER+Mitogenic at 10⁻³ µM and higher
T-47DER+Mitogenic at 10⁻³ µM and higher
MDA-MB-231ER-High concentration required for inhibition
Estradiol MCF-7ER+Proliferative
T-47DER+Proliferative
MDA-MB-231ER--
Tamoxifen MCF-7ER+~10 - 40.78[1][2]
T-47DER+-
MDA-MB-231ER-~2230[1]

Note: this compound exhibits a biphasic effect in ER+ cell lines, acting as a mitogen at lower concentrations and showing potential inhibitory effects at very high, non-physiological concentrations. Estradiol is a potent proliferative agent in ER+ cells. Tamoxifen is effective in ER+ cells but shows significant resistance in ER- cells.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the replication and validation of these findings.

Cell Culture
  • MCF-7 and T-47D (ER+): These cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MDA-MB-231 (ER-): This cell line was maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the test compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound, Estradiol, or Tamoxifen. A vehicle control (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Protein Quantification (Bradford Assay)

Total protein concentration in cell lysates can be determined using the Bradford assay to normalize cell numbers in other assays.

  • Standard Preparation: A standard curve was prepared using bovine serum albumin (BSA) at concentrations ranging from 0 to 20 µg/mL.

  • Sample Preparation: Cell lysates were appropriately diluted in PBS.

  • Bradford Reagent Addition: 200 µL of Bradford reagent was added to 10 µL of each standard and sample in a 96-well plate.

  • Incubation: The plate was incubated at room temperature for 5 minutes.

  • Absorbance Measurement: The absorbance was measured at 595 nm.

  • Concentration Determination: The protein concentration of the samples was calculated based on the BSA standard curve.

Signaling Pathways

The differential effects of this compound, Estradiol, and Tamoxifen are mediated through their interaction with estrogen receptors and subsequent modulation of downstream signaling pathways.

Estrogen Signaling Pathway

Estrogens, including this compound and Estradiol, primarily exert their effects through two main pathways: a genomic pathway involving nuclear estrogen receptors (ERα and ERβ) and a non-genomic pathway involving membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER).[3][4][5]

Estrogen_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (Estradiol/Estriol) mER mER Estrogen->mER GPER GPER Estrogen->GPER ER_cyt ERα / ERβ Estrogen->ER_cyt PI3K_AKT PI3K/AKT Pathway mER->PI3K_AKT MAPK_ERK MAPK/ERK Pathway GPER->MAPK_ERK ER_nuc ERα / ERβ ER_cyt->ER_nuc Gene_Expression Gene Expression (Proliferation, Survival) PI3K_AKT->Gene_Expression MAPK_ERK->Gene_Expression ERE Estrogen Response Element (ERE) ER_nuc->ERE ERE->Gene_Expression

Caption: Estrogen signaling pathways leading to cell proliferation and survival.

Tamoxifen Signaling Pathway

Tamoxifen acts as a selective estrogen receptor modulator (SERM). In ER+ breast cancer cells, it competitively binds to ERα, blocking the proliferative signals of estrogen. However, resistance can develop through the activation of alternative signaling pathways.[6][7][8]

Tamoxifen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tamoxifen Tamoxifen ER_alpha ERα Tamoxifen->ER_alpha binds & blocks PI3K_AKT PI3K/AKT Pathway Tamoxifen->PI3K_AKT activates in resistance MAPK_ERK MAPK/ERK Pathway Tamoxifen->MAPK_ERK activates in resistance Estrogen Estrogen Estrogen->ER_alpha ER_nuc ERα ER_alpha->ER_nuc Resistance_Proliferation Resistance & Proliferation PI3K_AKT->Resistance_Proliferation MAPK_ERK->Resistance_Proliferation ERE Estrogen Response Element (ERE) ER_nuc->ERE Proliferation_Blocked Proliferation Blocked ERE->Proliferation_Blocked

Caption: Tamoxifen's mechanism of action and resistance pathways.

Experimental Workflow

The overall workflow for validating the anti-proliferative effects of these compounds is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (MCF-7, T-47D, MDA-MB-231) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep Compound Preparation (this compound, Estradiol, Tamoxifen) Treatment Compound Treatment (Dose-response) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Reading (570 nm) MTT_Assay->Absorbance Data_Processing Data Processing (% Viability) Absorbance->Data_Processing IC50 IC50 Determination Data_Processing->IC50

Caption: Workflow for assessing the anti-proliferative effects of test compounds.

References

A comparative study of the in vivo potency of Estriol and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative In Vivo Analysis of Estriol (B74026) and Estradiol (B170435) Potency

Published: December 16, 2025

This guide provides a detailed comparison of the in vivo potency of this compound (E3) and Estradiol (E2), two of the three major endogenous estrogens. While both hormones play crucial roles in female physiology, their potencies and mechanisms of action differ significantly. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Estradiol is the most potent and prevalent estrogen during a woman's reproductive years, while this compound is the dominant estrogen during pregnancy.[1][2] In non-pregnant states, Estradiol is approximately 100-fold more potent than this compound when administered via subcutaneous injection in mice.[2] This difference in potency is a critical factor in their therapeutic applications, particularly in hormone replacement therapy (HRT).[3][4]

Quantitative Data Summary

The relative potency of this compound and Estradiol is rooted in their differing affinities for estrogen receptors (ER) and their subsequent pharmacokinetics in vivo.

Table 1: Comparative Receptor Binding Affinity
ParameterEstradiol (E2)This compound (E3)Citation
Relative Affinity for ERα HighLower than E2[5]
Relative Affinity for ERβ HighHigher affinity than for ERα[5]
Binding Strength to ERα vs ERβ Binds with equal strengthBinds to ERβ more tightly than ERα[5]
Dissociation Rate from Receptor SlowMuch faster than E2[6]
Relative Affinity (Human Endometrial Cells) 100%~12% of Estradiol[7]
Table 2: Summary of Comparative In Vivo Effects
In Vivo Assay / EffectEstradiol (E2)This compound (E3)Citation
Uterotrophic Effect (Uterine Growth) Potent stimulatorWeak stimulator; considered short-acting unless concentrations are sustained.[7]
Vaginal Cornification Induces potent and persistent cornification.Effective, particularly in local applications for vaginal atrophy.[3][4][8]
Bone Mineral Density (BMD) Crucial for maintaining BMD; effective in preventing postmenopausal bone loss.Effective in increasing BMD in postmenopausal women, though may be less potent than E2.[9][10][11]
General In Vivo Potency The most potent endogenous estrogen.Considered a weaker estrogen, approximately 8-10% as potent as E2.[1][12]

Signaling Pathway and Experimental Workflow

Visualizations of the estrogen signaling pathway and a standard in vivo assay workflow provide a clearer understanding of the mechanisms and methodologies involved in potency assessment.

Estrogen Signaling Pathway

Estrogens exert their effects primarily by binding to two types of nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3] The binding of the hormone to its receptor induces a conformational change, leading to dimerization and translocation to the nucleus. Inside the nucleus, the hormone-receptor complex binds to Estrogen Response Elements (EREs) on the DNA, modulating the transcription of target genes. The differential binding affinities of Estradiol and this compound to ERα and ERβ contribute to their distinct biological effects.[5]

Caption: Generalized estrogen signaling pathway.
Uterotrophic Assay Experimental Workflow

The uterotrophic assay is a standard in vivo method for determining the estrogenic or anti-estrogenic activity of a substance.[13][14] It relies on the measurement of uterine weight increase in immature or ovariectomized female rodents following administration of the test compound.

UterotrophicWorkflow start Start: Animal Selection acclimation Acclimation Period (e.g., 7 days) start->acclimation grouping Randomization into Treatment Groups (e.g., Vehicle, E2, E3) acclimation->grouping dosing Daily Administration (e.g., Oral Gavage or Subcutaneous) for 3 consecutive days grouping->dosing observation Daily Observation (Clinical signs, body weight) dosing->observation necropsy Necropsy on Day 4 (24h after last dose) observation->necropsy After Dosing Period dissection Uterus Dissection (Blotted to remove fluid) necropsy->dissection weighing Uterus Weighing (Wet Weight Measurement) dissection->weighing analysis Data Analysis (Statistical comparison to control) weighing->analysis end End: Potency Determination analysis->end

Caption: Workflow for the rodent uterotrophic assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to compare this compound and Estradiol.

Rodent Uterotrophic Assay

This assay is a primary in vivo test for assessing estrogenic activity by measuring the proliferative effect of a compound on uterine tissue.[14]

  • Animal Model: Immature, female weanling rats (e.g., Sprague-Dawley or Wistar), approximately 21-22 days old at the start of dosing.[13] Alternatively, ovariectomized adult rodents can be used.

  • Housing: Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) and provided with a standard diet low in phytoestrogens.

  • Groups:

    • Vehicle Control (e.g., corn oil)

    • Positive Control (Estradiol at various doses)

    • Test Groups (this compound at various doses)

  • Administration: The test substance is typically administered daily for three consecutive days via oral gavage or subcutaneous injection.[13] The vehicle used should be one in which the compounds are soluble and stable.

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The body weight is recorded, and the uterus is carefully excised, stripped of adherent fat and connective tissue, and weighed (wet weight). The uterine horns may be nicked and blotted to remove luminal fluid before weighing.

  • Data Analysis: The mean uterine weight for each group is calculated and statistically compared to the vehicle control group. A significant increase in uterine weight relative to the control group indicates estrogenic activity. Dose-response curves can be generated to compare the potencies of Estradiol and this compound.

Vaginal Cornification Assay

This assay assesses estrogenic activity by observing changes in the vaginal epithelium, specifically the process of cornification (or keratinization).

  • Animal Model: Ovariectomized adult female mice or rats are typically used to eliminate the influence of endogenous hormones.

  • Administration: Similar to the uterotrophic assay, test compounds are administered daily.

  • Endpoint Measurement:

    • Daily vaginal smears are collected by gentle lavage of the vagina with a small amount of saline.

    • The collected cells are placed on a microscope slide, stained (e.g., with Giemsa or Papanicolaou stain), and examined under a microscope.

    • The cell types are classified into leukocytes, nucleated epithelial cells, and cornified (anucleated) epithelial cells.

  • Data Analysis: A positive estrogenic response is characterized by a predominance of cornified epithelial cells, indicating the proliferation and stratification of the vaginal epithelium.[8] The potency can be assessed by the dose required to induce a fully cornified smear and the duration of this effect.

Conclusion

The in vivo experimental data consistently demonstrate that Estradiol (E2) is a significantly more potent estrogen than this compound (E3). This difference is attributed to its higher binding affinity for estrogen receptors and a slower dissociation rate, leading to a more sustained and robust biological response in tissues like the uterus.[6][7] While this compound is considered a weaker, short-acting estrogen, it still demonstrates clear estrogenic effects, particularly on the vaginal epithelium and in preserving bone mineral density.[3][9] The choice between Estradiol and this compound for therapeutic use depends on the desired clinical outcome, balancing the need for systemic potency against the potential for more localized or targeted effects with a potentially different safety profile.[3][4] This guide provides the foundational data and methodologies for researchers to further explore and leverage the distinct in vivo properties of these two important hormones.

References

Cross-validation of Estriol quantification methods (HPLC vs. GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of estriol (B74026) is critical for applications ranging from clinical monitoring to pharmaceutical quality control. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

Performance Comparison

The choice between HPLC and GC-MS for this compound analysis often depends on the specific requirements of the study, such as the required sensitivity, sample matrix, and desired throughput. Both methods offer high levels of precision and accuracy when properly validated. Below is a summary of key performance metrics compiled from various studies.

Validation ParameterHPLCGC-MS
Linearity Range 10 - 400 ng/mL[1]12.5 - 500 ng/mL[1]
Correlation Coefficient (r²) > 0.999[2]> 0.99[1]
Limit of Quantification (LOQ) 10 ng/mL[1]12.5 ng/mL[1]
Intra-day Precision (%RSD) ≤ 4.72%[1]≤ 4.72%[1]
Inter-day Precision (%RSD) ≤ 6.25%[1]≤ 6.25%[1]
Accuracy (% Recovery) 98.0% - 102.0%[2]91.4% - 108.5%[3]

Experimental Workflows

The general workflows for this compound quantification by HPLC and GC-MS are outlined below. A key difference is the requirement of a derivatization step for GC-MS to increase the volatility of this compound.

This compound Quantification Workflows Comparative Workflow for this compound Quantification cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Start Sample Preparation (e.g., Extraction) HPLC_Analysis HPLC Separation HPLC_Start->HPLC_Analysis HPLC_Detection UV or FLD Detection HPLC_Analysis->HPLC_Detection HPLC_Quant Quantification HPLC_Detection->HPLC_Quant GCMS_Start Sample Preparation (e.g., Extraction) GCMS_Deriv Derivatization GCMS_Start->GCMS_Deriv GCMS_Analysis GC Separation GCMS_Deriv->GCMS_Analysis GCMS_Detection Mass Spectrometry Detection GCMS_Analysis->GCMS_Detection GCMS_Quant Quantification GCMS_Detection->GCMS_Quant

Comparative workflows for HPLC and GC-MS analysis.

Experimental Protocols

Adherence to validated experimental protocols is essential for obtaining accurate and reproducible results. The following sections detail representative methodologies for both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in pharmaceutical preparations.[2]

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.[2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: Acetonitrile:Water (40:60, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 30°C.[2]

  • Detection: UV at 280 nm.[2]

  • Run Time: 10 minutes.[2]

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard, dissolve, and dilute to 10 mL with the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1 - 100 µg/mL).[2]

  • Sample Preparation (Cream): Accurately weigh a portion of the cream equivalent to about 1 mg of this compound into a centrifuge tube. Add 20 mL of the mobile phase, vortex for 5 minutes, and sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered solution to a final concentration within the linear range.[2]

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions and prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and specific for the analysis of this compound in biological matrices and pharmaceutical preparations.[4]

1. GC-MS Conditions:

  • GC System: Agilent 6890N or equivalent.

  • Mass Selective Detector: Agilent 5973 series or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4]

  • Injector Temperature: 250-280°C.[4]

  • Injection Volume: 1-2 µL in splitless mode.[4]

  • Oven Temperature Program: Initial temperature of 140-150°C, hold for 1 minute, then ramp to 310°C at 40°C/min and hold for 2.5 minutes.[1][4]

  • MS Detection: Selected Ion Monitoring (SIM) mode with m/z 504 for the this compound derivative.[1]

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 ng/mL): Prepare a stock solution of this compound in acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 12.5 to 500 ng/mL.[1]

  • Sample Preparation and Derivatization:

    • For biological samples, spike with an internal standard (e.g., this compound-d3), perform enzymatic hydrolysis if necessary, and extract the this compound.[4][5] Evaporate the solvent to dryness.[5]

    • To the dried residue of standards and samples, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.[4]

    • Heat the tightly capped vials at 60-75°C for 30-45 minutes to form the tris-trimethylsilyl (TMS) ether derivative.[4]

3. Analysis Procedure:

  • Inject the derivatized standards and samples into the GC-MS system.

  • Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard (if used) against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.[4]

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two will be guided by the specific analytical needs. HPLC with UV or fluorescence detection is a straightforward and widely available technique suitable for routine analysis in less complex matrices like pharmaceutical formulations.[2][6] GC-MS, while requiring an additional derivatization step, offers very high specificity and sensitivity, making it ideal for complex biological matrices where trace levels of this compound need to be accurately measured.[4][7] The validation data presented demonstrates that both methods can achieve excellent linearity, precision, and accuracy, ensuring their suitability for regulated environments.[8][9][10]

References

Shifting Tides: A Comparative Analysis of Estriol and Progesterone in Modulating Neuroinflammation in EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of neuroinflammatory and demyelinating diseases, the immunomodulatory potential of sex hormones offers a promising frontier. This guide provides a comprehensive comparison of the effects of Estriol (B74026) (E3) and Progesterone (B1679170) (P4) in Experimental Autoimmune Encephalomyelitis (EAE), the most widely used animal model for multiple sclerosis (MS). Drawing upon key experimental data, we dissect their distinct and overlapping mechanisms in mitigating disease severity.

Pregnancy, a state characterized by high levels of both estrogens and progesterone, has long been associated with a significant reduction in relapse rates in women with MS.[1][2] This clinical observation has spurred extensive research into the therapeutic potential of these hormones. Both this compound, a weak estrogen that is abundant during pregnancy, and Progesterone have demonstrated immunomodulatory and neuroprotective properties in EAE models.[3][4][5] This guide will delve into the experimental evidence to provide a clear comparison of their effects on the immune system and the central nervous system (CNS).

Comparative Efficacy and Clinical Outcomes in EAE

Both this compound and Progesterone have been shown to ameliorate the clinical course of EAE, leading to reduced disease severity and delayed onset. However, the timing and nature of their administration in experimental settings can influence outcomes.

ParameterThis compoundProgesterone
EAE Clinical Score Significant reduction in peak and cumulative disease scores.[4][6]Reduced peak disease scores and cumulative disease indices.[3][7]
Disease Onset Can delay the onset of clinical signs.Can delay disease onset when administered as a pretreatment.[8]
CNS Inflammation Decreases inflammatory infiltrates in the spinal cord.[9]Reduces inflammatory lesions and cellular infiltration in the spinal cord.[3][7]
Demyelination Prevents demyelination and can promote remyelination.[9][10]Decreases the loss of myelin basic protein (MBP) and proteolipid protein (PLP), and can promote remyelination.[8][11]
Neuroprotection Reduces gray matter atrophy, neuronal loss, and axonal transection.[12]Exerts neuroprotective effects, reducing axonal damage.[13]

Mechanistic Insights: A Tale of Two Hormones

While both hormones converge on the common goal of suppressing neuroinflammation, their immunomodulatory pathways exhibit distinct characteristics. This compound primarily acts through estrogen receptors (ERα and ERβ), with a higher affinity for ERβ, which is thought to mediate many of its neuroprotective effects.[10][14] Progesterone's effects are mediated through progesterone receptors (PR) present on various immune and neural cells.[15]

The Immunomodulatory Landscape

The following table summarizes the key immunomodulatory effects of this compound and Progesterone on different immune cell populations and their cytokine profiles.

Immune Cell/CytokineEffect of this compoundEffect of Progesterone
T Helper (Th) Cells Promotes a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype.[1][2][16]Steers T-cells towards a Th2 dominant phenotype.[15][16]
Regulatory T cells (Tregs) Upregulates FoxP3, leading to an increase in CD4+CD25+ Treg cells.[2][16]Promotes Treg lymphocyte differentiation.[17]
Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-17, IL-2) Decreases levels of IFN-γ, TNF-α, and other pro-inflammatory cytokines.[1][15][18]Decreases secretion of IL-2 and IL-17.[3][7] Reduces TNF-α positive cells.[8]
Anti-inflammatory Cytokines (IL-10, IL-4, IL-5) Increases production of IL-10, IL-4, and IL-5.[16][17]Increases production of IL-10.[3][7]
B Cells Can negatively affect B-cell precursor development.[2]Increases the number of CD19+ B cells, which may contribute to increased IL-10.[3][7]
Dendritic Cells (DCs) Reduces the ability of DCs to present antigens to T cells.[15][16]Inhibits DCs.[15][16]
Macrophages/Microglia Reduces the number of macrophages and modulates microglial reactivity.[5][16]Decreases reactive microglia and the microglial marker CD11b.[13]
Natural Killer (NK) Cells Not a primary reported mechanism.Inhibits NK cells.[15]

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of these hormones on the immune system, the following diagrams illustrate their key signaling pathways and a typical experimental workflow for their evaluation in EAE models.

Estriol_Immunomodulation cluster_this compound This compound Signaling cluster_Immune_Cells Immune Cells cluster_Cytokines Cytokine Profile This compound This compound ER Estrogen Receptors (ERα, ERβ) This compound->ER Th1 Th1 Cells ER->Th1 Inhibits Th2 Th2 Cells ER->Th2 Promotes Treg Treg Cells ER->Treg Promotes DC Dendritic Cells ER->DC Inhibits Antigen Presentation Pro_inflammatory ↓ IFN-γ, TNF-α Th1->Pro_inflammatory Anti_inflammatory ↑ IL-10, IL-4 Th2->Anti_inflammatory Treg->Pro_inflammatory Progesterone_Immunomodulation cluster_Progesterone Progesterone Signaling cluster_Immune_Cells_P4 Immune Cells cluster_Cytokines_P4 Cytokine Profile Progesterone Progesterone PR Progesterone Receptors (PR) Progesterone->PR Th1_P4 Th1 Cells PR->Th1_P4 Inhibits Th2_P4 Th2 Cells PR->Th2_P4 Promotes Treg_P4 Treg Cells PR->Treg_P4 Promotes B_Cell B Cells PR->B_Cell Stimulates NK_Cell NK Cells PR->NK_Cell Inhibits Pro_inflammatory_P4 ↓ IL-2, IL-17 Th1_P4->Pro_inflammatory_P4 Anti_inflammatory_P4 ↑ IL-10 Th2_P4->Anti_inflammatory_P4 B_Cell->Anti_inflammatory_P4 Contributes to EAE_Workflow cluster_Workflow Typical EAE Experimental Workflow cluster_Analysis Downstream Analysis Induction EAE Induction (e.g., MOG/CFA immunization, PTX administration) Treatment Hormone Treatment Initiation (Prophylactic or Therapeutic) Induction->Treatment Monitoring Daily Clinical Scoring (0-5 scale) Treatment->Monitoring Tissue_Harvest Tissue Harvest at Peak Disease or Endpoint (CNS, Spleen, etc.) Monitoring->Tissue_Harvest Histology Histology (H&E, LFB) - Infiltration - Demyelination Tissue_Harvest->Histology IHC Immunohistochemistry (Immune cell markers) Tissue_Harvest->IHC Flow_Cytometry Flow Cytometry (Immune cell populations) Tissue_Harvest->Flow_Cytometry Cytokine_Assay Cytokine Assays (ELISA, Luminex) - Splenocyte recall response - Serum levels Tissue_Harvest->Cytokine_Assay

References

Comparative Efficacy of Estriol and Estradiol in Promoting Myelin Repair: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Estriol (B74026) (E3) and Estradiol (B170435) (E2) in promoting myelin repair. This document synthesizes preclinical and clinical data to delineate the efficacy, mechanisms of action, and experimental considerations for each compound.

Estrogen-based therapies are emerging as a promising strategy for neuroprotection and remyelination in demyelinating diseases such as multiple sclerosis (MS). Among the estrogens, this compound and Estradiol have garnered significant attention for their potential to mitigate neurodegeneration and promote the regeneration of myelin sheaths. This guide offers a comparative analysis of their efficacy, drawing upon key experimental findings.

Quantitative Data Summary

The following table summarizes quantitative data from preclinical and clinical studies investigating the effects of this compound and Estradiol on myelin repair and related pathological features of demyelinating disease.

ParameterThis compoundEstradiolStudy ModelKey Findings
Clinical Score Reduced disease severityNot explicitly quantified in direct comparisonExperimental Autoimmune Encephalomyelitis (EAE) mouse modelThis compound treatment after disease onset reduced clinical severity in EAE mice.[1]
Myelin Damage Significantly less myelin damage in the brainSignificantly decreased damage to the myelin sheathEAE mouse model & Viral model of progressive MSThis compound-treated mice showed significantly less myelin damage compared to placebo.[1] In a viral model, only estradiol significantly reduced myelin sheath damage.[2][3]
Remyelination Induced remyelination in the cortexRestored remyelination in the spinal cordEAE mouse model & Lysolecithin (LPC)-induced demyelination in female miceThis compound treatment reversed the breakdown of myelin in the cortex.[4][5] Estradiol treatment restored remyelination in ovariectomized female mice.[6]
Oligodendrocyte (OL) & OL Precursor Cell (OPC) Numbers Significantly more oligodendrocytesIncreased number of Olig2+ cells and CC1+ mature oligodendrocytesEAE mouse model & LPC-induced demyelination in female miceThis compound treatment increased the number of remyelinating oligodendrocytes.[1] Estradiol treatment replenished oligodendroglial cells.[6]
Microglial Activation Significantly lower activationNot explicitly quantified in direct comparisonEAE mouse modelThis compound treatment reduced microglia activation in the cerebral cortex.[1]
Axonal Integrity Reduced axonal damage in the spinal cordNot explicitly quantified in direct comparisonEAE mouse modelAxonal damage was significantly reduced in this compound-treated EAE mice.[1]
Clinical Relapse Rate (in humans) 32% reduction in annualized relapse rate (in combination with glatiramer acetate)Not available from a comparable clinical trialPhase 2 clinical trial in women with relapsing-remitting MSA combination of oral this compound and glatiramer acetate (B1210297) reduced relapse rates compared to placebo.[7]

Signaling Pathways in Estrogen-Mediated Myelin Repair

Both this compound and Estradiol exert their effects primarily through estrogen receptors (ERs), with a significant role attributed to Estrogen Receptor Beta (ERβ) in the central nervous system.[1][8] Activation of ERβ triggers downstream signaling cascades that promote oligodendrocyte differentiation and survival, crucial steps for remyelination.

Estrogen_Signaling_Myelin_Repair cluster_extracellular Extracellular cluster_cell Oligodendrocyte Precursor Cell / Oligodendrocyte cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk ERK1/2 Pathway Estrogen This compound / Estradiol ERb Estrogen Receptor β (ERβ) Estrogen->ERb PI3K PI3K ERb->PI3K activates ERK ERK1/2 ERb->ERK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Differentiation OPC Differentiation mTOR->Differentiation Survival Cell Survival mTOR->Survival ERK->Differentiation Myelination Myelination Differentiation->Myelination

Estrogen signaling pathways promoting myelin repair.

The activation of ERβ by estrogens can initiate the PI3K/Akt/mTOR and ERK1/2 signaling pathways.[8][9] The PI3K/Akt/mTOR pathway is known to play a major role in the late stages of oligodendrocyte differentiation and myelination.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols derived from the cited literature.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

A common preclinical model for MS used to evaluate the efficacy of this compound.[1]

EAE_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment Induction Induce EAE in mice (e.g., with MOG35-55 peptide and pertussis toxin) Treatment_Group Administer this compound Induction->Treatment_Group Random Assignment Placebo_Group Administer Placebo Induction->Placebo_Group Random Assignment Clinical_Scoring Daily Clinical Scoring (e.g., 0-5 scale for paralysis) Treatment_Group->Clinical_Scoring Placebo_Group->Clinical_Scoring Histology Histological Analysis (Myelin and Axon Staining) Clinical_Scoring->Histology At study endpoint Cell_Counts Immunohistochemistry (Oligodendrocytes, Microglia) Histology->Cell_Counts

Workflow for a typical EAE preclinical study.

Protocol:

  • Induction of EAE: Female C57BL/6 mice are immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in complete Freund's adjuvant. Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, representing the degree of paralysis.

  • Treatment: Upon the onset of clinical symptoms, mice are randomly assigned to receive daily subcutaneous injections of either this compound (e.g., 50 μ g/day ) or a vehicle control (placebo).

  • Histological Analysis: At the end of the study, brain and spinal cord tissues are collected. Sections are stained with Luxol fast blue to assess demyelination and with antibodies against neurofilament proteins to evaluate axonal integrity.

  • Immunohistochemistry: Tissue sections are stained with antibodies specific for oligodendrocytes (e.g., Olig2, CC1) and microglia (e.g., Iba1) to quantify cell populations.

Lysolecithin (LPC)-Induced Demyelination Model

This model is used to study focal demyelination and subsequent remyelination, as seen in studies with Estradiol.[6]

Protocol:

  • Animal Model: Adult female mice are ovariectomized to deplete endogenous estrogens.

  • Demyelination: A focal demyelinating lesion is induced by stereotactic injection of 1% lysolecithin into the spinal cord white matter.

  • Hormone Replacement: Following LPC injection, mice are implanted with subcutaneous pellets that release either Estradiol or a placebo.

  • Tissue Analysis: After a set period (e.g., 30 days), the spinal cord tissue is harvested.

  • Immunostaining: Sections are stained for myelin basic protein (MBP) to assess the extent of remyelination and for glial fibrillary acidic protein (GFAP) to identify astrocytes. Oligodendrocyte lineage cells are identified using markers like Olig2 and CC1.

Concluding Remarks

Both this compound and Estradiol demonstrate significant potential in promoting myelin repair through their interaction with estrogen receptors, particularly ERβ. Preclinical data suggests that this compound is effective in reducing disease severity, promoting remyelination in the brain, and modulating the immune environment in a model of MS.[1][4] Estradiol has shown efficacy in promoting remyelination in the spinal cord in a focal demyelination model.[6][10] Notably, one study in a viral model of progressive MS suggested that while both estrogens reduced inflammation, only estradiol significantly decreased myelin sheath damage.[2][3]

The choice between this compound and Estradiol for therapeutic development may depend on the specific pathological context and desired clinical outcomes. Estradiol is a more potent estrogen, while this compound is considered weaker.[11] Further head-to-head comparative studies, particularly in clinical settings, are warranted to definitively establish the superior agent for promoting myelin repair in demyelinating diseases. The distinct mechanisms and cellular targets of each compound should continue to be a focus of investigation to refine their therapeutic application.

References

A Head-to-Head Comparison of Estriol and Estradiol for Menopausal Symptom Relief: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the available clinical data reveals distinct roles for estriol (B74026) and estradiol (B170435) in the management of menopausal symptoms. While estradiol is a potent, systemically acting estrogen effective for a broad range of symptoms, this compound's strength lies in its localized effects, particularly for urogenital atrophy. A notable gap in the current research is the absence of direct head-to-head clinical trials comparing the systemic efficacy of these two estrogens.

Estradiol (E2) is the most potent of the three naturally occurring human estrogens and is the primary estrogen in circulation during a woman's reproductive years.[1][2] In contrast, this compound (E3) is a significantly weaker estrogen, with its levels being highest during pregnancy.[1][3] This difference in potency is a key factor in their respective clinical applications for menopausal symptom relief.[4] Estradiol is FDA-approved for the treatment of moderate to severe vasomotor symptoms, such as hot flashes and night sweats, as well as vulvovaginal atrophy associated with menopause.[5][6] this compound, while not FDA-approved in the United States for menopausal symptoms, is used in some compounded formulations and is more commonly prescribed in Europe for localized symptoms.[5][7]

Quantitative Data Summary

Direct comparative data for systemic menopausal symptoms like hot flashes and mood swings are lacking in the published literature. However, a prospective, randomized study comparing oral estradiol and vaginal this compound for urogenital symptoms provides valuable quantitative insights.

Table 1: Efficacy of Oral Estradiol vs. Vaginal this compound for Urogenital Symptoms

Outcome MeasureOral Estradiol (Group A)Vaginal this compound (Group B)Statistical Significance
Urinary Complaints (AUA Score)
Mean Difference from Baseline (after 6 months)19.64 ± 1.6321 ± 2.52Insignificant
Genital Complaints
Complete Relief (Grade 4) (after 6 months)88.2%91.1%Insignificant
Vaginal Cytology (Karyopyknotic Index - KPI)
Mean Increase from Baseline (after 6 months)24.54 ± 10.128.6 ± 10.11Insignificant
Endometrial Thickness UnchangedUnchanged-
Data from a prospective study involving 100 postmenopausal women with urogenital symptoms.[8]

Qualitative Comparison of Efficacy for Systemic Symptoms

While direct quantitative comparisons are unavailable for systemic symptoms, the existing literature provides a qualitative understanding of the differential efficacy of estradiol and this compound.

  • Vasomotor Symptoms (Hot Flashes, Night Sweats): Estradiol is considered the more effective treatment for moderate to severe vasomotor symptoms due to its higher potency.[1][4] Estrogen therapy, in general, has been shown to reduce the severity of hot flashes by 65-90%.[2]

  • Mood and Sleep Disturbances: Clinical trials have demonstrated that hormone therapy with estradiol can improve sleep quality and mood disturbances associated with menopause.[9]

Experimental Protocols

Comparative Study of Oral Estradiol and Vaginal this compound for Urogenital Problems

A prospective, randomized controlled study was conducted to compare the efficacy, safety, and compliance of oral estradiol and vaginal this compound in postmenopausal women with urogenital symptoms.[8]

  • Participants: A total of 100 postmenopausal women with urogenital symptoms were included in the study.[8]

  • Intervention: The participants were randomly allocated into two groups:

    • Group A: Received 2 mg of oral estradiol once daily for 4 weeks.[8]

    • Group B: Received 0.5 mg of vaginal this compound cream continuously at night for 4 weeks.[8]

  • Follow-up: Patients were evaluated at 1, 3, and 6 months.[8]

  • Outcome Measures:

    • Urinary complaints: Assessed using the American Urological Association (AUA) Score.[8]

    • Genital complaints: Symptomatic relief was graded on a 4-point scale, with grade 4 indicating complete relief.[8]

    • Vaginal cytology: Vaginal smears were analyzed for changes in parabasal and superficial cells.[10]

    • Endometrial thickness: Measured to assess safety.[10]

  • Inclusion Criteria: Postmenopausal women experiencing vaginal and urogenital symptoms.[8]

  • Exclusion Criteria: Patients with estrogen-dependent neoplasia and other comorbidities.[8]

Signaling Pathways and Experimental Workflow

The differential effects of estradiol and this compound can be partly attributed to their distinct affinities for the two main estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

EstrogenSignaling cluster_Estradiol Estradiol (E2) Signaling cluster_this compound This compound (E3) Signaling E2 Estradiol ERa_E2 ERα E2->ERa_E2 High Affinity ERb_E2 ERβ E2->ERb_E2 High Affinity Gene_E2 Systemic Effects (Vasomotor, Bone, etc.) ERa_E2->Gene_E2 Gene Transcription (Proliferative Effects) ERb_E2->Gene_E2 E3 This compound ERa_E3 ERα E3->ERa_E3 Lower Affinity ERb_E3 ERβ E3->ERb_E3 Higher Affinity Gene_E3 Localized Effects (Urogenital Atrophy) ERb_E3->Gene_E3 Gene Transcription (Anti-proliferative, Localized Effects)

Caption: Differential Signaling of Estradiol and this compound.

The following diagram illustrates a generalized workflow for a clinical trial designed to compare two different hormone therapies for menopausal symptoms.

ClinicalTrialWorkflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Symptom Scores, Biomarkers) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (e.g., Estradiol) Randomization->GroupA GroupB Group B (e.g., this compound) Randomization->GroupB Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

References

Safety Operating Guide

Proper Disposal of Estriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like Estriol is a critical component of laboratory safety, environmental protection, and regulatory compliance. This compound, a form of estrogen, is classified as a hazardous substance that may cause cancer, damage fertility or an unborn child, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be handled and disposed of as hazardous waste.[1][2]

This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound in a laboratory setting.

Hazard Classification of this compound

Understanding the hazards associated with this compound is paramount to handling it safely. The following table summarizes its key hazard classifications based on information for this compound and structurally similar compounds.

Hazard ClassificationDescriptionSource(s)
CarcinogenicityMay cause cancer.[1][3]
Reproductive ToxicityMay damage fertility or the unborn child.[1][3]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[1][2][4]
Acute Toxicity (Oral)Harmful if swallowed.[1]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]

In-Lab Waste Handling and Disposal Protocol

The ultimate disposal method for this compound and materials contaminated with it is typically incineration by a licensed environmental management contractor.[5] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[5]

Step 1: Waste Segregation at the Point of Generation

Immediately segregate all materials that have come into contact with this compound.[5] This includes:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any other disposable labware.[1][5]

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.[5]

  • Sharps: Contaminated needles, syringes, and scalpels.[5]

Step 2: Use of Designated Hazardous Waste Containers

All this compound waste must be collected in designated hazardous waste containers that are chemically compatible and in good condition, with secure, leak-proof lids.[1][5]

  • Container Type: High-density polyethylene (B3416737) (HDPE) or glass containers are often suitable.[5] The original chemical container can also be a good choice for waste collection.[5]

  • Sharps Containers: All contaminated sharps must be placed in a designated, puncture-resistant sharps container.[5]

Step 3: Proper Labeling of Waste Containers

As soon as waste is added, the container must be clearly labeled.[1][5] The label should include:

  • The words "Hazardous Waste".[1][5]

  • The full chemical name: "this compound" (avoid abbreviations).[1]

  • The approximate quantity or concentration.[1]

  • The date of waste generation.[1]

  • The name of the principal investigator and the laboratory location.[1]

  • Appropriate hazard pictograms.[1]

Step 4: Safe Storage of Hazardous Waste

Store hazardous waste in a designated satellite accumulation area, such as a fume hood, away from general laboratory traffic.[1][5] Ensure that waste containing this compound is segregated from incompatible materials to prevent chemical reactions.[1][5] All hazardous waste containers must be stored in secondary containment.[5]

Step 5: Arranging for Professional Disposal

Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1][5] Follow their specific procedures for requesting a waste pickup and complete any required waste manifests or forms accurately.[5]

Decontamination of Laboratory Equipment

Thorough decontamination of all non-disposable equipment is essential.[5]

  • Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or methanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous liquid waste.[5]

  • Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.[5]

  • Final Rinse: Perform a final rinse with purified water.[5]

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.[5]

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[2]

    • Use dry clean-up procedures and avoid generating dust.[2][4] You can dampen the material with water to prevent it from becoming airborne before sweeping.[2][4]

    • Vacuuming with a HEPA-filtered vacuum is also an option.[2][4]

    • Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[2][4]

  • Major Spills:

    • Evacuate the area and alert emergency responders and your institution's EHS department, informing them of the location and nature of the hazard.[2][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Estriol_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup end Final Disposal by Licensed Contractor (e.g., Incineration) ehs_pickup->end

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.